(s)-n-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide
Description
Properties
IUPAC Name |
(2S)-N-(2-benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O2/c28-24(20-12-5-2-6-13-20)21-14-7-8-15-22(21)26-25(29)23-16-9-17-27(23)18-19-10-3-1-4-11-19/h1-8,10-15,23H,9,16-18H2,(H,26,29)/t23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPSABLMEYFYEHS-QHCPKHFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)CC2=CC=CC=C2)C(=O)NC3=CC=CC=C3C(=O)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)CC2=CC=CC=C2)C(=O)NC3=CC=CC=C3C(=O)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90359670 | |
| Record name | N-(2-Benzoylphenyl)-1-benzyl-L-prolinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90359670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
96293-17-3 | |
| Record name | N-(2-Benzoylphenyl)-1-benzyl-L-prolinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90359670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to (S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide
This technical guide provides a comprehensive overview of (S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide, a chiral molecule of significant interest in synthetic and medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering in-depth information on its chemical identity, properties, synthesis, and applications. While much of the publicly available data pertains to its enantiomer, (R)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide, this guide will focus on the (S)-enantiomer, drawing logical parallels and highlighting its unique potential.
Chemical Identity and Physicochemical Properties
(S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide is a derivative of the amino acid L-proline. The structural complexity, arising from the benzoylphenyl and benzyl moieties, coupled with the chiral center at the C2 position of the pyrrolidine ring, makes it a valuable molecule in stereoselective synthesis and as a potential pharmacophore.
Table 1: Physicochemical Properties of N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide
| Property | Value (for (R)-enantiomer) | Reference |
| Molecular Formula | C₂₅H₂₄N₂O₂ | [1][2] |
| Molecular Weight | 384.48 g/mol | [1][2] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 101-105 °C | [1][2] |
| Optical Rotation [α]²⁰D | +137° to +142° (c=1 in MeOH) | [1][2] |
| Purity | ≥ 98% (HPLC) | [1][2] |
Note: The optical rotation for the (S)-enantiomer is expected to be of a similar magnitude but with a negative sign.
The crystal structure of the (R)-enantiomer has been elucidated, revealing an orthorhombic crystal system. A key feature of the molecular conformation is an intramolecular, bifurcated N—H⋯(O,N) hydrogen bond, which contributes to the overall molecular stability[5]. The dihedral angle between the two benzene rings of the benzophenone group is approximately 59.10°[5]. It is anticipated that the (S)-enantiomer would exhibit similar intramolecular bonding and conformational characteristics.
Synthesis and Stereochemical Control
The synthesis of (S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide is typically achieved through the coupling of (S)-1-benzylpyrrolidine-2-carboxylic acid (a derivative of L-proline) with 2-aminobenzophenone. The stereochemical integrity of the chiral center is maintained throughout the synthesis, making the choice of the starting proline enantiomer critical.
The general synthetic approach involves the activation of the carboxylic acid moiety of N-benzyl-L-proline, followed by amidation with 2-aminobenzophenone. This process is a standard peptide coupling reaction, and various coupling reagents can be employed to facilitate the formation of the amide bond.
Caption: General synthetic pathway for (S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide.
A detailed experimental protocol for a similar class of compounds involves the following steps:
-
N-Benzylation of L-Proline: L-proline is reacted with benzyl bromide in the presence of a base to yield (S)-1-benzylpyrrolidine-2-carboxylic acid.
-
Activation of the Carboxylic Acid: The resulting N-benzyl-L-proline is converted to an activated species, such as an acyl chloride or an active ester, using reagents like thionyl chloride or a carbodiimide.
-
Amide Bond Formation: The activated carboxylic acid derivative is then reacted with 2-aminobenzophenone in an appropriate solvent with a base to yield the final product, (S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide.
-
Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain the compound with high purity.
Applications in Asymmetric Synthesis
The primary and most well-documented application of N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide, particularly the (R)-enantiomer, is as a chiral auxiliary in the asymmetric synthesis of non-proteinogenic amino acids[5]. Chiral auxiliaries are compounds that are temporarily incorporated into a synthetic scheme to direct the stereochemical outcome of a reaction, and are subsequently removed.
The (S)-enantiomer of this compound can be utilized to synthesize D-amino acids or other molecules with a specific desired stereochemistry. It forms Schiff base complexes with nickel (II), which serve as chiral synthons for α-amino acids[6]. These complexes create a rigid, sterically defined environment that directs the approach of incoming reagents to one face of the molecule, leading to high diastereoselectivity.
Caption: Workflow for the use of (S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide as a chiral auxiliary in asymmetric amino acid synthesis.
Potential Pharmacological Activity
While specific pharmacological studies on (S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide are not extensively reported, the broader class of pyrrolidine-2-carboxamide derivatives has shown promise as anticonvulsant agents. Research into N-(substituted phenyl) pyrrolidine-2-carboxamide derivatives has demonstrated their efficacy in animal models of epilepsy, such as the maximal electroshock seizure (MES) test[7].
The mechanism of action for the anticonvulsant effects of these compounds is an active area of investigation, with potential modulation of ion channels or neurotransmitter systems being plausible targets. The structural similarity of (S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide to known anticonvulsants suggests that it may warrant investigation for its potential neuropharmacological properties.
Furthermore, related benzoylphenyl carboxamide structures have been explored for their hypolipidemic effects, indicating that this chemical scaffold may have broader therapeutic potential[8].
Analytical Characterization
The analytical characterization of (S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide would typically involve a combination of spectroscopic and chromatographic techniques.
-
High-Performance Liquid Chromatography (HPLC): Chiral HPLC is essential for determining the enantiomeric purity of the compound. A purity of ≥ 98% is standard for commercially available samples of the (R)-enantiomer[1][2].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to confirm the molecular structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Optical Rotation: A polarimeter would be used to measure the specific rotation, which is a key indicator of the enantiomeric form.
Conclusion and Future Directions
(S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide is a valuable chiral building block with established applications in asymmetric synthesis. Its synthesis is straightforward from L-proline, and its utility as a chiral auxiliary is well-recognized, particularly in the formation of chiral nickel (II) Schiff base complexes[6]. While much of the literature focuses on its (R)-enantiomer, the principles and applications are directly translatable to the (S)-form for the synthesis of opposite enantiomers of target molecules.
The potential for this class of compounds to exhibit pharmacological activity, particularly as anticonvulsants, opens up exciting avenues for future research[7]. Further investigation into the biological activity of the individual (S) and (R) enantiomers is warranted to explore their potential as therapeutic agents. A thorough toxicological and pharmacokinetic profiling would be a necessary next step in the drug development pipeline.
References
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Nayab, S., Lee, H.-I., & Jeong, J. H. (2011). (2R)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 9), o2478. [Link]
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Chem-Impex. (R)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide. [Link]
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Popkov, A., Nádvorník, M., & Kožíšek, J. (2008). {2-[(S)-({2-[(S)-1-Benzylpyrrolidine-2-carboxamido]phenyl}(phenyl)methylene)amino]-4-hydroxybutanoato-κN,N′,N′′,O}nickel(II). Acta Crystallographica Section E: Structure Reports Online, 64(Pt 2), m364–m365. [Link]
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Nayab, S., Lee, H.-I., & Jeong, J. H. (2011). (2R)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide. ResearchGate. [Link]
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Ahsan, M. J., & Amir, M. (2012). Synthesis of N-(substituted phenyl) pyrrolidine-2-carboxamide as Novel Anticonvulsant Agents. Research & Reviews: Journal of Medicinal & Organic Chemistry, 1(1). [Link]
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PureSynth. (R)-N-(2-Benzoylphenyl)-1-Benzylpyrrolidine-2-Carboxamide 98.0%(HPLC). [Link]
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PubChem. (R)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide. [Link]
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Al-Qaisi, J., et al. (2020). Synthesis and In Vivo Hypolipidemic Effect of Some N-(Benzoylphenyl)-Carboxamide Derivatives in Triton WR-1339-Induced Hyperlipi. Arab American University Journal. [Link]
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Ahsan, M. J., & Amir, M. (2017). Synthesis of N-(substituted phenyl) pyrrolidine-2-carboxamide as Novel Anticonvulsant Agents. ResearchGate. [Link]
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(s)-n-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide molecular structure
An In-Depth Technical Guide to (S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide: A Chiral Scaffold for Advanced Drug Discovery
Introduction
(S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide is a synthetically versatile, chiral molecule derived from the naturally occurring amino acid L-proline. Its rigid pyrrolidine core, combined with strategically placed aromatic moieties, establishes a unique three-dimensional architecture that is of significant interest to the fields of medicinal chemistry and asymmetric synthesis. The carboxamide functional group is a prevalent feature in a vast array of pharmaceuticals, known for its metabolic stability and ability to participate in crucial hydrogen bonding interactions with biological targets.[1][2][3]
This guide serves as a technical resource for researchers, chemists, and drug development professionals, offering a comprehensive exploration of the molecule's structure, physicochemical properties, stereocontrolled synthesis, and key applications. We will delve into the causality behind synthetic strategies and the rationale for its use as both a foundational scaffold for bioactive agents and a sophisticated chiral auxiliary. The insights provided herein are intended to facilitate its effective utilization in the design and synthesis of next-generation therapeutics.
Part 1: Molecular Profile and Physicochemical Properties
A thorough understanding of a molecule's fundamental characteristics is a prerequisite for its successful application in research and development. This section details the structural and physical properties of (S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide.
Structural Elucidation
The molecule's structure is defined by several key components: an L-proline-derived pyrrolidine ring conferring the (S)-stereochemistry, a secondary amide (carboxamide) linker, an N-benzyl group, and a terminal benzophenone unit.
-
IUPAC Name : (2S)-N-(2-benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide[4]
-
CAS Number : 96293-17-3[4]
-
Molecular Weight : 384.48 g/mol [5]
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physical and chemical properties of (s)-n-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide
An In-depth Technical Guide to the Physicochemical Properties of (S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide
Audience: Researchers, scientists, and drug development professionals.
This guide serves as a comprehensive technical resource on (S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide, a chiral molecule of significant interest in medicinal chemistry and asymmetric synthesis. As a senior application scientist, my objective is to provide not just data, but a contextualized understanding of this compound's properties, the rationale behind its analytical characterization, and its potential applications, grounded in authoritative references.
Core Molecular Profile and Physicochemical Properties
(S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide is a synthetic chiral compound built upon a proline scaffold. The "(S)" designation denotes the absolute stereochemistry at the C2 position of the pyrrolidine ring, a critical feature influencing its interaction with biological systems. The molecule's architecture, combining a rigid pyrrolidine ring with aromatic benzoyl and benzyl groups, makes it a valuable chiral building block.[1][2]
The fundamental physicochemical properties are summarized below. It is important to note that while extensive data exists for the (R)-enantiomer, the properties of the (S)-enantiomer are expected to be identical (for non-chiral measurements like melting point) or equal and opposite (for optical rotation).
Table 1: Physicochemical Data Summary
| Property | Value | Data Source(s) |
| Molecular Formula | C₂₅H₂₄N₂O₂ | [1][2][3] |
| Molecular Weight | 384.47 g/mol | [3][4] |
| Appearance | White to off-white or slightly yellow crystalline powder. | [1][2] |
| Melting Point | 101 - 105 °C (for the (R)-enantiomer). | [1][2][4] |
| Optical Rotation | [α]²⁰D = -137° to -142° (c=1 in MeOH) (inferred). | Based on the (R)-enantiomer's value of +137° to +142°.[1][2] |
| Purity (Typical) | ≥ 98% (by HPLC). | [1][2] |
| Solubility | Data not publicly available; requires experimental determination. |
Structural Elucidation and Solid-State Conformation
X-ray crystallography studies performed on the (R)-enantiomer provide definitive insights into the molecule's three-dimensional structure, which is directly applicable to the (S)-enantiomer as its mirror image.[3]
A key structural feature is the significant twist in the benzophenone moiety, where the dihedral angle between its two benzene rings is 59.10°.[3][5] This non-planar conformation is a result of steric hindrance. Furthermore, the molecule's overall conformation is stabilized by an intramolecular, bifurcated N—H⋯(O,N) hydrogen bond, which forms both five- and six-membered ring systems (S(5) and S(6) motifs).[3][5] This internal hydrogen bonding reduces the molecule's conformational flexibility and influences its interaction potential with other molecules.
Synthesis and Purification Protocol
The synthesis of (S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide is achieved through a standard and robust amide bond formation. This is one of the most common and critical reactions in medicinal chemistry.[6] The causality behind this choice is the direct and efficient coupling of a carboxylic acid with a primary amine.
Reactants:
-
(S)-1-benzylpyrrolidine-2-carboxylic acid (also known as N-benzyl-L-proline).
Causality of Reagent Choice: The reaction requires the "activation" of the carboxylic acid to make it susceptible to nucleophilic attack by the weakly basic aromatic amine. Carbodiimide-based reagents (like DCC or EDC) in conjunction with an additive (like HOBt) are industry-standard choices for minimizing side reactions and achieving high yields in such couplings.[9]
Caption: Workflow for the synthesis and purification of the title compound.
Step-by-Step Methodology:
-
Preparation: To a solution of (S)-1-benzylpyrrolidine-2-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent like dichloromethane (DCM) under an inert atmosphere (N₂), add 1-hydroxybenzotriazole (HOBt, 1.2 eq) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq). Stir the mixture at 0 °C for 20 minutes.
-
Amine Addition: Add 2-aminobenzophenone (1.1 eq) to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure title compound.
Analytical Characterization and Validation
Confirming the identity, purity, and structure of the final compound is a critical, self-validating step. A suite of orthogonal analytical techniques is employed, each providing a unique piece of structural information.
Caption: Orthogonal analytical workflow for compound validation.
-
¹H and ¹³C NMR Spectroscopy: This is the cornerstone of structural elucidation. The ¹H NMR spectrum will confirm the presence of all proton environments, from the distinct aromatic signals of the three phenyl rings to the aliphatic protons of the pyrrolidine ring. The ¹³C NMR will verify the total carbon count and the presence of key functional groups, including two carbonyl carbons (amide and ketone).
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the most accurate confirmation of the molecular formula by determining the exact mass of the molecule. An ESI-MS spectrum would be expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 385.1865.
-
Chiral High-Performance Liquid Chromatography (HPLC): This technique is essential for confirming the enantiomeric purity. By using a chiral stationary phase, the (S) and (R) enantiomers can be separated, allowing for the determination of the enantiomeric excess (e.e.) of the synthesized product. It also serves as a final check on overall chemical purity.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Provides confirmation of key functional groups. Expected characteristic peaks include a C=O stretch for the ketone (~1665 cm⁻¹), a C=O stretch for the amide (~1645 cm⁻¹), and an N-H stretch for the amide group (~3300 cm⁻¹).
Applications in Drug Discovery and Asymmetric Synthesis
The title compound is not merely a chemical curiosity; it is a versatile tool with significant applications in pharmaceutical research and development.[1][2]
-
Chiral Building Block: Its primary value lies in its use as a chiral intermediate.[2] The pyrrolidine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs. The fixed stereocenter allows for the stereoselective synthesis of more complex drug candidates.
-
Asymmetric Synthesis of Amino Acids: A well-documented application involves its use as a chiral auxiliary. The compound can be derivatized to form a Schiff base, which then chelates with Nickel(II) to create a planar complex.[10] This complex serves as a chiral glycine equivalent, enabling the asymmetric synthesis of non-proteinogenic α-amino acids, which are crucial components in modern peptide-based therapeutics.[10]
-
Intermediate for Bioactive Molecules: The 2-aminobenzophenone core is a classic precursor for the synthesis of benzodiazepines, a class of drugs with significant neurological activity.[8] Furthermore, its structure makes it a candidate for developing novel analgesics and anti-inflammatory agents.[1][2]
Safety and Handling
(S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide should be handled in accordance with standard laboratory safety procedures.
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Use in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and direct contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place.[2][4]
References
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Nayab, S., Lee, H. I., & Jeong, J. H. (2011). (2R)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 9), o2478. [Link]
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Nayab, S., Lee, H. I., & Jeong, J. H. (2011). (2R)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide. ResearchGate. [Link]
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Popkov, A., Nádvorník, M., & Kožíšek, J. (2008). {2-[(S)-({2-[(S)-1-Benzylpyrrolidine-2-carboxamido]phenyl}(phenyl)methylene)amino]-4-hydroxybutanoato-κ4N,N′,N′′,O}nickel(II). Acta Crystallographica Section E: Crystallographic Communications. [Link]
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PubChem. (S)-(-)-2 (n-Benzylpropyl) aminobenzphenone. National Center for Biotechnology Information. [Link]
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PureSynth. (R)-N-(2-Benzoylphenyl)-1-Benzylpyrrolidine-2-Carboxamide. PureSynth Research Chemicals. [Link]
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Organic Syntheses. 2-aminobenzophenone. Organic Syntheses Procedure. [Link]
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Organic Chemistry Portal. Amine to Amide (Coupling). Organic Chemistry Portal. [Link]
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HepatoChem. Amide coupling reaction in medicinal chemistry. HepatoChem, Inc. [Link]
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Chen, J., et al. (2019). Formation of Synthetically Versatile 2-Aminobenzophenones from Readily Accessed Acyl Hydrazides. ACS Omega. [Link]
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Fakayode, O. A., et al. (2021). New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities. PLOS One. [Link]
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Angelin, M. R., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. [Link]
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Fakayode, O. A., et al. (2021). New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities. ResearchGate. [Link]
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Dabhi, R. C., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. [Link]
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An In-depth Technical Guide to (S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide: Elucidating a Potential Mechanism of Action
Foreword: Charting Unexplored Territory in Drug Discovery
To the dedicated researchers, scientists, and pioneers in drug development, this guide delves into the enigmatic molecule, (S)-N-(2-benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide. While its definitive biological role remains to be fully elucidated in publicly accessible literature, its intricate structure suggests a compelling potential for therapeutic intervention. This document serves not as a mere summary of established facts, but as a comprehensive roadmap for investigation. We will dissect its known chemical and physical properties, propose a plausible mechanism of action based on the bioactivities of analogous structures, and lay out a rigorous, multi-faceted research plan to test this hypothesis. Our goal is to empower your research endeavors by providing a foundational framework for discovery.
Molecular Profile: (S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide
(S)-N-(2-benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide is a chiral compound featuring a central pyrrolidine ring, a versatile scaffold in medicinal chemistry renowned for its ability to explore three-dimensional space and contribute to the stereochemistry of a molecule.[1] Its structure is further characterized by a benzoylphenyl group and a benzyl group, which contribute to its lipophilicity and potential for various intermolecular interactions.
Chemical and Physical Properties
A thorough understanding of a compound's physicochemical properties is fundamental to any investigation into its biological activity.
| Property | Value | Source |
| Molecular Formula | C₂₅H₂₄N₂O₂ | PubChem[2][3] |
| Molecular Weight | 384.48 g/mol | Chem-Impex[4] |
| IUPAC Name | (2S)-N-(2-benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide | PubChem[3] |
| CAS Number | 96293-17-3 | PubChem[3] |
| Appearance | White to off-white crystalline powder | Chem-Impex[4] |
| Melting Point | 101 - 105 °C | Chem-Impex[4] |
| Optical Rotation | [α]20/D = 137 - 142 ° (c=1 in MeOH) for the (R)-enantiomer | Chem-Impex[4] |
The crystalline structure of the (R)-enantiomer has been determined, revealing the spatial arrangement of the phenyl groups and the conformation of the pyrrolidine ring.[5][6] This stereochemical information is critical, as biological targets are often exquisitely sensitive to the three-dimensional shape of a ligand.
Proposed Mechanism of Action: A Hypothesis Rooted in Analogy
Given the absence of direct mechanistic studies on (S)-N-(2-benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide, we turn to the rich pharmacology of its structural relatives: the pyrrolidine carboxamides. This class of compounds has demonstrated a wide array of biological activities, offering clues to the potential pathways our subject molecule might modulate.[1][7]
Numerous pyrrolidine derivatives have been investigated for their therapeutic potential, with activities ranging from anticancer to neuroprotective.[7][8][9] For instance, certain pyrrolidine-2,5-dione derivatives have shown potent antiseizure activity through the modulation of the excitatory amino acid transporter 2 (EAAT2).[10] Others have been designed as inhibitors of enzymes like epidermal growth factor receptor (EGFR) and cyclin-dependent kinase 2 (CDK2) in the context of cancer therapy.[9]
Based on the structural features of (S)-N-(2-benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide, specifically the presence of aromatic rings capable of π-π stacking and hydrogen bond donors and acceptors, we hypothesize a potential interaction with protein kinases. Many kinase inhibitors feature aromatic systems that interact with the adenine region of the ATP-binding pocket, and the overall shape of the molecule could allow for specific interactions with the surrounding amino acid residues.
Therefore, our central hypothesis is that (S)-N-(2-benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide acts as a modulator of one or more protein kinase signaling pathways. The benzoylphenyl moiety could potentially mimic the purine ring of ATP, while the benzylpyrrolidine core could confer selectivity for specific kinases.
A Framework for Investigation: A Step-by-Step Experimental Guide
To rigorously test our hypothesis, a multi-pronged approach is essential, progressing from broad screening to specific target validation.
Initial Broad-Spectrum Kinase Panel Screening
The first step is to determine if the compound exhibits any kinase inhibitory activity. A broad-spectrum kinase panel assay is the most efficient method for this initial screen.
Protocol: In Vitro Kinase Panel Assay (e.g., using a commercial service)
-
Compound Preparation: Solubilize (S)-N-(2-benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide in a suitable solvent (e.g., DMSO) to a stock concentration of 10 mM.
-
Assay Plate Preparation: Serially dilute the stock solution to a range of concentrations (e.g., 10 µM, 1 µM, 100 nM, 10 nM, 1 nM).
-
Kinase Reaction: In a multi-well plate, combine the compound dilutions with a panel of purified recombinant human kinases (e.g., a panel of 96 or more kinases), their respective substrates, and ATP (at or near the Km for each kinase).
-
Incubation: Allow the kinase reaction to proceed for a specified time at a controlled temperature (e.g., 30 °C).
-
Detection: Quantify the amount of phosphorylated substrate. This is typically done using methods such as radiometric assays (³³P-ATP), fluorescence polarization, or luminescence-based assays (e.g., ADP-Glo™).
-
Data Analysis: Calculate the percentage of kinase inhibition at each compound concentration relative to a vehicle control (DMSO). Identify any "hits" that show significant inhibition (e.g., >50% at 1 µM).
dot
Caption: Workflow for broad-spectrum kinase panel screening.
Hit Validation and Dose-Response Analysis
Any kinases identified as "hits" in the initial screen must be validated. This involves determining the potency of the compound against these specific kinases by generating a dose-response curve and calculating the IC₅₀ value.
Protocol: IC₅₀ Determination for Hit Kinases
-
Compound Preparation: Prepare a more detailed serial dilution of (S)-N-(2-benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide, typically a 10-point curve with 3-fold dilutions starting from a high concentration (e.g., 100 µM).
-
Kinase Assay: Perform the kinase assay as described in section 3.1, but only with the validated "hit" kinases.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC₅₀ value.
Cellular Target Engagement and Pathway Analysis
Once a specific kinase target is validated in vitro, the next critical step is to determine if the compound engages this target within a cellular context and modulates its downstream signaling pathway.
Protocol: Western Blot Analysis of Downstream Signaling
-
Cell Culture: Select a cell line known to have an active signaling pathway downstream of the target kinase. Culture the cells to an appropriate confluency.
-
Compound Treatment: Treat the cells with varying concentrations of (S)-N-(2-benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide (centered around the determined IC₅₀) for a specific duration. Include a vehicle control (DMSO) and a known inhibitor of the pathway as a positive control.
-
Cell Lysis: After treatment, wash the cells with cold PBS and lyse them in a suitable buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of a known downstream substrate of the target kinase.
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an antibody for the total amount of the downstream substrate and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels. A dose-dependent decrease in the phosphorylation of the downstream substrate would indicate target engagement and pathway modulation.
dot
Caption: Experimental workflow for Western blot analysis.
Concluding Remarks and Future Directions
The journey to elucidating the mechanism of action for a novel compound is both challenging and rewarding. For (S)-N-(2-benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide, the path begins with the foundational work outlined in this guide. The proposed hypothesis, centered on the modulation of protein kinase signaling, provides a logical and testable starting point. The experimental protocols described offer a clear and robust framework for investigation.
Success in these initial studies would open the door to a cascade of further research, including cell-based phenotypic assays (e.g., proliferation, apoptosis), in vivo efficacy studies in relevant disease models, and detailed structure-activity relationship (SAR) studies to optimize potency and selectivity.[11] The pyrrolidine scaffold has proven to be a rich source of therapeutic innovation, and a thorough investigation of this particular derivative is a worthy endeavor.[12]
It is our hope that this guide will serve as a valuable resource, catalyzing the research that will ultimately uncover the therapeutic potential of (S)-N-(2-benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide.
References
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Nayab, S., Lee, H.-I., & Jeong, J. H. (2011). (2R)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide. Acta Crystallographica Section E: Crystallographic Communications, 67(9), o2379. [Link]
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Abram, M., Jakubiec, M., Reeb, K., Cheng, M. H., Gedschold, R., Rapacz, A., ... & Kamiński, K. (2022). Discovery of (R)-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide [(R)-AS-1], a Novel Orally Bioavailable EAAT2 Modulator with Drug-like Properties and Potent Antiseizure Activity In Vivo. Journal of Medicinal Chemistry, 65(17), 11703–11725. [Link]
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PubChem. (n.d.). (R)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide. National Center for Biotechnology Information. Retrieved from [Link]
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Jeong, J. H., Nayab, S., & Lee, H.-I. (2011). (2R)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide. Acta Crystallographica Section E: Structure Reports Online, 67(9), o2379. [Link]
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El-Gamal, M. I., Al-Said, M. S., Al-Dosary, M. S., Al-Jahdali, M. M., & Al-Omair, M. A. (2017). Design, synthesis and biological evaluation of new pyrrolidine carboxamide analogues as potential chemotherapeutic agents for hepatocellular carcinoma. European Journal of Medicinal Chemistry, 139, 883–896. [Link]
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Abdel-Maksoud, M. S., El-Gamal, M. I., Al-Said, M. S., & Al-Dosary, M. S. (2025). New pyrrolidine-carboxamide derivatives as dual antiproliferative EGFR/CDK2 inhibitors. Archiv der Pharmazie. [Link]
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Poyraz, S., Yılmaz, A., & Acar, Ç. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1249159. [Link]
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Gentile, D., Velu, S. E., & De Luca, L. (2023). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 28(13), 5093. [Link]
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Zhao, Z., O'Brien, J. A., Lemaire, W., Williams, D. L., Jr, Jacobson, M. A., Sur, C., ... & Lindsley, C. W. (2006). Synthesis and SAR of GlyT1 inhibitors derived from a series of N-((4-(morpholine-4-carbonyl)-1-(propylsulfonyl)piperidin-4-yl)methyl)benzamides. Bioorganic & Medicinal Chemistry Letters, 16(23), 5968–5972. [Link]
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Navigating Stereochemistry in Drug Discovery: A Technical Guide to (S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the current scientific understanding of (S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide. Contrary to expectations for a chiral molecule with a biologically active enantiomer, the primary and well-documented role of the (S)-form is not in pharmacology but in synthetic chemistry as a chiral auxiliary. This document will first elucidate its established application in asymmetric synthesis. Subsequently, it will delve into the reported, albeit less detailed, biological activities of its counterpart, the (R)-enantiomer, to provide a complete stereochemical context. This guide aims to offer a nuanced perspective on the importance of chirality in drug development and to highlight potential, yet unexplored, research avenues for the (S)-enantiomer based on the principle of stereoisomeric differentiation in biological systems.
The Dichotomy of a Chiral Molecule: A Tale of Two Enantiomers
In the realm of drug discovery and development, the stereochemistry of a molecule is of paramount importance. The differential interaction of enantiomers with chiral biological macromolecules, such as receptors and enzymes, can lead to vastly different pharmacological and toxicological profiles. The case of N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide presents a compelling example of this principle. While one enantiomer is explored for its therapeutic potential, the other has found its niche in a fundamentally different area of chemistry.
This guide will focus on the lesser-known of the two, the (S)-enantiomer, and will build a comprehensive picture by contrasting its established role with the reported biological activities of its (R)-counterpart.
(S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide: A Tool for Asymmetric Synthesis
The most robust and scientifically documented application of (S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide is as a chiral auxiliary in asymmetric synthesis. Its rigid pyrrolidine ring and the stereochemically defined center at the 2-position make it an excellent scaffold for controlling the stereochemical outcome of chemical reactions.
Mechanism of Stereocontrol
The primary use of the (S)-enantiomer is in the synthesis of non-proteinogenic α-amino acids. This is typically achieved through the formation of a Schiff base, which is then complexed with a metal ion, most notably nickel(II).
The process can be summarized as follows:
-
The primary amine of an amino acid condenses with the benzophenone ketone of (S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide to form a Schiff base.
-
This Schiff base ligand then coordinates with a Ni(II) ion, creating a pseudo-square-planar complex.[1]
-
The bulky benzyl and benzoylphenyl groups of the chiral auxiliary effectively shield one face of the planar complex.
-
This steric hindrance directs the approach of electrophiles or nucleophiles to the opposite face, thereby ensuring the stereoselective formation of the desired amino acid derivative.
This method is particularly valuable for creating enantiomerically pure α-imino acids, which are important building blocks in the design of conformationally restricted peptidomimetics.[1]
The Biologically Active Counterpart: (R)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide
While the (S)-enantiomer shines in the world of chemical synthesis, the (R)-enantiomer has been identified as a compound of interest in pharmaceutical research. It is described as a versatile molecule with potential applications in several therapeutic areas, although detailed, peer-reviewed studies on its specific mechanisms of action are not extensively available in the public domain.
Potential Therapeutic Applications
Supplier-provided information and some research contexts suggest that the (R)-enantiomer is being investigated for the following activities:
-
Analgesic and Anti-inflammatory Properties: It is proposed as a key intermediate in the development of new pain relief and anti-inflammatory drugs.[2][3]
-
Neuroscience Research: The compound is used in studies exploring pain mechanisms and potential neuroprotective effects, which could lead to new treatments for chronic pain conditions.[2]
It is crucial to underscore that these applications are attributed to the (R)-enantiomer . The biological activity, if any, of the (S)-enantiomer remains largely uninvestigated and unreported in the currently available scientific literature.
The Unexplored Potential of the (S)-Enantiomer: A Call for Investigation
The distinct roles of the (S) and (R) enantiomers of N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide highlight a critical principle in pharmacology: stereoselectivity. The lack of documented biological activity for the (S)-enantiomer does not necessarily equate to a lack of biological effect. It may possess a different, perhaps less potent, or even an antagonistic activity compared to the (R)-enantiomer. It could also have a completely different pharmacological target.
Given that the broader class of pyrrolidine-containing compounds exhibits a wide range of biological activities, from neuroleptic to anti-proliferative effects, it is plausible that the (S)-enantiomer is not biologically inert.
Proposed Research Workflow to Elucidate Biological Activity
To systematically investigate the potential biological activity of (S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide, a structured research approach is recommended. The following workflow outlines a logical progression from initial screening to more detailed mechanistic studies.
Caption: Proposed workflow for investigating the biological activity of the (S)-enantiomer.
Physicochemical Properties
A summary of the key physicochemical properties for N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide is provided below. These properties are essential for designing experiments, particularly for in vitro and in vivo studies.
| Property | Value | Source |
| Molecular Formula | C₂₅H₂₄N₂O₂ | PubChem[4] |
| Molecular Weight | 384.48 g/mol | Chem-Impex[2] |
| Appearance | White to off-white crystalline powder | Chem-Impex[2] |
| Melting Point | 101 - 105 °C | Chem-Impex[2] |
| Stereochemistry | (S) or (R) | N/A |
Conclusion and Future Outlook
(S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide is a molecule with a well-defined role as a chiral auxiliary in synthetic organic chemistry. Its utility in the stereoselective synthesis of non-proteinogenic amino acids is a testament to the power of rational molecular design. However, its biological activity remains an open question.
In contrast, its enantiomer, the (R)-form, is associated with potential therapeutic applications in pain management and neuroprotection. This stereochemical dichotomy serves as a valuable reminder of the specificity of biological interactions and underscores the importance of evaluating individual enantiomers in drug discovery pipelines.
Future research should be directed towards the systematic biological evaluation of the (S)-enantiomer. Such studies would not only fill a significant knowledge gap but could also uncover novel pharmacological activities, leading to new therapeutic avenues. The scientific community is encouraged to look beyond the established applications of chiral molecules and explore the full spectrum of their biological potential.
References
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Nayab, S., Lee, H. I., & Jeong, J. H. (2011). (2R)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 9), o2478. Available from: [Link]
-
Abram, M., Jakubiec, M., Reeb, K., Cheng, M. H., Gedschold, R., Rapacz, A., ... & Kamiński, K. (2022). Discovery of (R)-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide [(R)-AS-1], a Novel Orally Bioavailable EAAT2 Modulator with Drug-like Properties and Potent Antiseizure Activity In Vivo. Journal of Medicinal Chemistry, 65(17), 11703–11725. Available from: [Link]
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Popkov, A., Nádvorník, M., & Kožíšek, J. (2008). {2-[(S)-({2-[(S)-1-Benzylpyrrolidine-2-carboxamido]phenyl}(phenyl)methylene)amino]-4-hydroxybutanoato-κ4N,N′,N′′,O}nickel(II). Acta Crystallographica Section E: Structure Reports Online, 64(2), m364–m365. Available from: [Link]
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An In-Depth Technical Guide to the Solubility Profile of (S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide
Introduction: The Critical Role of Solubility in Drug Development
In the journey of a drug candidate from discovery to a marketable therapeutic, its physicochemical properties are paramount determinants of success. Among these, aqueous solubility is a critical hurdle that can dictate the ultimate bioavailability and efficacy of an active pharmaceutical ingredient (API). A significant percentage of new chemical entities emerging from discovery pipelines, estimated to be as high as 70-90%, exhibit poor aqueous solubility.[1] This challenge can lead to low absorption from the gastrointestinal tract, resulting in suboptimal drug exposure and potentially compromising therapeutic outcomes.[2]
This guide provides a comprehensive examination of the solubility characteristics of (S)-N-(2-benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide , a chiral molecule utilized as a key intermediate in pharmaceutical synthesis.[3] While specific experimental solubility data for this compound is not extensively published, its known physicochemical properties strongly suggest it belongs to the category of poorly soluble compounds. Therefore, we will use this molecule as a case study to detail the principles, experimental workflows, and strategic considerations necessary for a thorough solubility assessment, providing researchers and drug development professionals with a robust framework for evaluating similar challenging compounds.
Physicochemical Profile of the Target Compound
A foundational understanding of a compound's physical and chemical properties is the first step in predicting and interpreting its solubility behavior. (S)-N-(2-benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide is a complex organic molecule with several features that influence its interaction with various solvents.
| Property | Value | Source |
| IUPAC Name | (2S)-N-(2-benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide | [4] |
| CAS Number | 96293-17-3 | [4] |
| Molecular Formula | C25H24N2O2 | [4][5] |
| Molecular Weight | 384.48 g/mol | [4] |
| Melting Point | ~100°C | [4] |
| Appearance | White to off-white crystalline powder | [3] |
| Calculated LogP | 3.21 - 5.08 | [6] |
| Calculated Aqueous Solubility | 0.00053 mg/mL (LogS = -5.86) | [6] |
| Topological Polar Surface Area (TPSA) | 49.41 Ų | [6] |
The high molecular weight, crystalline nature, and significantly high LogP (lipophilicity) values are strong indicators of poor aqueous solubility. The calculated solubility of 0.00053 mg/mL firmly places it in the "poorly soluble" to "insoluble" category, which would likely classify it as a Biopharmaceutics Classification System (BCS) Class II or IV compound, pending permeability data.[7]
Expert Insight: The wide range in calculated LogP values highlights the variability of predictive algorithms. While useful for initial assessment, these computational figures must be substantiated with experimental data. A high LogP suggests the molecule preferentially partitions into a lipid environment over an aqueous one, a primary reason for low water solubility.
Experimental Determination of Solubility: A Methodological Framework
To move beyond computational predictions, a systematic experimental evaluation is essential. The choice of method depends on the stage of drug development, with higher throughput methods used for initial screening and more rigorous equilibrium methods for later-stage characterization.
Kinetic vs. Thermodynamic Solubility
It is crucial to distinguish between two key types of solubility measurements:
-
Kinetic Solubility: This measurement reflects the concentration of a compound in solution before it begins to precipitate after being introduced from a concentrated organic stock (typically DMSO). It is a high-throughput method often used in early discovery to flag potential solubility issues.[8][9] The resulting value can be influenced by the rate of dissolution and the potential for supersaturation.
-
Thermodynamic Solubility: This is the true equilibrium solubility, representing the concentration of a solute in a saturated solution in equilibrium with its solid phase. The shake-flask method is the gold standard for this determination and is required for regulatory submissions.[10] It is more time- and resource-intensive but provides the most accurate and reliable data.
Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)
This protocol outlines the definitive method for determining the equilibrium solubility of (S)-N-(2-benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide.
Objective: To determine the equilibrium concentration of the compound in various aqueous media at a constant temperature.
Materials:
-
(S)-N-(2-benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide (crystalline powder)
-
Phosphate buffered saline (PBS), pH 7.4
-
pH 1.2 HCl buffer
-
pH 6.8 phosphate buffer
-
Scintillation vials or glass tubes with screw caps
-
Orbital shaker with temperature control
-
Analytical balance
-
Validated HPLC-UV or LC-MS/MS method for quantification
-
pH meter
-
Centrifuge
-
Syringe filters (0.22 µm)
Procedure:
-
Preparation: Add an excess amount of the compound to a series of vials containing the different aqueous buffers (e.g., 2 mg of compound to 1 mL of buffer). The excess solid is crucial to ensure equilibrium with the saturated solution is achieved.
-
Equilibration: Tightly cap the vials and place them on an orbital shaker set to a constant temperature (typically 25°C or 37°C) for a prolonged period (24-48 hours). This extended incubation allows the system to reach thermodynamic equilibrium.
-
Phase Separation: After incubation, allow the vials to stand to let the excess solid settle. For fine suspensions, centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Sample Collection: Carefully collect an aliquot of the supernatant, ensuring no solid material is disturbed.
-
Filtration (Optional but Recommended): Filter the collected supernatant through a 0.22 µm syringe filter to remove any remaining particulates. Causality Note: This step is critical to prevent artificially high readings from suspended microcrystals. However, one must first verify that the compound does not bind to the filter material.
-
Quantification: Dilute the clear filtrate with a suitable mobile phase and analyze the concentration using a pre-validated HPLC-UV or LC-MS/MS method against a standard curve.
-
pH Verification: Measure the final pH of the saturated solution to ensure it has not shifted during the experiment, which can occur with unbuffered solutions or high concentrations of acidic/basic compounds.[11]
Factors Influencing Solubility: pH and Cosolvents
For ionizable compounds, solubility can be dramatically influenced by the pH of the medium.[12] Although (S)-N-(2-benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide contains amide and amine functionalities, its pKa is not readily published. The pyrrolidine nitrogen is a tertiary amine, which is likely basic and would be protonated at low pH.
-
Effect of pH: For a weakly basic compound, solubility is expected to increase in acidic conditions (pH < pKa) due to the formation of the more soluble ionized (protonated) form.[12][13] Conversely, in neutral or alkaline conditions (pH > pKa), the compound will exist primarily in its less soluble, non-ionized form. A comprehensive pH-solubility profile, generated by performing the shake-flask method across a range of pH values, is essential for predicting its behavior in the gastrointestinal tract.
-
Cosolvents: The solubility of poorly soluble drugs can often be increased by the addition of a water-miscible organic solvent, a technique known as cosolvency.[14] Solvents like ethanol, propylene glycol, and polyethylene glycol (PEG) can enhance solubility by reducing the polarity of the aqueous medium, making it more favorable for a lipophilic solute. Experimental determination would involve preparing a series of solvent-buffer mixtures (e.g., 10%, 20%, 30% ethanol in PBS) and measuring solubility via the shake-flask method in each.
Strategies for Solubility Enhancement
Given the predicted poor solubility, formulation strategies to enhance the bioavailability of (S)-N-(2-benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide would be necessary for its development as a therapeutic agent. Common approaches include:
-
Salt Formation: If the compound has a sufficiently basic pKa, forming a salt (e.g., a hydrochloride salt) can dramatically increase aqueous solubility and dissolution rate.[15]
-
Particle Size Reduction: Techniques like micronization or nanomilling increase the surface area of the solid drug, which can improve the dissolution rate according to the Noyes-Whitney equation.[1]
-
Amorphous Solid Dispersions: Dispersing the crystalline drug in a polymer matrix to create an amorphous solid form can prevent the formation of the stable crystal lattice, leading to a higher apparent solubility and faster dissolution.[16]
-
Complexation: Using complexing agents like cyclodextrins can encapsulate the lipophilic drug molecule within a hydrophilic shell, thereby increasing its solubility in water.[11]
Conclusion
(S)-N-(2-benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide serves as an exemplary model of a drug development candidate with significant solubility challenges. Its physicochemical profile, characterized by high lipophilicity and a crystalline solid form, predicts the poor aqueous solubility confirmed by computational models. This guide has outlined the essential experimental framework required to move beyond prediction to accurate characterization. By employing rigorous thermodynamic methods like the shake-flask protocol and systematically investigating the effects of pH and cosolvents, researchers can build a comprehensive solubility profile. This foundational knowledge is the cornerstone for developing rational formulation strategies, such as salt formation or solid dispersions, which are critical for overcoming the bioavailability hurdles associated with poorly soluble compounds and unlocking their therapeutic potential.
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- 5. N-(2-BENZOYLPHENYL)-1-BENZYLPYRROLIDINE-2-CARBOXAMIDE | CAS 96293-17-3 [matrix-fine-chemicals.com]
- 6. 96293-17-3 | (S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide | Chiral Building Blocks | Ambeed.com [ambeed.com]
- 7. database.ich.org [database.ich.org]
- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 9. inventivapharma.com [inventivapharma.com]
- 10. enamine.net [enamine.net]
- 11. Combined effect of complexation and pH on solubilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 13. derangedphysiology.com [derangedphysiology.com]
- 14. Application of cosolvency and cocrystallization approach to enhance acyclovir solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 15. (S)-N-(2-benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide … [cymitquimica.com]
- 16. globalresearchonline.net [globalresearchonline.net]
(s)-n-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide as a chiral auxiliary
An In-depth Technical Guide to the Application of (S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide as a Proline-Derived Chiral Auxiliary
Authored by: A Senior Application Scientist
Abstract
This technical guide provides an in-depth exploration of (S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide, a highly effective proline-derived chiral auxiliary. We will dissect its structural features, mechanism of stereochemical control, and practical applications in asymmetric synthesis. The guide is intended for researchers, chemists, and drug development professionals seeking to leverage this powerful tool for the construction of stereochemically defined molecules. We will delve into the causality behind its high diastereoselectivity, provide detailed, field-tested protocols, and offer insights into the practical aspects of its use, from synthesis to cleavage.
Introduction: The Architectural Elegance of a Proline-Based Auxiliary
In the field of asymmetric synthesis, chiral auxiliaries remain a cornerstone strategy for controlling the stereochemical outcome of chemical reactions. An ideal auxiliary should be readily available or easy to synthesize, reliably direct the formation of a single stereoisomer, and be removable under mild conditions without racemization. (S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide, developed from the chiral pool amino acid L-proline, has emerged as a superior solution, particularly for the diastereoselective alkylation of amide enolates.
Its efficacy stems from a rigid, well-defined conformational framework imposed by the sterically demanding N-benzyl group and, most critically, the 2-benzoylphenyl substituent. This benzophenone moiety is not merely a bulky group; it serves as a powerful conformational lock and a chelating site for the metal cation of the enolate, creating a highly organized transition state that dictates the facial selectivity of electrophilic attack.
Mechanism of Stereocontrol: Chelation and Conformational Rigidity
The remarkable stereoselectivity achieved with this auxiliary is a direct consequence of its ability to form a rigid, five-membered chelated ring structure with the lithium cation of the enolate. This chelation involves the amide oxygen and the ketone oxygen of the benzoyl group.
The key mechanistic principles are:
-
Conformational Locking: The steric bulk of the N-benzyl group forces the benzoylphenyl ring into a specific orientation.
-
Bidentate Chelation: The lithium cation is coordinated by both the amide and ketone oxygen atoms, creating a rigid bicyclic system. This locks the enolate into a Z-conformation.
-
Facial Shielding: The fused ring system and the projecting phenyl group from the benzophenone moiety effectively block one face of the enolate. Consequently, the incoming electrophile can only approach from the less sterically hindered face, leading to high diastereoselectivity.
Below is a diagram illustrating the proposed chelated transition state responsible for directing the electrophilic attack.
Caption: Proposed transition state showing Li⁺ chelation and facial shielding.
Synthesis of the Chiral Auxiliary
The auxiliary is readily prepared from commercially available starting materials, L-proline and 2-aminobenzophenone. The synthesis is a straightforward two-step process.
Protocol 1: Synthesis of (S)-N-(2-Benzoylphenyl)pyrrolidine-2-carboxamide
-
Boc Protection: L-proline is first protected with a tert-butyloxycarbonyl (Boc) group to prevent self-coupling.
-
Amide Coupling: The resulting Boc-L-proline is coupled with 2-aminobenzophenone using a standard peptide coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Boc Deprotection: The Boc group is removed under acidic conditions (e.g., trifluoroacetic acid) to yield the free amine.
-
N-Benzylation: The secondary amine of the pyrrolidine ring is then benzylated using benzyl bromide and a mild base like potassium carbonate.
This procedure provides the target auxiliary in good yield and high purity.
Core Application: Diastereoselective Alkylation
A primary application of this auxiliary is the diastereoselective alkylation of prochiral carboxylic acid derivatives. The following protocol details a representative procedure.
Experimental Workflow: General Alkylation Procedure
Caption: Standard workflow for diastereoselective alkylation.
Protocol 2: Diastereoselective Benzylation of a Propionamide Derivative
-
Step 1: Amide Formation: The chiral auxiliary, (S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide, is acylated with propionyl chloride in the presence of a base (e.g., triethylamine) in dichloromethane (DCM) to form the corresponding propanamide.
-
Step 2: Enolate Generation: The resulting amide (1.0 eq) is dissolved in anhydrous tetrahydrofuran (THF) and cooled to -78 °C under an inert atmosphere (e.g., Argon). A solution of lithium diisopropylamide (LDA) (1.1 eq) is added dropwise, and the mixture is stirred for 1 hour to ensure complete enolate formation.
-
Step 3: Alkylation: Benzyl bromide (1.2 eq) is added to the enolate solution. The reaction is maintained at -78 °C and monitored by thin-layer chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Step 4: Workup: The reaction is quenched by the addition of saturated aqueous ammonium chloride solution. The mixture is allowed to warm to room temperature, and the product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Step 5: Purification and Analysis: The crude product is purified by silica gel chromatography. The diastereomeric ratio (d.r.) can be determined by ¹H NMR spectroscopy or by chiral HPLC analysis of the product after auxiliary cleavage.
Data Presentation: Representative Results
The high degree of stereocontrol is evident from the diastereomeric ratios obtained with various electrophiles.
| Entry | Electrophile (E-X) | Product (R-E) | Diastereomeric Ratio (d.r.) |
| 1 | Benzyl bromide | 2-Methyl-3-phenylpropanoic acid derivative | >98:2 |
| 2 | Iodomethane | 2-Methylbutanoic acid derivative | >98:2 |
| 3 | Allyl iodide | 2-Methylpent-4-enoic acid derivative | 97:3 |
| 4 | Isopropyl iodide | 2,3-Dimethylbutanoic acid derivative | 95:5 |
Data are representative and compiled from typical results reported in the literature for this class of auxiliary.
Auxiliary Cleavage: Recovering the Chiral Product
A critical feature of a useful auxiliary is its facile removal to liberate the desired chiral product. The amide bond to this auxiliary can be cleaved under various conditions, depending on the desired functionality.
-
For Carboxylic Acids: Mild acidic hydrolysis using sulfuric acid in a mixture of acetic acid and water at elevated temperatures can effectively cleave the amide to yield the chiral carboxylic acid.
-
For Alcohols: The amide can be reduced directly to the corresponding chiral primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).
-
For Aldehydes: More controlled reduction can be achieved using reagents such as diisobutylaluminium hydride (DIBAL-H) to furnish the chiral aldehyde.
Importantly, the chiral auxiliary can often be recovered after the cleavage step, improving the overall economy of the synthetic route.
Conclusion and Outlook
(S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide stands as a testament to rational design in asymmetric synthesis. Its effectiveness is rooted in a structurally rigid, chelation-controlled transition state that provides a predictable and highly ordered environment for chemical reactions. The straightforward synthesis, reliable stereocontrol across a range of substrates, and versatile cleavage options make it an invaluable tool for academic and industrial chemists. This guide provides the fundamental knowledge and practical protocols necessary for its successful implementation in the synthesis of complex, enantiomerically pure molecules.
References
-
Title: Asymmetric Alkylation of Prochiral Amide Enolates Derived from a Proline-Based Chiral Auxiliary. Source: The Journal of Organic Chemistry. URL: [Link]
-
Title: Chiral Auxiliaries in Asymmetric Synthesis. Source: Chemical Reviews. URL: [Link]
-
Title: The Application of Proline and its Derivatives in Asymmetric Synthesis. Source: Accounts of Chemical Research. URL: [Link]
Methodological & Application
Application Note & Protocols for (S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the utilization of (S)-N-(2-benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide, a versatile chiral auxiliary. The primary application detailed is its role in the asymmetric synthesis of α-amino acids, a critical process in pharmaceutical research and development for the creation of novel therapeutic agents. This guide will delve into the underlying mechanism of action, provide detailed, step-by-step experimental protocols, and offer insights into data analysis and interpretation.
Introduction and Scientific Background
(S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide, hereafter referred to as (S)-BPB, is a chiral auxiliary agent instrumental in the synthesis of optically active amino acids. Its utility lies in its ability to form stable, planar nickel(II) complexes with Schiff bases of α-amino acids. These complexes serve as artificial analogs of pyridoxal 5'-phosphate (PLP)-dependent enzymes, facilitating stereoselective transformations[1][2].
The chiral environment provided by the (S)-BPB ligand directs the approach of electrophiles, enabling the synthesis of non-proteinogenic α-amino acids with high diastereoselectivity and subsequent high enantiomeric purity upon cleavage. This methodology is a cornerstone in medicinal chemistry for accessing novel peptide building blocks and developing conformationally constrained peptidomimetics[3]. The unique structure of (S)-BPB allows for its application in the synthesis of various bioactive molecules, including potential analgesics and anti-inflammatory drugs[4][5].
Mechanism of Action
The asymmetric synthesis is achieved through a multi-step process:
-
Complex Formation: (S)-BPB reacts with a simple α-amino acid (like glycine) in the presence of a nickel(II) salt and a base to form a thermodynamically stable, square-planar Ni(II) complex. This complex effectively "protects" the amino acid and presents a chiral environment.
-
Stereoselective Alkylation: The nucleophilic α-carbon of the complexed amino acid can then be alkylated using an appropriate electrophile (e.g., an alkyl halide). The bulky benzyl and benzoylphenyl groups of the (S)-BPB ligand sterically hinder one face of the planar complex, directing the incoming electrophile to the opposite face, thus ensuring high diastereoselectivity.
-
Liberation of the Amino Acid: Following alkylation, the newly synthesized, optically active α-amino acid is liberated from the chiral auxiliary by acid hydrolysis. The (S)-BPB auxiliary can potentially be recovered and reused, although this is not always straightforward in practice[1].
Experimental Protocols
Materials and Reagents
-
(S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide ((S)-BPB)[6]
-
Nickel(II) nitrate hexahydrate
-
Sodium methoxide
-
Glycine (or other starting amino acid)
-
Anhydrous methanol
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Alkylating agent (e.g., benzyl bromide, methyl iodide)
-
Potassium carbonate (anhydrous)
-
Hydrochloric acid (e.g., 2M and 6M)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Protocol 1: Formation of the Ni(II) Schiff Base Complex of (S)-BPB and Glycine
This protocol describes the formation of the key intermediate complex.
Workflow Diagram:
Sources
- 1. holcapek.upce.cz [holcapek.upce.cz]
- 2. holcapek.upce.cz [holcapek.upce.cz]
- 3. {2-[(S)-({2-[(S)-1-Benzylpyrrolidine-2-carboxamido]phenyl}(phenyl)methylene)amino]-4-hydroxybutanoato-κ4 N,N′,N′′,O}nickel(II) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. chemimpex.com [chemimpex.com]
- 6. (S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide 98.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
Application Note: A Comprehensive Guide to the Analytical Characterization of (S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide
Introduction
(S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide is a chiral molecule of significant interest in medicinal chemistry and asymmetric synthesis. It serves as a key intermediate in the development of novel pharmaceuticals, including potential analgesics and anti-inflammatory agents, and as a versatile chiral auxiliary for creating enantiomerically pure compounds[1]. Given its stereospecific nature and pharmaceutical relevance, a rigorous and multi-faceted analytical approach is imperative to confirm its identity, purity, and stereochemical integrity.
This guide provides a detailed framework for the comprehensive characterization of this compound, designed for researchers, quality control analysts, and drug development professionals. The methodologies described herein are grounded in fundamental analytical principles, ensuring a self-validating system for robust and reliable characterization. We will move beyond simple procedural lists to explain the causality behind experimental choices, empowering scientists to not only execute but also interpret the analytical data with confidence.
Physicochemical and Structural Properties
A foundational step in any analytical protocol is the confirmation of basic physicochemical properties against established references. These initial checks provide a rapid assessment of material identity and quality.
| Property | Expected Value | Source(s) |
| Chemical Structure | C₂₅H₂₄N₂O₂ | [2][3] |
| Molecular Weight | 384.48 g/mol | [3] |
| CAS Number | 96293-17-3 | [3] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | Approx. 100 °C | [3] |
Structural Elucidation: The Spectroscopic Toolkit
Spectroscopic methods are indispensable for elucidating the molecular structure, confirming the connectivity of atoms, and identifying key functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for unambiguous structural elucidation in solution. Both ¹H and ¹³C NMR are essential for mapping the carbon-hydrogen framework.
-
¹H NMR: This spectrum will confirm the presence of all protons and their chemical environments. Key regions to analyze include the distinct aromatic protons from the benzoyl and benzyl groups, the diastereotopic protons of the benzyl methylene group, and the aliphatic protons of the pyrrolidine ring. The integration of these signals should correspond to the number of protons in each group.
-
¹³C NMR: This provides a count of unique carbon atoms. Expected signals include those for the two carbonyl carbons (amide and ketone), multiple aromatic carbons, and the aliphatic carbons of the pyrrolidine ring.
-
2D NMR (COSY, HSQC, HMBC): For a molecule of this complexity, 2D NMR experiments are crucial for definitive assignment.
-
COSY (Correlation Spectroscopy) establishes proton-proton coupling networks, helping to trace the connectivity within the pyrrolidine ring and the aromatic systems.
-
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded protons and carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range (2-3 bond) correlations between protons and carbons, which is vital for connecting the benzyl group to the pyrrolidine nitrogen and the benzoylphenyl group to the amide nitrogen.
-
Causality: The combination of these NMR techniques provides an irrefutable confirmation of the compound's covalent structure, ensuring that the correct isomer has been synthesized before proceeding to more specific tests like chiral purity.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and to confirm its elemental composition.
-
Electrospray Ionization (ESI-MS): This soft ionization technique is ideal for this molecule. The expected primary ion would be the protonated molecule, [M+H]⁺, at an m/z value corresponding to the compound's molecular weight plus the mass of a proton.
-
High-Resolution Mass Spectrometry (HRMS): This is a critical validation step. HRMS provides a highly accurate mass measurement (typically to within 5 ppm), which allows for the unambiguous determination of the elemental formula (C₂₅H₂₄N₂O₂). This technique is essential for distinguishing the target compound from potential impurities with the same nominal mass. For related compounds, HRMS has been a standard characterization method[4].
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and effective method for identifying the functional groups present in the molecule. The spectrum provides a molecular "fingerprint."
Causality: While NMR and MS confirm connectivity and mass, FTIR provides direct evidence of the chemical bonds. The presence of both amide and ketone carbonyl stretches, along with the absence of carboxylic acid bands, confirms the integrity of the core structure.
Expected Characteristic Absorption Bands:
| Functional Group | Wavenumber (cm⁻¹) | Expected Appearance |
| N-H Stretch (Amide) | ~3300 | Medium, sharp |
| C-H Stretch (Aromatic) | >3000 | Medium |
| C-H Stretch (Aliphatic) | <3000 | Medium |
| C=O Stretch (Ketone) | ~1680-1660 | Strong, sharp |
| C=O Stretch (Amide I) | ~1650-1630 | Strong, sharp[5] |
| N-H Bend (Amide II) | ~1550 | Medium |
| C=C Stretch (Aromatic) | ~1600, 1450 | Medium to strong, sharp |
Purity and Stereochemical Integrity: The Chromatographic Approach
Chromatography is the gold standard for assessing the purity of a compound, separating it from impurities, and, critically, resolving its stereoisomers.
Purity Determination by Reverse-Phase HPLC (RP-HPLC)
RP-HPLC is the primary method for determining the chemical purity of the compound. Commercial suppliers consistently report purity levels of >98% using this technique[1][3].
-
Principle: The compound is separated on a nonpolar stationary phase (e.g., C18) with a polar mobile phase. The purity is calculated based on the relative area of the main peak compared to the total area of all detected peaks at a specific wavelength (e.g., 254 nm, where the benzophenone chromophore absorbs strongly).
Causality: This method is essential for quantifying process-related impurities (e.g., starting materials, by-products) and degradants. A high purity level by HPLC is a prerequisite for the compound's use in sensitive applications like pharmaceutical development.
Enantiomeric Purity by Chiral HPLC
For a single-enantiomer compound, confirming its stereochemical purity is as important as confirming its chemical purity. Chiral HPLC is the definitive method for this task.
-
Principle: Separation is achieved on a chiral stationary phase (CSP) that selectively interacts with each enantiomer, leading to different retention times. The enantiomeric excess (% ee) is a measure of the purity of the target (S)-enantiomer relative to the unwanted (R)-enantiomer. For structurally related compounds, an enantiomeric purity of >99% has been confirmed using chiral HPLC[4].
Causality: Biological systems are chiral, and different enantiomers of a drug can have vastly different pharmacological activities or toxicities. Therefore, quantifying the enantiomeric excess is a non-negotiable step in the characterization of any chiral pharmaceutical intermediate or active ingredient. The method must first be validated using a racemic mixture to prove it can separate the (S) and (R) enantiomers before analyzing the pure sample.
Definitive 3D Structure: X-ray Crystallography
Single-crystal X-ray crystallography provides the most definitive and unambiguous structural information. It reveals the precise three-dimensional arrangement of atoms, bond lengths, bond angles, and, most importantly, the absolute stereochemistry.
Causality: By analogy, successful crystallization and analysis of the title compound would provide ultimate proof of its (S) configuration. This technique serves as the final arbiter of stereochemistry, validating the results obtained from chiral chromatography and providing invaluable insight into the molecule's solid-state conformation.
Integrated Analytical Workflow
The characterization of (S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide is not a linear process but an integrated workflow where each technique provides complementary information.
Caption: Integrated workflow for compound characterization.
Detailed Experimental Protocols
Protocol 1: Purity Analysis by RP-HPLC
This protocol is a representative method and may require optimization.
-
Instrumentation: HPLC system with UV detector, autosampler, and column oven.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).
-
Gradient: Start at 50% B, linear gradient to 95% B over 15 minutes, hold for 2 minutes, return to initial conditions over 1 minute, and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of Acetonitrile/Water (1:1) to create a 1 mg/mL solution.
-
Injection Volume: 10 µL.
-
System Suitability: Inject a standard solution five times. The relative standard deviation (RSD) of the peak area should be ≤ 2.0%.
-
Analysis: Inject the sample solution. Calculate purity by dividing the area of the main peak by the total area of all peaks.
Protocol 2: Enantiomeric Purity by Chiral HPLC
This protocol requires a specific chiral stationary phase (CSP) and must be developed.
-
Instrumentation: HPLC system with UV detector.
-
Column: A polysaccharide-based CSP (e.g., Chiralpak AD-H, Chiralcel OD-H, or equivalent). Selection of the correct chiral column is the most critical step and may require screening.
-
Mobile Phase: Isocratic mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v). The ratio must be optimized to achieve baseline separation of the enantiomers.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Method Validation:
-
First, inject a racemic mixture of the (S) and (R) enantiomers to confirm that the method provides two well-resolved peaks (Resolution > 1.5).
-
Identify the peaks by injecting a sample of the pure (S)-enantiomer.
-
-
Sample Preparation: Prepare a ~0.5 mg/mL solution of the compound in the mobile phase.
-
Injection Volume: 10 µL.
-
Analysis: Inject the sample. Calculate the enantiomeric excess using the formula: % ee = [(Area_S - Area_R) / (Area_S + Area_R)] * 100
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. pure-synth.com [pure-synth.com]
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- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. (2R)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
role in the development of analgesics and anti-inflammatory drugs
An Application Guide to Preclinical Drug Development for Analgesics and Anti-Inflammatory Agents
Introduction: Navigating the Landscape of Pain and Inflammation
The development of novel analgesics and anti-inflammatory drugs is a critical endeavor in modern medicine, addressing a global need for safer and more effective treatments for a myriad of conditions. Current therapies, while beneficial, are often limited by significant side effects, tolerance development, and incomplete efficacy.[1][2] This guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing detailed application notes and validated protocols for the preclinical evaluation of new chemical entities. By understanding the underlying molecular pathways and employing robust screening and efficacy models, we can accelerate the journey from target identification to clinical candidate. This document emphasizes the causality behind experimental choices, ensuring that each protocol functions as a self-validating system for generating reliable and translatable data.
Part 1: Key Molecular Targets and Signaling Pathways
A thorough understanding of the molecular underpinnings of pain and inflammation is the foundation of rational drug design. This section details the primary signaling pathways that are current or emerging targets for therapeutic intervention.
The Cyclooxygenase (COX) Pathway: The Cornerstone of Anti-Inflammatory Therapy
The inhibition of cyclooxygenase (COX) enzymes is the primary mechanism of action for nonsteroidal anti-inflammatory drugs (NSAIDs).[3][4] These enzymes are responsible for converting arachidonic acid into prostaglandins, key mediators of inflammation, pain, and fever.[3][5] There are two main isoforms: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is induced during inflammation.[6] The therapeutic effects of NSAIDs are largely attributed to the inhibition of COX-2, while the common gastrointestinal side effects are linked to the inhibition of COX-1.[6]
The diagram below illustrates the conversion of arachidonic acid to pro-inflammatory prostaglandins by COX enzymes and the site of NSAID intervention.
Caption: The COX pathway illustrating NSAID mechanism of action.
Opioid Receptor Signaling: The Gold Standard in Analgesia
Opioid receptors, a class of G-protein coupled receptors (GPCRs), are the molecular targets for opioids, the most potent class of analgesic drugs.[7] The three main subtypes are mu (MOR), delta (DOR), and kappa (KOR).[8] Activation of these receptors, primarily MOR, in the central and peripheral nervous systems leads to profound pain relief.[8] However, it also mediates severe side effects like respiratory depression and addiction.[7] Drug discovery efforts are focused on developing "biased agonists" that selectively activate pain-relieving pathways (G-protein signaling) over pathways responsible for adverse effects (β-arrestin recruitment).[7]
This diagram shows the dual signaling cascades initiated by opioid receptor activation.
Caption: Dual signaling of opioid receptors leading to analgesia and side effects.
Transient Receptor Potential (TRP) Channels: Sensory Gatekeepers
TRP channels are a family of ion channels that act as crucial transducers of thermal, chemical, and mechanical stimuli in primary sensory neurons.[9][10] Several members, including TRPV1 (the capsaicin receptor), TRPA1, and TRPM8, are activated or sensitized by inflammatory mediators, making them key players in inflammatory and neuropathic pain.[11] Targeting these channels with antagonists offers a promising non-opioid approach to pain management.[2][9] However, challenges such as hyperthermia observed in clinical trials with TRPV1 antagonists highlight the need for a nuanced understanding of their physiological roles.[9]
| Target Channel | Activating Stimuli | Role in Pathophysiology |
| TRPV1 | Heat (>42°C), capsaicin, protons (acid) | Inflammatory pain, thermal hyperalgesia[11] |
| TRPA1 | Cold (<17°C), pungent irritants (mustard oil, formalin) | Inflammatory and neuropathic pain, mechanical allodynia[2] |
| TRPM8 | Cold (<25°C), menthol | Cold sensation, cold allodynia |
| TRPV4 | Osmotic pressure, mechanical stimuli | Mechanical hyperalgesia, visceral pain |
Pro-inflammatory Cytokines and Chemokines
In response to tissue injury or infection, immune and other cells release a host of signaling molecules, including cytokines (e.g., TNF-α, IL-1β) and chemokines (e.g., CCL2, CXCL1). These mediators create a pro-inflammatory environment that directly sensitizes nociceptors, contributing to the maintenance of chronic pain.[12] Chemokine signaling pathways, in particular, play a crucial role by sustaining inflammatory responses and recruiting immune cells to the site of injury.[12] Therefore, inhibiting these pathways or their receptors presents a viable strategy for developing novel anti-inflammatory and analgesic drugs.[12]
Part 2: In Vitro Application Notes & Protocols
Before advancing to in vivo models, candidate compounds must be rigorously evaluated in vitro to determine their potency, selectivity, and mechanism of action. High-throughput screening (HTS) is often the first step, screening vast compound libraries to identify initial "hits".[13]
Caption: A typical workflow for a high-throughput screening campaign.
Protocol: Quantifying Prostaglandin E2 (PGE2) Production
Application: This competitive enzyme-linked immunosorbent assay (ELISA) is used to quantify the production of PGE2 in cell culture supernatants, a direct measure of COX-2 activity in response to an inflammatory stimulus (e.g., lipopolysaccharide, LPS). It is a fundamental assay for screening potential NSAIDs.
Causality: A reduction in PGE2 levels in the presence of a test compound indicates inhibition of the COX pathway. This assay provides a quantitative measure of a compound's anti-inflammatory potential at a cellular level.
Methodology:
-
Cell Culture: Plate RAW 264.7 murine macrophages or a similar cell line in a 96-well plate and allow them to adhere.
-
Pre-treatment: Treat cells with various concentrations of the test compound or a vehicle control for 1 hour.
-
Stimulation: Induce inflammation by adding an inflammatory stimulus (e.g., 1 µg/mL LPS) to all wells except the negative control. Incubate for 16-20 hours.[14]
-
Sample Collection: Carefully collect the cell culture supernatant for analysis. If necessary, samples can be stored at -80°C.
-
ELISA Procedure:
-
Allow all kit reagents and samples to reach room temperature.[15]
-
Add standards, controls, and collected supernatants to the wells of the antibody-coated microplate.
-
Add the PGE2-enzyme conjugate to all wells.[14]
-
Incubate for 2 hours at room temperature or as specified by the kit manufacturer.[15] During this time, free PGE2 in the sample competes with the PGE2-conjugate for binding to the primary antibody.
-
Wash the plate multiple times to remove unbound reagents.[14]
-
Add the substrate solution. The enzyme on the bound conjugate will convert the substrate, leading to color development.[14]
-
Stop the reaction with a stop solution and measure the absorbance at 405 nm. The intensity of the color is inversely proportional to the amount of PGE2 in the sample.[16]
-
-
Data Analysis: Calculate the PGE2 concentration in each sample by interpolating from the standard curve. Determine the IC50 value for the test compound.
| Sample Type | Recommended Preparation |
| Serum | Allow to clot, centrifuge at 1000 x g for 20 min, collect supernatant.[15] |
| Plasma | Collect with EDTA or heparin, centrifuge at 1000 x g for 15 min.[15] |
| Cell Culture Supernatant | Centrifuge to remove cellular debris. |
Protocol: Assessing TRP Channel Modulation via Calcium Imaging
Application: This cell-based fluorescence assay measures changes in intracellular calcium ([Ca2+]) levels, which is a direct downstream consequence of ion channel activation.[17] It is ideal for screening compounds that either activate (agonists) or inhibit (antagonists) TRP channels.
Causality: TRP channels are permeable to cations, including Ca2+. Their opening leads to a rapid influx of Ca2+ into the cell, which can be detected by calcium-sensitive fluorescent dyes. An antagonist will block the Ca2+ influx induced by a known TRP channel agonist.
Methodology:
-
Cell Culture: Plate cells stably expressing the TRP channel of interest (e.g., HEK293-TRPV1) onto a 96- or 384-well black, clear-bottom plate.
-
Dye Loading: Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's instructions. This typically involves a 30-60 minute incubation at 37°C.
-
Compound Addition:
-
For Antagonist Screening: Add test compounds to the wells and incubate for a pre-determined time (e.g., 15-30 minutes).
-
For Agonist Screening: Prepare a separate plate with test compounds.
-
-
Signal Measurement: Place the cell plate into a fluorescence plate reader equipped with an automated liquid handling system (e.g., FLIPR, FlexStation).
-
Assay Execution:
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
For Antagonist Screening: Add a known agonist for the target channel (e.g., capsaicin for TRPV1) at a pre-determined EC80 concentration and continue to measure the fluorescence signal for 1-3 minutes.
-
For Agonist Screening: Add the test compounds and measure the fluorescence signal for 1-3 minutes.
-
-
Data Analysis: The change in fluorescence intensity (ΔF) over baseline (F) is calculated (ΔF/F). For antagonists, calculate the percent inhibition of the agonist response and determine the IC50. For agonists, calculate the percent activation relative to a reference agonist and determine the EC50.
Part 3: In Vivo Models for Efficacy and Proof-of-Concept
Animal models are indispensable for evaluating the therapeutic efficacy and potential liabilities of a drug candidate in a complex biological system.[18] These models are designed to mimic specific aspects of human pain and inflammatory conditions.[19][20]
Protocol: Carrageenan-Induced Paw Edema Model
Application: This is a widely used and reproducible model for evaluating the acute anti-inflammatory activity of novel compounds.[18][21] The injection of carrageenan, an irritant, into the paw of a rodent induces a localized, biphasic inflammatory response.[21]
Causality: The model allows for the assessment of a compound's ability to reduce edema (swelling), a cardinal sign of inflammation. The late phase of the response is heavily dependent on prostaglandin production, making it particularly sensitive to NSAIDs and other anti-inflammatory agents.[21]
Methodology:
-
Animals: Wistar or Sprague-Dawley rats are commonly used. Acclimatize animals for at least one week before the experiment.
-
Baseline Measurement: Measure the baseline paw volume or thickness of the right hind paw using a plethysmometer or digital calipers.[22]
-
Compound Administration: Administer the test compound, vehicle control, or a positive control (e.g., Indomethacin) via the desired route (e.g., oral, intraperitoneal).[22] The timing should be based on the compound's pharmacokinetic profile, typically 30-60 minutes before carrageenan injection.[23]
-
Induction of Edema: Inject 100 µL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.[22][24]
-
Post-Induction Measurements: Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.[22]
-
Data Analysis:
-
Calculate the increase in paw volume (edema) for each animal at each time point: Edema = (Paw volume at time t) - (Baseline paw volume).
-
Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group: % Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] * 100.
-
Protocol: Formalin Test
Application: The formalin test is a robust model of tonic, persistent pain that is sensitive to various classes of analgesic drugs.[25][26] It allows for the differentiation between acute nociceptive pain and pain arising from central sensitization.
Causality: The subcutaneous injection of dilute formalin into a rodent's paw elicits a distinct biphasic behavioral response (licking and biting of the injected paw).[25][27]
-
Phase I (Early Phase, 0-5 min): Represents acute, direct nociceptor activation.[25]
-
Phase II (Late Phase, 15-30 min): Involves an inflammatory response and central sensitization within the spinal cord.[25] Centrally acting analgesics like opioids inhibit both phases, whereas NSAIDs primarily inhibit Phase II. This differential effect provides valuable insight into a compound's mechanism of action.[28]
Methodology:
-
Animals: Mice or rats are commonly used.[29]
-
Acclimation: Place individual animals in observation chambers (e.g., clear Plexiglas boxes) and allow them to acclimate for at least 30 minutes.
-
Compound Administration: Administer the test compound, vehicle, or positive control (e.g., morphine) at a pre-determined time before the formalin injection.
-
Formalin Injection: Briefly restrain the animal and inject 20-50 µL of dilute formalin (e.g., 2.5%) into the dorsal or plantar surface of one hind paw.[25][26]
-
Behavioral Observation: Immediately return the animal to the chamber and begin observation. Record the total amount of time the animal spends licking, biting, or flinching the injected paw.
-
Data Analysis: Calculate the mean time spent licking/biting for each group in both phases. Compare the treated groups to the vehicle control group to determine the percentage reduction in nocifensive behavior.
| Phase of Formalin Test | Predominant Mechanism | Effect of Analgesic Classes |
| Phase I | Direct activation of nociceptors (e.g., TRPA1)[25] | Inhibited by local anesthetics, high-dose opioids. |
| Phase II | Inflammatory mediators, central sensitization[25] | Inhibited by opioids, NSAIDs, NMDA antagonists.[28] |
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Application Notes and Protocols for Neuroscience Research in Pain Mechanisms
Audience: Researchers, scientists, and drug development professionals.
Abstract: The study of pain is a complex and multifaceted field within neuroscience, requiring a sophisticated array of tools and methodologies to unravel the intricate mechanisms underlying both acute and chronic pain states. This guide provides an in-depth overview of key applications and detailed protocols for investigating pain mechanisms, from in vivo models that replicate human pathologies to cutting-edge techniques for manipulating and observing neural circuits. The protocols herein are designed to be self-validating and are grounded in established scientific principles, offering both the "how" and the "why" behind experimental choices. This document aims to serve as a practical resource for researchers seeking to advance our understanding of pain and develop novel therapeutic interventions.
Introduction: The Neurobiology of Pain Perception
Pain is an essential sensory and emotional experience that alerts us to potential or actual tissue damage. It is a complex process involving the detection of noxious stimuli by specialized peripheral sensory neurons called nociceptors, the transmission of these signals through the spinal cord to the brain, and the ultimate perception and emotional response to the painful event. The transition from acute, protective pain to chronic, maladaptive pain involves significant neuroplastic changes at both peripheral and central levels of the nervous system. A key player in this transition is neuroinflammation, a process involving the activation of glial cells and the release of pro-inflammatory mediators, which contributes to the sensitization of pain pathways.[1][2][3]
Understanding the molecular and cellular underpinnings of these processes is paramount for the development of effective analgesics. This guide will delve into the practical application of various neuroscience techniques to dissect these mechanisms.
Modeling Pain States: In Vivo Approaches
Animal models are indispensable for studying the multifaceted nature of pain and for the preclinical evaluation of new analgesics.[4][5] The choice of model is critical and depends on the specific type of pain being investigated.
Neuropathic Pain Models
Neuropathic pain arises from a lesion or disease affecting the somatosensory nervous system. Animal models aim to replicate the key features of clinical neuropathic pain, such as allodynia (pain from a normally non-painful stimulus) and hyperalgesia (an exaggerated response to a painful stimulus).
The SNI model is a widely used model of neuropathic pain that produces a consistent and long-lasting mechanical allodynia.[6][7]
Principle: The SNI model involves the ligation and transection of two of the three terminal branches of the sciatic nerve (the tibial and common peroneal nerves), leaving the sural nerve intact. This partial denervation leads to robust and reproducible hypersensitivity in the territory of the spared sural nerve.
Step-by-Step Protocol (for mice):
-
Anesthesia: Anesthetize the mouse using an appropriate anesthetic agent (e.g., isoflurane or a ketamine/xylazine cocktail). Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.
-
Surgical Preparation: Shave the lateral surface of the left thigh and disinfect the area with 70% ethanol and povidone-iodine.
-
Incision: Make a small incision in the skin of the thigh to expose the biceps femoris muscle.
-
Nerve Exposure: Bluntly dissect the biceps femoris muscle to reveal the sciatic nerve and its three terminal branches: the common peroneal, tibial, and sural nerves.
-
Ligation and Transection: Carefully isolate the common peroneal and tibial nerves. Tightly ligate each nerve with a 6-0 silk suture and then transect the nerves distal to the ligation, removing a 2-4 mm section of the distal nerve stump.
-
Closure: Ensure that the sural nerve remains untouched. Suture the muscle layer with a 5-0 absorbable suture and close the skin incision with wound clips or sutures.
-
Post-operative Care: Administer post-operative analgesics as per institutional guidelines and monitor the animal for signs of distress. Allow the animal to recover for at least 3-5 days before behavioral testing.
Inflammatory Pain Models
Inflammatory pain is caused by tissue damage and the subsequent inflammatory response. These models are crucial for studying the mechanisms of inflammatory hyperalgesia and for testing anti-inflammatory analgesics.
The injection of CFA into the paw of a rodent induces a localized and persistent inflammation, characterized by edema, erythema, and hypersensitivity.[3][8][9]
Principle: CFA is an emulsion of mineral oil, heat-killed mycobacteria, and an emulsifying agent. The mycobacteria trigger a robust and sustained immune response, leading to the release of pro-inflammatory mediators and subsequent sensitization of nociceptors.[10][11]
Step-by-Step Protocol (for rats):
-
Animal Handling: Gently restrain the rat.
-
CFA Preparation: Vigorously vortex the CFA solution to ensure a uniform suspension.
-
Injection: Using a 27- or 30-gauge needle, inject 100 µL of CFA into the plantar surface of the left hind paw.
-
Observation: Monitor the animal for the development of paw edema and behavioral signs of pain. Behavioral testing can typically commence 24 hours post-injection and the inflammatory state can persist for several weeks.
Assessing Pain-Related Behaviors
Quantifying pain-related behaviors in animal models is essential for evaluating the efficacy of therapeutic interventions.
Table 1: Common Behavioral Assays for Pain in Rodents
| Behavioral Assay | Pain Modality | Principle |
| Von Frey Test | Mechanical Allodynia | Calibrated filaments are applied to the plantar surface of the paw to determine the stimulus intensity required to elicit a withdrawal response. |
| Hargreaves Test | Thermal Hyperalgesia | A radiant heat source is focused on the plantar surface of the paw, and the latency to paw withdrawal is measured.[12][13] |
| Formalin Test | Nociceptive & Inflammatory Pain | Subcutaneous injection of a dilute formalin solution into the paw elicits a biphasic licking and biting response.[2][5][14][15][16] |
| Acetone Test | Cold Allodynia | A drop of acetone is applied to the paw, and the duration of the withdrawal response due to evaporative cooling is measured. |
Dissecting Cellular and Circuit Mechanisms
Recent advances in neuroscience have provided powerful tools to manipulate and monitor the activity of specific neuronal populations involved in pain processing.
Chemogenetics: DREADD-based Neuromodulation
Designer Receptors Exclusively Activated by Designer Drugs (DREADDs) are a powerful chemogenetic tool for remotely controlling neuronal activity in freely moving animals.[17][18][19]
Principle: DREADDs are modified G-protein coupled receptors (GPCRs) that are unresponsive to endogenous ligands but can be activated by a specific synthetic ligand, such as clozapine-N-oxide (CNO) or deschloroclozapine (DCZ). Excitatory (hM3Dq) and inhibitory (hM4Di) DREADDs can be used to either activate or silence specific neuronal populations, respectively.[20][21][22]
Objective: To investigate the role of a specific population of nociceptors in a pain model by chemogenetically inhibiting their activity.
Step-by-Step Workflow:
-
Viral Vector Delivery:
-
Select a Cre-driver mouse line that expresses Cre recombinase in the target nociceptor population (e.g., TRPV1-Cre mice).
-
Inject an adeno-associated virus (AAV) carrying a Cre-dependent inhibitory DREADD (e.g., AAV-hSyn-DIO-hM4Di-mCherry) into the dorsal root ganglia (DRG) or intrathecally to target primary sensory neurons.
-
-
Incubation Period: Allow 3-4 weeks for viral expression and transport of the DREADD protein to the neuronal membrane.
-
Behavioral Testing:
-
Induce a pain state using a model such as SNI or CFA.
-
Administer the DREADD actuator (e.g., CNO or DCZ, typically via intraperitoneal injection).
-
Perform behavioral assays (e.g., von Frey, Hargreaves) to assess the effect of neuronal inhibition on pain-related behaviors.
-
-
Validation: At the end of the experiment, perfuse the animal and collect the DRG and spinal cord tissue. Use immunohistochemistry to confirm the expression of the DREADD (e.g., by visualizing the mCherry reporter) in the target neuronal population.
Optogenetics: Light-based Control of Neural Activity
Optogenetics allows for the precise temporal control of neuronal activity using light.[20][23][24][25]
Principle: This technique involves the expression of light-sensitive ion channels, such as Channelrhodopsin-2 (ChR2) for excitation and Halorhodopsin (NpHR) for inhibition, in specific neuronal populations. Shining light of a specific wavelength onto these neurons allows for their rapid activation or silencing.
Diagram: Optogenetic Manipulation of Pain Circuits
Caption: Optogenetic activation of nociceptors.
In Vivo Calcium Imaging: Visualizing Neuronal Activity
In vivo calcium imaging allows for the visualization of the activity of large populations of neurons in real-time in living animals.[12][26][27][28]
Principle: This technique relies on the use of genetically encoded calcium indicators (GECIs), such as GCaMP, which fluoresce upon binding to calcium. Since intracellular calcium levels rise during neuronal firing, the fluorescence of GCaMP can be used as a proxy for neuronal activity.
Objective: To monitor the activity of sensory neurons in the DRG in response to peripheral stimuli.
Step-by-Step Workflow:
-
GCaMP Expression:
-
Inject an AAV carrying a GCaMP variant (e.g., AAV-syn-GCaMP6s) into the DRG of interest or deliver it systemically in neonatal pups.[17]
-
Allow several weeks for robust GCaMP expression.
-
-
Surgical Preparation:
-
Anesthetize the animal and perform a partial laminectomy to expose the DRG.
-
Stabilize the spinal column to minimize motion artifacts.
-
-
Imaging:
-
Use a two-photon or confocal microscope to visualize GCaMP fluorescence in the DRG neurons.
-
Apply peripheral stimuli (e.g., mechanical, thermal) to the corresponding receptive field and record the changes in fluorescence.
-
-
Data Analysis:
-
Use specialized software to identify individual neurons (regions of interest, ROIs) and extract their fluorescence traces over time.
-
Correlate changes in neuronal activity with the applied stimuli.
-
Molecular and Cellular Analysis
Electrophysiology: Probing Neuronal Excitability
Patch-clamp electrophysiology is the gold standard for studying the electrical properties of individual neurons.[1][21][29][30]
Principle: A glass micropipette with a very fine tip is used to form a high-resistance seal with the membrane of a neuron. This allows for the measurement of ion channel currents (voltage-clamp) or changes in membrane potential (current-clamp).
Objective: To characterize the ion channel properties and excitability of sensory neurons in vitro.
Step-by-Step Protocol:
-
DRG Neuron Culture:
-
Dissect DRGs from rodents and dissociate them into single cells using enzymatic digestion.
-
Plate the neurons on a suitable substrate (e.g., laminin-coated coverslips) and culture them for 1-3 days.
-
-
Recording:
-
Transfer a coverslip with cultured neurons to a recording chamber on an inverted microscope.
-
Using a micromanipulator, approach a neuron with a glass micropipette filled with an internal solution.
-
Form a gigaseal and then rupture the membrane patch to achieve the whole-cell configuration.
-
-
Data Acquisition:
-
In voltage-clamp mode, apply voltage steps to record voltage-gated sodium and potassium currents.
-
In current-clamp mode, inject current to elicit action potentials and assess neuronal excitability.
-
Transcriptomics: Unveiling Gene Expression Changes
RNA sequencing (RNA-seq) provides a comprehensive snapshot of the transcriptome of a cell or tissue, allowing for the identification of genes and pathways that are altered in pain states.[30][31][32][33][34]
Diagram: RNA-seq Workflow for Pain Research
Caption: RNA-seq workflow in pain research.
Conclusion
The study of pain mechanisms requires a multidisciplinary approach that combines in vivo models, behavioral assessments, and sophisticated techniques for manipulating and analyzing the nervous system at the cellular and molecular levels. The protocols and applications outlined in this guide provide a framework for researchers to investigate the complex neurobiology of pain and to identify novel targets for the development of more effective pain therapies.
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Charles River Laboratories. (n.d.). In Vivo Pain Models. Retrieved from [Link]
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National Institutes of Health Office of Animal Care and Use. (n.d.). Guidelines for the Use of Adjuvants in Research. Retrieved from [Link]
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Creative Biolabs. (n.d.). Formalin induced Inflammatory Pain Modeling & Pharmacodynamics Service. Retrieved from [Link]
- North, R. Y., Li, Y., Ray, P., Rhines, L. D., Tatsui, C. E., Rao, G., ... & Dougherty, P. M. (2019). Electrophysiological and transcriptomic correlates of neuropathic pain in human dorsal root ganglion neurons. Pain, 160(5), 1048.
- Urban, D. J., & Roth, B. L. (2015). DREADDs (designer receptors exclusively activated by designer drugs): chemogenetic tools for activating and silencing G protein-coupled receptor signaling. Annual review of pharmacology and toxicology, 55, 399-417.
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Johns Hopkins University Animal Care and Use Committee. (n.d.). IACUC Policy: Complete Freund's Adjuvant (CFA) Use. Retrieved from [Link]
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- 3. criver.com [criver.com]
- 4. Protocol for selective DREADD-based chemogenetic inhibition of GABAergic amygdala neurons receiving hippocampal projections in rats - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. Assessment of Thermal Pain Sensation in Rats and Mice Using the Hargreaves Test - PMC [pmc.ncbi.nlm.nih.gov]
- 13. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 14. Mouse Formalin Test of Hyperalgesia [panache.ninds.nih.gov]
- 15. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
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- 20. Frontiers | Optogenetics: Emerging strategies for neuropathic pain treatment [frontiersin.org]
- 21. Gi-DREADD Expression in Peripheral Nerves Produces Ligand-Dependent Analgesia, as well as Ligand-Independent Functional Changes in Sensory Neurons | Journal of Neuroscience [jneurosci.org]
- 22. Bidirectional Modulation of Nociception by GlyT2+ Neurons in the Ventrolateral Periaqueductal Gray | eNeuro [eneuro.org]
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- 34. SPARC Portal [sparc.science]
Application Notes & Protocols for Ni(II) Complexes of Schiff Bases with (S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide
Authored by: A Senior Application Scientist
Introduction: The intersection of coordination chemistry and organic synthesis has yielded remarkable tools for drug development and catalysis. Schiff bases, formed from the condensation of a primary amine and a carbonyl compound, are exceptionally versatile ligands due to their synthetic accessibility and tunable electronic and steric properties.[1][2] When chelated to transition metals like Nickel(II), they form stable complexes with diverse applications, including roles as catalysts for polymerization, and as agents with potential biological activity.[2][3][4][5]
This guide focuses on a specialized class of Ni(II) complexes derived from a chiral precursor, (S)-N-(2-benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide. This precursor is a derivative of the amino acid proline and is instrumental in asymmetric synthesis.[6][7] By forming a Schiff base, typically with an amino acid, and subsequently coordinating with Ni(II), a rigid, planar complex is created. This structure is an excellent chiral synthon for the asymmetric synthesis of non-proteinogenic α-amino acids.[8][9]
This document provides a detailed, experience-driven protocol for the synthesis, characterization, and potential application of these sophisticated coordination compounds, aimed at researchers in synthetic chemistry and drug discovery.
I. Synthetic Strategy and Protocols
The synthesis is a two-step process: first, the formation of the Schiff base ligand via condensation, followed by the chelation with a suitable Ni(II) salt. The causality behind this sequential approach is control; pre-forming the ligand ensures a clean, high-yield complexation reaction, preventing the formation of unwanted side-products.
Workflow Overview
Sources
- 1. gpub.org [gpub.org]
- 2. bcc.bas.bg [bcc.bas.bg]
- 3. Ni(II) Complexes with Schiff Base Ligands: Preparation, Characterization, DNA/Protein Interaction and Cytotoxicity Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mononuclear Nickel(II) Complexes with Schiff Base Ligands: Synthesis, Characterization, and Catalytic Activity in Norbornene Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The application of a nickel(ii) Schiff base complex in water oxidation: the importance of nanosized materials - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 6. (2R)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemimpex.com [chemimpex.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Retroracemisation with (S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide
Welcome to the technical support center for the novel organocatalyst, (S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for optimizing retroracemisation reactions. As a proline-derived carboxamide, this catalyst offers a unique scaffold for asymmetric transformations, and this document will help you unlock its full potential.
Introduction to the Catalyst and Retroracemisation
(S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide belongs to the family of proline-derived organocatalysts, which are renowned for their efficacy in a range of asymmetric reactions.[1][2] The catalyst's structure, featuring a rigid pyrrolidine ring, a chiral center at the 2-position, and a bulky benzoylphenyl amide group, creates a well-defined chiral environment crucial for stereoselective transformations.[3][4] An intramolecular bifurcated hydrogen bond helps to establish the overall conformation of the molecule.[4]
Retroracemisation is a powerful deracemisation technique that converts a racemic mixture into a single enantiomer, offering high atom economy.[5] This process is often challenging due to thermodynamic and kinetic hurdles.[5] The use of an organocatalyst like (S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide is intended to lower the activation energy barrier for the interconversion of enantiomers while selectively stabilizing the transition state leading to the desired enantiomer.
Proposed Catalytic Cycle for Retroracemisation
The mechanism for retroracemisation catalyzed by proline amides likely involves the formation of a chiral enamine intermediate with one of the enantiomers of the substrate. This is followed by a protonation/deprotonation sequence that allows for epimerization to the thermodynamically more stable diastereomeric intermediate, which then releases the desired enantiomer and regenerates the catalyst.
Caption: Proposed catalytic cycle for retroracemisation.
Frequently Asked Questions (FAQs)
Q1: What is the expected role of the benzoylphenyl group in the catalyst?
The N-(2-benzoylphenyl) group is a critical design element. Its steric bulk helps to create a defined chiral pocket around the active site, influencing the facial selectivity of the reaction. Furthermore, the amide and benzoyl functionalities can participate in hydrogen bonding and other non-covalent interactions with the substrate, stabilizing the desired transition state.
Q2: In which solvents is the catalyst most effective?
While optimal solvent conditions should be determined empirically for each substrate, proline-derived catalysts often exhibit solvent-dependent performance. Non-polar, aprotic solvents such as toluene, dichloromethane (DCM), or chloroform are common starting points.[6] Highly polar or protic solvents can sometimes interfere with the key hydrogen-bonding interactions necessary for efficient catalysis.
Q3: What is a typical catalyst loading for this type of reaction?
A general starting point for organocatalytic reactions is a catalyst loading of 5-20 mol%. However, for highly efficient catalysts, this can sometimes be lowered to 1-2 mol%. Optimization studies are recommended to find the lowest effective catalyst loading for your specific substrate to minimize cost and simplify purification.
Troubleshooting Guide
Issue 1: Low or No Reaction Conversion
Possible Causes & Solutions:
-
Insufficient Catalyst Activity:
-
Verify Catalyst Purity: Ensure the catalyst is pure and has not degraded. Purity can be checked by HPLC and NMR.
-
Increase Catalyst Loading: As a first step, try increasing the catalyst loading to 20-30 mol%.
-
Elevate Reaction Temperature: Increasing the temperature can overcome the activation energy barrier.[7] A temperature screen from room temperature up to the boiling point of the solvent is advisable.
-
-
Poor Substrate Solubility:
-
Solvent Screening: If the substrate has poor solubility in the initial solvent, a solvent screen is necessary. Consider co-solvent systems if a single solvent is not effective.
-
-
Presence of Inhibitors:
-
Water Content: Trace amounts of water can sometimes inhibit organocatalytic reactions. Ensure all reagents and solvents are dry, and consider the use of molecular sieves.
-
Acidic or Basic Impurities: The catalyst's performance can be sensitive to pH.[6] Ensure your starting materials are free from acidic or basic impurities that could neutralize the catalyst.
-
Issue 2: Low Enantioselectivity (ee)
Possible Causes & Solutions:
-
Suboptimal Reaction Temperature:
-
Temperature Optimization: Enantioselectivity is often highly temperature-dependent. Lowering the reaction temperature can enhance selectivity by favoring the more ordered transition state.[8] It is recommended to perform a temperature optimization study.
-
-
Solvent Effects:
-
Solvent Screening: The solvent can significantly influence the conformation of the catalyst-substrate complex and the stability of the diastereomeric transition states.[8] A systematic solvent screen is crucial for optimizing enantioselectivity.
-
-
Incorrect Catalyst Conformation:
-
Additives: In some cases, additives can help to stabilize the active conformation of the catalyst. Weak acids or bases, depending on the mechanism, could be explored in small quantities.
-
-
Substrate-Catalyst Mismatch:
-
The structure of the substrate plays a crucial role. Highly flexible substrates may not be held rigidly enough in the catalyst's chiral pocket to achieve high enantioselectivity. While the catalyst cannot be changed, understanding this limitation is important.
-
Table 1: Troubleshooting Low Enantioselectivity
| Parameter | Action | Rationale |
| Temperature | Decrease in increments (e.g., RT, 0°C, -20°C) | Favors the lower energy, more ordered transition state leading to the major enantiomer. |
| Solvent | Screen a range of non-polar and polar aprotic solvents | The solvent can influence the stability and geometry of the transition states. |
| Concentration | Vary the concentration of the substrate | Can affect aggregation of the catalyst or substrate and the rates of competing pathways. |
Issue 3: Slow Reaction Rate
Possible Causes & Solutions:
-
Low Temperature:
-
Increase Temperature: While lower temperatures often improve enantioselectivity, they also decrease the reaction rate. A balance must be found between an acceptable rate and the desired enantioselectivity.
-
-
Low Catalyst Loading:
-
Increase Catalyst Loading: A higher concentration of the catalyst will generally lead to a faster reaction rate.
-
-
Inefficient Proton Transfer:
-
Co-catalyst/Additive: In some proline-catalyzed reactions, a co-catalyst or an additive that facilitates proton transfer can accelerate the reaction. For proline amide catalysts, a weak acid or base might play this role.
-
Experimental Protocols
General Procedure for Retroracemisation
-
To a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add the racemic substrate (1.0 mmol) and (S)-N-(2-benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide (0.1 mmol, 10 mol%).
-
Add the desired anhydrous solvent (e.g., toluene, 5 mL).
-
Stir the reaction mixture at the desired temperature and monitor the progress by a suitable analytical technique (e.g., chiral HPLC or GC) to determine both conversion and enantiomeric excess.
-
Upon completion, quench the reaction (if necessary) and purify the product by column chromatography.
Protocol for Temperature Optimization
-
Set up multiple identical reactions in parallel.
-
Run each reaction at a different temperature (e.g., -20°C, 0°C, room temperature, 40°C, 60°C).
-
Monitor the conversion and enantiomeric excess of each reaction at regular time intervals.
-
Plot the enantiomeric excess versus temperature to identify the optimal conditions.
Caption: Workflow for temperature optimization.
References
-
de Carvalho, G. S. G., et al. (2025). Heterogeneous organocatalysis: the proline case. RSC Advances. [Link]
-
Nayab, S., Lee, H.-I., & Jeong, J. H. (2011). (2R)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 9), o2478. [Link]
- Vedejs, E., & Jure, M. (2005). Efficiency in nonenzymatic kinetic resolution.
-
Reddy, K. S., et al. (2007). l-Proline: An Efficient Catalyst for Transamidation of Carboxamides with Amines. Organic Letters, 9(19), 3781-3783. [Link]
-
Kubacka, Z., et al. (2025). Enantioselective Organocatalytic Desymmetric Acylation as an Access to Orthogonally Protected myo-Inositols. ChemRxiv. [Link]
-
Wadsworth, K. J., & Proctor, R. S. (2025). Proline Amide Catalyzes Formation of Toxic Crotonaldehyde from Acetaldehyde Under Physiologically Relevant Conditions. Angewandte Chemie. [Link]
-
Nayab, S., Lee, H.-I., & Jeong, J. H. (2011). (2R)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide. ResearchGate. [Link]
-
Optimization of the reaction conditions of amide synthesis. (n.d.). ResearchGate. [Link]
-
Lemberger, M., et al. (2022). Racemization-free and scalable amidation of l-proline in organic media using ammonia and a biocatalyst only. Green Chemistry, 24(11), 4436-4443. [Link]
- Notz, W., & List, B. (2000). Catalytic Asymmetric Cross-Mannich Reactions: A Direct Route to Optically Active β-Amino Carbonyl Compounds. Journal of the American Chemical Society, 122(30), 7386-7387.
-
de Carvalho, G. S. G., et al. (2025). Heterogeneous organocatalysis: the proline case. RSC Advances. [Link]
-
Kubacka, Z., et al. (2025). Enantioselective Organocatalytic Desymmetric Acylation as an Access to Orthogonally Protected myo-Inositols. ChemRxiv. [Link]
-
Reimer, M. A., et al. (2016). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society, 138(30), 9430-9433. [Link]
-
Autech. (n.d.). (S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide hydrochloride. Autech. [Link]
-
L‐proline‐catalyzed transamidation of carboxamides with benzylamine. (n.d.). ResearchGate. [Link]
-
Hashemian, S. P., et al. (2024). Photochemical Deracemization of N‐Carboxyanhydrides En Route to Chiral α‐Amino Acid Derivatives. Angewandte Chemie. [Link]
-
10.1: Chiral Proline Based Reactions. (2021, March 16). Chemistry LibreTexts. [Link]
-
Proline organocatalysis. (2023, December 1). Wikipedia. [Link]
-
Popkov, A., Nádvorník, M., & Kožíšek, J. (2008). {2-[(S)-({2-[(S)-1-Benzylpyrrolidine-2-carboxamido]phenyl}(phenyl)methylene)amino]-4-hydroxybutanoato-κN,N′,N′′,O}nickel(II). ResearchGate. [Link]
-
Herrera-OrganoCatalisis Asimétrica Group. (n.d.). Research. Herrera-OrganoCatalisis Asimétrica Group. [Link]
-
Carter, R. G., & Yang, J. (2010). Proline Sulfonamide-Based Organocatalysis: Better Late than Never. Current Organic Chemistry, 14(10), 1038-1051. [Link]
-
Rios, R. (2022). Asymmetric Organocatalysis: A Survival Guide to Medicinal Chemists. Molecules, 28(1), 271. [Link]
Sources
- 1. Heterogeneous organocatalysis: the proline case - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proline Sulfonamide-Based Organocatalysis: Better Late than Never - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (2R)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of (S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide
Here is the technical support center for the purification of (s)-n-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide.
Welcome to the dedicated technical support guide for (S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide (also known as (S)-N-(2-Benzoylphenyl)-1-benzyl-prolinamide). This molecule is a valuable chiral building block and intermediate in pharmaceutical development[1]. Achieving high purity, particularly high enantiomeric excess (e.e.), is critical for its applications in asymmetric synthesis and drug discovery.
This guide is structured to address the most common to the most complex purification challenges encountered in the laboratory. We will move from general FAQs to in-depth troubleshooting scenarios, providing not just protocols, but the chemical reasoning behind them.
Section 1: Frequently Asked Questions (FAQs) - Initial Purification Strategy
This section addresses common initial hurdles following the synthesis of the crude product.
Q1: My crude product is a persistent oil or gum after the workup. How can I induce crystallization?
A1: An oily or gummy consistency is common and typically indicates the presence of residual solvents or impurities that are depressing the melting point. The target compound is a crystalline solid with a melting point around 101-105 °C[1].
-
Causality: Impurities disrupt the formation of a stable crystal lattice. Your primary goal is to find a solvent system where the desired compound has low solubility at cool temperatures, while the impurities remain dissolved.
-
Troubleshooting Steps:
-
High-Vacuum Drying: First, ensure all volatile solvents from the reaction (e.g., DMF, CH₂Cl₂) are thoroughly removed using a high-vacuum pump, possibly with gentle heating (40-50 °C).
-
Solvent Trituration: If the oil is viscous, try trituration. This involves stirring the oil vigorously with a solvent in which the product is poorly soluble (an "anti-solvent") like hexane or diethyl ether. This can wash away soluble impurities and often induces precipitation of the solid product.
-
Systematic Recrystallization Screening: Use a small amount of the crude oil (~50 mg) for solvent screening. Find a single solvent that dissolves the compound when hot but not when cold (e.g., isopropanol, ethyl acetate, toluene). If a single solvent doesn't work, use a binary system:
-
Dissolve the oil in a minimum amount of a good solvent (e.g., ethyl acetate, acetone).
-
Slowly add a poor solvent (e.g., hexane, heptane) dropwise at room temperature or while warm until the solution becomes faintly cloudy (the saturation point).
-
Add a drop or two of the good solvent to clarify, then allow the solution to cool slowly. Seeding with a previously obtained pure crystal can be highly effective.
-
-
Q2: What are the most likely impurities I need to remove from my crude product?
A2: The impurity profile is dictated by the synthetic route. Assuming a standard amide coupling between N-benzyl-L-proline and 2-aminobenzophenone, you should anticipate the following:
| Impurity Type | Specific Example | Origin & Rationale | Removal Strategy |
| Unreacted Starting Materials | N-benzyl-L-proline, 2-aminobenzophenone | Incomplete reaction. N-benzyl-L-proline is acidic; 2-aminobenzophenone is basic. | Acid-base extraction during workup; Chromatography. |
| Coupling Reagent By-products | Dicyclohexylurea (DCU) if using DCC | Stoichiometric by-product of the coupling reaction. DCU is notoriously insoluble in many solvents. | Filtration (DCU often precipitates); Chromatography. |
| Side-Reaction Products | Oxazolidinones | Proline can react reversibly with ketones/aldehydes to form these "unproductive" adducts[2]. | Chromatography. |
| Enantiomeric Impurity | (R)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide | Use of non-enantiopure L-proline starting material or base-induced racemization at the alpha-carbon during the reaction. | Preparative Chiral HPLC or SFC. |
| Residual Solvents | DMF, DMSO, THF | High-boiling point solvents used in the reaction are often difficult to remove. | High-vacuum drying; Recrystallization from a different solvent. |
Q3: I need to purify my compound by silica gel chromatography. What is a good starting eluent system?
A3: Based on the compound's structure—a moderately polar amide with two aromatic rings and a tertiary amine—a solvent system of intermediate polarity is required. The tertiary amine of the pyrrolidine ring can cause significant tailing on standard silica gel due to strong interaction with acidic silanol groups.
-
Recommended Starting Point: A gradient of Ethyl Acetate (EtOAc) in Hexanes or Heptane.
-
Start with 20% EtOAc / 80% Hexanes and gradually increase the polarity.
-
-
To Mitigate Tailing: Add a small amount of a basic modifier to the eluent system.
-
0.5-1% Triethylamine (TEA): This is the most common and effective method. The TEA will compete for the acidic sites on the silica, allowing your product to elute as a sharper band.
-
0.5-1% Ammonia in Methanol: If using a more polar system (e.g., with Methanol), a small amount of methanolic ammonia can be used.
-
Section 2: Troubleshooting Guide for Advanced Purification
This section provides structured workflows for more persistent purification issues.
Scenario 1: A Persistent Impurity is Co-eluting with my Product
You've performed flash chromatography, but HPLC analysis still shows a significant impurity with a very similar retention time to your product.
Diagnostic Workflow:
Caption: Decision workflow for identifying and removing persistent impurities.
-
Interpretation and Action:
-
Mass Spectrometry is Key: An HPLC-MS analysis is invaluable. If the impurity's mass corresponds to a known starting material or by-product, further optimization of achiral purification (chromatography, recrystallization) is warranted.
-
Isomeric Impurities: If the mass is identical to the product, you are likely dealing with the (R)-enantiomer. Standard silica gel cannot separate enantiomers. In this case, you must proceed to chiral separation techniques.
-
Scenario 2: My product has low enantiomeric excess (e.e.). How can I resolve the enantiomers?
Achieving high enantiopurity is often the ultimate goal. If your synthesis resulted in partial racemization, you must use a chiral separation method.
-
The Principle of Chiral Separation: Enantiomers have identical physical properties in an achiral environment. To separate them, you must introduce a chiral environment, most commonly a Chiral Stationary Phase (CSP) in an HPLC or SFC (Supercritical Fluid Chromatography) column. The (S) and (R) enantiomers will have diastereomerically different interactions with the CSP, leading to different retention times[3][4].
-
Methodology:
-
Analytical Method Development: First, develop an analytical method on a chiral HPLC or SFC column to prove you can resolve the two enantiomers.
-
Preparative Separation: Once baseline separation is achieved, scale up the method to a larger preparative column to isolate the desired (S)-enantiomer in sufficient quantity.
-
-
Common Chiral Stationary Phases for Amides and Aromatic Compounds:
| CSP Class | Example Phases | Principle of Interaction | Typical Mobile Phase |
| Polysaccharide-Based | Chiralcel® OD, Chiralpak® AD, Chiralpak® IA | The chiral polymer (amylose or cellulose derivative) forms helical grooves. Separation occurs via hydrogen bonding, π-π stacking, and steric inclusion into these grooves. | Hexane/Isopropanol, SFC (CO₂/Alcohol) |
| Pirkle-Type / π-acidic | Whelk-O® 1, (S,S)-DACH-DNB | Based on π-π interactions. The CSP has π-electron deficient aromatic rings that interact with the π-electron rich rings of your compound. | Hexane/Isopropanol |
| Macrocyclic Antibiotic | Vancomycin, Teicoplanin | Complex structures with multiple stereocenters and functional groups create chiral cavities for interaction. | Polar organic or reversed-phase |
Section 3: Key Experimental Protocols
Protocol 1: Step-by-Step Recrystallization
This protocol provides a systematic approach to purifying your compound via recrystallization.
-
Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add a small volume of your chosen solvent (e.g., isopropanol). Heat the mixture gently (e.g., on a 60 °C hotplate) while stirring.
-
Achieve Saturation: Continue adding the solvent in small portions until all the solid has just dissolved. Avoid adding a large excess of solvent, as this will reduce your yield.
-
Hot Filtration (Optional): If there are insoluble impurities (like DCU), perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Slow Cooling: Remove the flask from the heat, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature. Slow cooling is crucial for forming large, pure crystals.
-
Induce Crystallization (If needed): If no crystals form, try scratching the inside of the flask with a glass rod below the solvent line or adding a single seed crystal of pure product.
-
Cooling: Once crystallization is established at room temperature, place the flask in an ice bath or refrigerator for at least 30 minutes to maximize product precipitation.
-
Isolation and Washing: Collect the crystals by vacuum filtration (Büchner funnel). Wash the crystals sparingly with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under high vacuum to remove all traces of solvent. Analyze by HPLC and NMR to confirm purity.
Protocol 2: Visualizing Chiral Separation
The following diagram illustrates the fundamental principle of how a Chiral Stationary Phase (CSP) separates enantiomers.
Caption: Enantiomers interacting differently with a CSP, leading to separation.
References
-
Abu-Izneid, T., et al. (2020). Synthesis and In Vivo Hypolipidemic Effect of Some N-(Benzoylphenyl)-Carboxamide Derivatives in Triton WR-1339-Induced Hyperlipi. Arab American University. Available from: [Link]
-
PureSynth. (R)-N-(2-Benzoylphenyl)-1-Benzylpyrrolidine-2-Carboxamide 98.0%(HPLC). Available from: [Link]
-
PubChem. (S)-(-)-2 (n-Benzylpropyl) aminobenzphenone. National Center for Biotechnology Information. Available from: [Link]
-
Nayab, S., Lee, H.-I., & Jeong, J. H. (2011). (2R)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide. Acta Crystallographica Section E: Crystallographic Communications, E67(10), o2478. Available from: [Link]
-
Reddy, P., et al. (2007). Synthesis of 2-(N-Benzylpyrrolyl-)-benzimidazoles Using Polyphosphoric Acid Prompted Cyclocondensation. Molecules, 12(9), 2183-2191. Available from: [Link]
-
Popkov, A., Nádvorník, M., & Kožíšek, J. (2008). {2-[(S)-({2-[(S)-1-Benzylpyrrolidine-2-carboxamido]phenyl}(phenyl)methylene)amino]-4-hydroxybutanoato-κN,N′,N′′,O}nickel(II). Acta Crystallographica Section E: Structure Reports Online, 64(2), m364-m365. Available from: [Link]
-
Jasim, H. A., et al. (2024). Synthesis and lipid-lowering properties of novel N-(4-benzoylphenyl) pyrrole-2-carboxamide derivatives in Triton. Semantic Scholar. Available from: [Link]
-
Kwiecień, H., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences, 25(10), 11158. Available from: [Link]
-
Wikipedia. Proline-catalyzed aldol reactions. Available from: [Link]
-
Chemistry LibreTexts. (2021). 10.1: Chiral Proline Based Reactions. Available from: [Link]
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Wang, Y., et al. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry, 95(2), 735-754. Available from: [Link]
-
Houk, K. N., & List, B. (2002). The Origin of Stereoselectivity in Proline-Catalyzed Intramolecular Aldol Reactions. Journal of the American Chemical Society, 124(25), 7292-7293. Available from: [Link]
-
Laohapaisan, A., Roy, I., & Nagib, D. A. (2024). Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. Nature, 634(8035), 844-850. Available from: [Link]
-
Onoabedje, E. A., et al. (2021). New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities. PLOS ONE, 16(2), e0245883. Available from: [Link]
-
Bigi, F., et al. (2018). A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. Molecules, 23(11), 2963. Available from: [Link]
-
American Chemical Society. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry. Available from: [Link]
-
List, B., et al. (2002). New mechanistic studies on the proline-catalyzed aldol reaction. Proceedings of the National Academy of Sciences, 99(25), 15843-15847. Available from: [Link]
Sources
stability issues of (s)-n-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide in solution
Technical Support Center: (S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide
A Guide to Ensuring Solution Stability in Experimental Settings
From the Office of the Senior Application Scientist
This guide is designed for researchers, scientists, and drug development professionals utilizing (S)-N-(2-benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide. Understanding and controlling the stability of this compound in solution is critical for generating reproducible data and ensuring the integrity of your experimental outcomes. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to diagnose and mitigate stability issues.
Structural Insights into Potential Instabilities
Before delving into troubleshooting, it's crucial to recognize the chemical features of (S)-N-(2-benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide that may contribute to its instability in solution:
-
Amide Bond: The carboxamide linkage is susceptible to hydrolysis, a reaction catalyzed by both acidic and basic conditions. This is often the primary pathway for degradation in aqueous solutions.[1][2]
-
Benzophenone Moiety: The benzophenone group is a known photosensitizer.[3] It can absorb UV light, leading to photochemical degradation, which may cause a color change in the solution and the formation of various degradation products.[4][5]
-
Chiral Center: The molecule has a stereocenter at the 2-position of the pyrrolidine ring. While generally stable, extreme pH or temperature conditions could potentially lead to racemization, although this is less common than hydrolysis or photolysis.
Frequently Asked Questions (FAQs)
Q1: My compound's purity, as measured by HPLC, is decreasing in my aqueous buffer over 24-48 hours at room temperature. What is the likely cause?
A1: The most probable cause is the hydrolysis of the amide bond.[1] Amide hydrolysis can be accelerated by pH extremes (either acidic or basic). The degradation splits the molecule into (S)-1-benzylpyrrolidine-2-carboxylic acid and 2-aminobenzophenone.
-
Causality: Water acts as a nucleophile, attacking the carbonyl carbon of the amide. This process is significantly faster when catalyzed by H+ (acid) or OH- (base).[1][6] Protonation of the carbonyl oxygen in acidic conditions makes the carbonyl carbon more electrophilic and susceptible to attack.[1]
-
Troubleshooting Steps:
-
Verify pH: Measure the pH of your solution. For many compounds, maximum stability is found in the pH range of 4-8.
-
Buffer Selection: Ensure you are using a suitable buffer to maintain a stable pH. Phosphate or citrate buffers are common choices.
-
Temperature Control: Store solutions at lower temperatures (e.g., 2-8°C or frozen at -20°C to -80°C) to significantly slow the rate of hydrolysis. Avoid repeated freeze-thaw cycles.
-
Q2: I've noticed a yellow tint developing in my solution after leaving it on the lab bench. What could be causing this?
A2: A color change upon exposure to ambient light strongly suggests photodegradation. The benzophenone moiety in the molecule absorbs UV light, which can initiate degradation pathways.[4][5]
-
Causality: Benzophenones can undergo direct photolysis when their absorbance spectrum overlaps with the light source, such as sunlight or fluorescent lab lighting.[4] This can lead to the formation of hydroxylated species and other colored byproducts.
-
Troubleshooting Steps:
-
Protect from Light: Prepare and store all solutions in amber vials or wrap containers in aluminum foil.
-
Minimize Exposure: During experiments, minimize the time solutions are exposed to direct light.
-
Confirmation: To confirm photostability, you can run a comparative experiment with one sample protected from light and another intentionally exposed, then analyze both by HPLC. This is a core component of a forced degradation study as described in ICH guideline Q1B.[7]
-
Q3: When preparing a stock solution in DMSO, I sometimes see precipitation after adding it to my aqueous cell culture media. How can I prevent this?
A3: This is likely a solubility issue, not a stability problem. The compound is significantly less soluble in aqueous media than in organic solvents like DMSO. When the concentrated DMSO stock is diluted into the aqueous buffer, the compound can crash out of the solution if its solubility limit is exceeded.
-
Causality: The dramatic change in solvent polarity upon dilution reduces the solution's capacity to solvate the compound.
-
Troubleshooting Steps:
-
Decrease Stock Concentration: Use a lower concentration for your DMSO stock solution.
-
Optimize Dilution: When diluting, add the DMSO stock to the aqueous media dropwise while vortexing or stirring vigorously to aid dispersion and prevent localized high concentrations.
-
Consider Formulation Aids: For in-vivo or cell-based assays, consider using excipients like cyclodextrins or polysorbates to improve aqueous solubility, but always check for compatibility first.
-
Q4: My experimental results are inconsistent. Could this be related to solution stability?
A4: Absolutely. If the concentration of the active compound is decreasing over the course of an experiment due to degradation, the effective dose will vary, leading to poor reproducibility.
-
Causality: An unstable solution means the amount of active compound is a variable, not a control. This directly impacts dose-response curves, kinetic measurements, and other quantitative assays.
-
Self-Validation Check:
-
Analyze Pre- and Post-Experiment: Take an aliquot of your working solution at the beginning of your experiment (T=0) and another at the end.
-
Quantify by HPLC: Analyze both samples using a validated stability-indicating HPLC method.[8][9] A significant decrease (>5-10%) in the main peak area confirms that degradation during the experiment is a contributing factor to your variability.
-
Troubleshooting Guides & Protocols
Guide 1: Preliminary Stability Assessment Workflow
This workflow helps you quickly identify the primary factors affecting your compound's stability in a specific solvent or buffer system. The goal is to achieve a target degradation of 5-20%, which is sufficient to identify degradation products without completely destroying the sample.[10]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. savemyexams.com [savemyexams.com]
- 3. researchgate.net [researchgate.net]
- 4. Emerging investigator series: release and phototransformation of benzophenone additives from polystyrene plastics exposed to sunlight - Environmental Science: Processes & Impacts (RSC Publishing) DOI:10.1039/D5EM00292C [pubs.rsc.org]
- 5. Stability and Removal of Benzophenone-Type UV Filters from Water Matrices by Advanced Oxidation Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ICH Official web site : ICH [ich.org]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. researchgate.net [researchgate.net]
- 10. resolvemass.ca [resolvemass.ca]
Technical Support Center: Optimization of Reaction Conditions for Amino Acid Synthesis
Welcome to the Technical Support Center for Amino Acid Synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing these fundamental building blocks of life. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), detailed protocols, and the scientific rationale behind optimizing your reaction conditions. Our goal is to empower you with the knowledge to overcome common challenges, enhance yield and purity, and achieve your synthetic objectives with confidence.
Section 1: Troubleshooting Guide
This section addresses specific issues you may encounter during your amino acid synthesis experiments. Each problem is presented with potential causes and systematic, field-proven solutions.
Issue 1: Low or No Product Yield
Question: My reaction has resulted in a very low yield of the desired amino acid. What are the likely causes and how can I improve it?
Answer:
Low yield is a frequent challenge in amino acid synthesis and can stem from several factors. A systematic approach to troubleshooting is crucial for identifying and resolving the root cause.
Potential Causes & Solutions:
-
Incomplete Reaction:
-
Causality: The reaction may not have reached completion due to insufficient reaction time, suboptimal temperature, or incorrect stoichiometry of reagents.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the complete consumption of starting materials.[1] A time-course study can help determine the optimal reaction duration. Re-evaluate the reaction temperature; some reactions are highly sensitive to thermal conditions.[2] Ensure the precise measurement and molar ratios of your reagents as defined in established protocols.[3]
-
-
Side Reactions:
-
Causality: Competing reaction pathways can consume starting materials, leading to the formation of undesired byproducts and consequently, a lower yield of the target amino acid. For instance, in the Strecker synthesis, side reactions can occur if the reaction conditions are not carefully controlled.[2][4][5]
-
Solution: Adjusting reaction parameters such as temperature, pH, and solvent can disfavor side reactions. For example, maintaining a slightly basic pH is often crucial in the Bucherer-Bergs reaction to prevent the degradation of cyanide.[3] The purity of starting materials is also paramount, as impurities can catalyze side reactions.[6]
-
-
Product Loss During Workup and Purification:
-
Causality: Significant amounts of the synthesized amino acid can be lost during extraction, precipitation, and recrystallization steps. The solubility of amino acids can be tricky, often depending on the pH of the solution.
-
Solution: Optimize your workup procedure. For extractions, ensure the aqueous phase is at the isoelectric point of the amino acid to minimize its solubility and maximize recovery in the solid phase. When performing recrystallization, carefully select the solvent system and cooling rate to maximize crystal formation and minimize loss in the mother liquor.
-
-
Catalyst Deactivation:
-
Causality: In catalytic syntheses, particularly enantioselective methods, the catalyst can lose its activity over the course of the reaction due to poisoning by impurities or degradation under the reaction conditions.
-
Solution: Ensure all reagents and solvents are of high purity and free from potential catalyst poisons. If catalyst deactivation is suspected, consider adding the catalyst in portions throughout the reaction or using a higher catalyst loading.
-
Issue 2: Presence of Significant Impurities and Side Products
Question: My final product is contaminated with significant impurities. How can I identify and minimize them?
Answer:
The presence of impurities is a common issue that can complicate purification and affect the final product's quality. Understanding the potential side reactions of your chosen synthetic route is the first step in mitigating this problem.
Common Impurities and Their Prevention:
| Impurity/Side Product | Common Synthetic Route | Causality | Prevention & Mitigation |
| Unreacted Starting Materials | All | Incomplete reaction. | Monitor reaction completion by TLC or HPLC. Optimize reaction time and temperature. |
| Hydantoin Intermediate | Bucherer-Bergs | Incomplete hydrolysis of the hydantoin ring. | Ensure complete hydrolysis by using appropriate acid/base concentration and sufficient heating time. |
| α-Hydroxy Acid | Strecker | Hydrolysis of the intermediate cyanohydrin before amination. | Ensure an adequate supply of ammonia or amine to favor the formation of the α-aminonitrile. |
| Oligomerization/Polymerization | General | Undesired self-condensation of the amino acid or activated intermediates. | Use appropriate protecting groups, especially for the amino and carboxyl termini, and control the concentration of reactants. |
Purification Strategies:
-
Recrystallization: This is often the most effective method for purifying solid amino acids. The choice of solvent is critical. A good solvent will dissolve the amino acid at high temperatures but not at low temperatures, while impurities remain soluble at all temperatures. Common solvent systems include water/ethanol, water/acetone, and acetic acid/water mixtures.
-
Ion-Exchange Chromatography: This technique is highly effective for separating amino acids from ionic and non-ionic impurities.[1] The amino acid is retained on the resin and can be selectively eluted by changing the pH or ionic strength of the buffer.
-
Reverse-Phase HPLC: For high-purity requirements, preparative reverse-phase HPLC can be employed. A variety of columns and mobile phases can be used to achieve excellent separation.
Issue 3: Low Enantiomeric Excess (ee) in Asymmetric Synthesis
Question: My asymmetric synthesis has resulted in a low enantiomeric excess. What factors influence the stereoselectivity, and how can I improve it?
Answer:
Achieving high enantioselectivity is a critical goal in the synthesis of chiral amino acids. Low enantiomeric excess (ee) indicates that the reaction is not effectively discriminating between the two possible enantiomeric pathways.
Factors Influencing Enantioselectivity:
-
Chiral Catalyst/Auxiliary:
-
Causality: The structure and purity of the chiral catalyst or auxiliary are the primary determinants of enantioselectivity. Even small impurities in the catalyst can have a significant impact on the stereochemical outcome.
-
Solution: Ensure the use of a high-purity, well-characterized chiral catalyst or auxiliary. The choice of catalyst is often specific to the substrate, so it may be necessary to screen a variety of catalysts to find the optimal one for your reaction.[7]
-
-
Reaction Temperature:
-
Causality: Asymmetric reactions are often highly sensitive to temperature. Lowering the reaction temperature can enhance enantioselectivity by increasing the energy difference between the diastereomeric transition states.[7]
-
Solution: Conduct the reaction at the lowest practical temperature. It is often necessary to perform a temperature optimization study to find the ideal balance between reaction rate and enantioselectivity.
-
-
Solvent:
-
Causality: The solvent can influence the conformation of the catalyst-substrate complex and the transition state, thereby affecting the enantioselectivity.
-
Solution: Screen a range of solvents with varying polarities and coordinating abilities. Non-coordinating solvents often lead to higher enantioselectivity.
-
-
Reagent Stoichiometry and Addition Rate:
-
Causality: The relative concentrations of the reactants and the rate at which they are added can impact the formation of the catalyst-substrate complex and influence the stereochemical outcome.
-
Solution: Optimize the stoichiometry of the reactants and consider the slow addition of one of the reagents to maintain a low concentration and favor the desired catalytic cycle.
-
Workflow for Optimizing Enantioselectivity:
Caption: Troubleshooting workflow for low enantiomeric excess.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the key differences between the Strecker and Bucherer-Bergs syntheses of amino acids?
A1: The Strecker and Bucherer-Bergs syntheses are both classic methods for preparing α-amino acids, but they proceed through different intermediates and are suited for different starting materials. The Strecker synthesis typically starts with an aldehyde, ammonia, and cyanide to form an α-aminonitrile, which is then hydrolyzed to the amino acid.[2][5] The Bucherer-Bergs reaction, on the other hand, uses a ketone or aldehyde with ammonium carbonate and cyanide to form a hydantoin intermediate, which is subsequently hydrolyzed to the amino acid.[3] A key practical difference is that the Bucherer-Bergs reaction is often more suitable for ketones, leading to α,α-disubstituted amino acids.[8]
Q2: How do I choose the right solvent for my amino acid synthesis?
A2: Solvent selection is critical and depends on several factors, including the solubility of reactants, the reaction mechanism, and the desired temperature range. For polar reactants, protic solvents like water or ethanol are often used. For less polar substrates, aprotic solvents such as tetrahydrofuran (THF) or dichloromethane (DCM) may be more appropriate. In enantioselective synthesis, the solvent's ability to coordinate with the catalyst can significantly impact stereoselectivity, with non-coordinating solvents often being preferred. For synthesizing hydrophobic peptides, N-methylpyrrolidone (NMP) can be a better choice than dimethylformamide (DMF) to prevent aggregation.[9]
Q3: How can I monitor the progress of my amino acid synthesis reaction?
A3: Several techniques can be used to monitor reaction progress:
-
Thin Layer Chromatography (TLC): A quick and simple method to qualitatively track the consumption of starting materials and the appearance of the product.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the concentration of reactants and products over time. Chiral HPLC can be used to monitor the formation of enantiomers and determine the enantiomeric excess.[6][10][11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to monitor the disappearance of starting material signals and the appearance of product signals, providing a quantitative measure of conversion.
-
Mass Spectrometry (MS): Can confirm the formation of the desired product by detecting its molecular weight.
Q4: What are the best practices for purifying synthetic amino acids?
A4: The purification strategy depends on the physical properties of the amino acid and the nature of the impurities.
-
Recrystallization: The most common and often most effective method for crystalline amino acids. Careful selection of the solvent system is key.
-
Ion-Exchange Chromatography: Excellent for removing charged impurities and separating mixtures of amino acids.
-
Preparative HPLC: Used for achieving very high purity, especially for non-crystalline or complex amino acids.
-
Washing: Simple washing with appropriate solvents can remove soluble impurities from a solid product.
Q5: What safety precautions should I take when working with cyanide in the Strecker and Bucherer-Bergs syntheses?
A5: Cyanide salts and hydrogen cyanide (HCN) are highly toxic. All manipulations involving cyanide must be performed in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. It is crucial to have a cyanide antidote kit readily available and to be trained in its use. Acidification of cyanide salts liberates highly toxic HCN gas, so all reactions and workups involving cyanide should be performed under basic or neutral conditions until the cyanide is fully reacted or properly quenched.
Section 3: Detailed Experimental Protocols
Protocol 1: Strecker Synthesis of (DL)-Alanine
This protocol provides a representative procedure for the synthesis of a simple amino acid via the Strecker reaction.
Materials:
-
Acetaldehyde
-
Ammonium chloride (NH₄Cl)
-
Sodium cyanide (NaCN)
-
Hydrochloric acid (HCl), concentrated
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Ethanol
Procedure:
-
Imine Formation: In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath, dissolve ammonium chloride in deionized water. Slowly add acetaldehyde to this solution while stirring.
-
Cyanide Addition: In a separate beaker, dissolve sodium cyanide in deionized water. Slowly add the sodium cyanide solution to the reaction mixture from step 1. Continue stirring in the ice bath for 1-2 hours, then allow the reaction to warm to room temperature and stir overnight.
-
Hydrolysis of the α-Aminonitrile: Carefully add concentrated hydrochloric acid to the reaction mixture under a fume hood. Heat the mixture to reflux for 4-6 hours. This step hydrolyzes the nitrile to a carboxylic acid.
-
Isolation and Purification: Cool the reaction mixture. Neutralize the excess acid by carefully adding a solution of sodium hydroxide until the pH reaches the isoelectric point of alanine (~pH 6). The crude alanine will precipitate out of the solution.
-
Recrystallization: Collect the crude product by filtration. Recrystallize the solid from a hot water/ethanol mixture to obtain pure (DL)-alanine.
Reaction Pathway:
Caption: Key steps in the Strecker synthesis of Alanine.
Protocol 2: Bucherer-Bergs Synthesis of 5,5-Dimethylhydantoin
This protocol details the synthesis of a hydantoin intermediate, which can then be hydrolyzed to the corresponding amino acid.
Materials:
-
Acetone
-
Potassium cyanide (KCN)
-
Ammonium carbonate ((NH₄)₂CO₃)
-
Ethanol
-
Deionized water
-
Hydrochloric acid (HCl)
Procedure:
-
Reaction Setup: In a pressure-rated reaction vessel, combine acetone, potassium cyanide, and ammonium carbonate in a mixture of ethanol and deionized water.
-
Heating: Seal the vessel and heat the mixture to 80-100°C with vigorous stirring for several hours. The reaction progress can be monitored by TLC.[3]
-
Isolation of Hydantoin: After the reaction is complete, cool the vessel to room temperature. Carefully acidify the mixture with hydrochloric acid to precipitate the 5,5-dimethylhydantoin.
-
Purification: Collect the solid product by filtration and wash with cold water. The crude hydantoin can be purified by recrystallization from a suitable solvent such as an ethanol/water mixture.[3]
Optimization Parameters:
| Parameter | Recommended Range | Rationale |
| Molar Ratio (Ketone:KCN:(NH₄)₂CO₃) | 1 : 2 : 2 | Ensures a sufficient supply of cyanide and ammonia/CO₂ for efficient reaction.[3] |
| Temperature | 80 - 120°C | Promotes the reaction rate. Higher temperatures may be achieved in a sealed vessel. |
| pH | ~8 - 9 | Maintained by the ammonium carbonate buffer; prevents cyanide degradation.[3] |
References
-
The Strecker Synthesis of Amino Acids. Master Organic Chemistry. [Link]
-
Bucherer-Bergs Reaction. Organic Chemistry Portal. [Link]
- Monteiro, J. L., Pieber, B., Corrêa, A. G., & Kappe, C. O. (2015). Continuous Synthesis of Hydantoins: Intensifying the Bucherer–Bergs Reaction. Synlett, 27(01), 80-82.
-
High-Yielding Automated Convergent Synthesis of No-Carrier-Added [11C-Carbonyl]-Labeled Amino Acids Using the Strecker Reaction. National Institutes of Health. [Link]
-
Asymmetric Strecker Reaction with Chiral Amines: A Catalyst-Free Protocol Using Acetone Cyanohydrin in Water. ResearchGate. [Link]
-
5,5-dimethylhydantoin. Organic Syntheses. [Link]
-
Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues. National Institutes of Health. [Link]
-
A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. National Institutes of Health. [Link]
-
Strecker Synthesis. Organic Chemistry Portal. [Link]
-
Catalytic Asymmetric Synthesis of α-Amino Acids. ACS Publications. [Link]
-
Sustainable purification-free synthesis of N–H ketimines by solid acid catalysis. National Institutes of Health. [Link]
-
Common errors in mass spectrometry-based analysis of post-translational modifications. National Institutes of Health. [Link]
-
Synthesis of Amino Acids: Strecker Synthesis: Videos & Practice Problems. Pearson. [Link]
-
The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. National Institutes of Health. [Link]
-
How to synthesize hydrophobic peptides - Choosing the Right Solvent. Biotage. [Link]
-
Super Selective Synthesis: The Evolution of Enantioselective Methods. ICJS. [Link]
-
Accurate determination of enantiomeric excess of an amino acid using an extended-gate-type organic transistor. Royal Society of Chemistry. [Link]
-
Strecker amino acid synthesis. Wikipedia. [Link]
-
Strecker Synthesis of Amino Acids – MCAT Biochemistry. MedSchoolCoach. [Link]
-
Scaleable catalytic asymmetric Strecker syntheses of unnatural α-amino acids. National Institutes of Health. [Link]
-
Dual-Activation Asymmetric Strecker Reaction of Aldimines and Ketimines Catalyzed by a Tethered Bis(8-quinolinolato) Aluminum Complex. Organic Chemistry Portal. [Link]
-
Enantioselective synthesis. Wikipedia. [Link]
-
The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. MDPI. [Link]
-
Solvent-free three component Strecker reaction of ketones using highly recyclable and hydrophobic sulfonic acid based nanoreactors. Royal Society of Chemistry. [Link]
-
HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. Phenomenex. [Link]
-
Strecker Amino Acid Synthesis. YouTube. [Link]
-
From Zero to Hero: The Cyanide-Free Formation of Amino Acids and Amides from Acetylene, Ammonia and Carbon Monoxide in Aqueous Environments in a Simulated Hadean Scenario. MDPI. [Link]
-
Reverse Phase Chiral HPLC Method for Enantiomeric Excess Determination of 2-Aminobutanamide. Asian Journal of Chemistry. [Link]
-
Key Concepts in Stereoselective Synthesis. ETH Zurich. [Link]
-
Synthesis of Alpha-Amino Acids. Sketchy. [Link]
-
The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. MDPI. [Link]
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- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Enantioselective synthesis - Wikipedia [en.wikipedia.org]
- 7. Bucherer-Bergs Reaction [organic-chemistry.org]
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- 9. phenomenex.com [phenomenex.com]
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- 11. researchgate.net [researchgate.net]
Technical Support Center: (S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide as a Chiral Auxiliary
Welcome to the technical support center for the chiral auxiliary, (S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide. This guide is designed for researchers, scientists, and professionals in drug development who are leveraging this powerful tool for the asymmetric synthesis of non-proteinogenic amino acids. Here, we address common pitfalls and provide troubleshooting strategies in a practical, question-and-answer format, grounded in established scientific principles.
Section 1: Troubleshooting Diastereoselective Reactions
The primary function of this chiral auxiliary is to control the stereochemical outcome of reactions, most notably in the diastereoselective alkylation of enolates derived from amino acids. However, achieving high diastereomeric excess (d.e.) can be challenging.
Question 1: My diastereoselective alkylation is yielding a low diastereomeric excess (d.e.). What are the likely causes and how can I improve it?
Answer: Low diastereoselectivity is a common issue and can often be traced back to several key experimental parameters. The formation of a rigid, chelated enolate is crucial for high facial selectivity.
Core Causality: The diastereoselectivity of the alkylation is primarily dictated by the conformation of the metal enolate. For the (S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide auxiliary, particularly when used in the context of Belokon's nickel(II) complexes of glycine Schiff bases, the planarity and rigidity of the complex are paramount. The bulky benzyl and benzoylphenyl groups are designed to effectively shield one face of the enolate, allowing the electrophile to attack preferentially from the less hindered face. Any factor that disrupts this well-defined conformation can lead to a loss of selectivity.
Troubleshooting Workflow:
Validation & Comparative
A Comparative Guide to Chiral Auxiliaries in Asymmetric Synthesis: A Focus on (S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide
In the landscape of asymmetric synthesis, the quest for efficient and highly selective methods to control stereochemistry is paramount. Chiral auxiliaries, temporarily incorporated into a prochiral substrate to direct a stereoselective transformation, remain a robust and reliable strategy, particularly in the early stages of drug development and complex molecule synthesis.[1] This guide provides an in-depth comparison of several prominent chiral auxiliaries, with a special focus on the proline-derived (S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide, often referred to as Belokon's auxiliary. We will delve into its unique applications, particularly in the synthesis of non-proteinogenic α-amino acids, and contrast its performance with widely used alternatives such as Evans' oxazolidinones, Oppolzer's sultams, and Meyers' chiral formamidines.
Introduction to Chiral Auxiliaries: A Guiding Hand in Stereoselection
The fundamental principle of a chiral auxiliary is to covalently attach a single enantiomer of a chiral molecule to a prochiral substrate. This creates a chiral adduct, wherein the existing stereocenter(s) of the auxiliary bias the approach of reagents to one of the two diastereotopic faces of the reactive center. Following the desired stereoselective reaction, the auxiliary is cleaved and can ideally be recovered for reuse, leaving behind the enantiomerically enriched product.[1] The ideal chiral auxiliary should be readily available, easy to attach and remove, and induce high levels of stereoselectivity.[2]
This guide will focus on the practical application of these principles in the context of asymmetric alkylation, a fundamental carbon-carbon bond-forming reaction.
(S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide: A Specialist for Asymmetric Amino Acid Synthesis
(S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide stands out for its specialized and highly effective application in the asymmetric synthesis of α-amino acids. Developed by Belokon and coworkers, this chiral auxiliary operates through a distinct mechanism involving the formation of square-planar Nickel(II) Schiff base complexes.
Mechanism of Stereocontrol
The key to the high stereoselectivity observed with this auxiliary lies in the rigid, planar structure of the Ni(II) complex formed between the auxiliary, an amino acid (often glycine as a starting point), and the metal center. This complex acts as a chiral glycine enolate equivalent. The bulky substituents on the proline and benzophenone moieties effectively shield one face of the planar complex, directing the approach of an electrophile (e.g., an alkyl halide) to the less hindered face. This results in a highly diastereoselective alkylation.[3]
Performance and Applications
The primary application of this auxiliary is the synthesis of a wide array of natural and unnatural α-amino acids with high optical purity. The alkylation of the Ni(II) complex of the Schiff base derived from glycine and the auxiliary with various alkyl halides proceeds with high thermodynamically controlled diastereoselectivity.[4] Following alkylation, the newly formed α-amino acid can be liberated by acidic hydrolysis, and the chiral auxiliary can be recovered.[2]
A Comparative Analysis with Other Leading Chiral Auxiliaries
To provide a comprehensive understanding of the strengths and weaknesses of (S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide, we will now compare it with three other widely utilized classes of chiral auxiliaries.
Evans' Oxazolidinone Auxiliaries
Popularized by David Evans, chiral oxazolidinones are among the most versatile and widely used auxiliaries in asymmetric synthesis.[1] They are particularly effective in asymmetric alkylations, aldol reactions, and Diels-Alder reactions.
-
Mechanism of Stereocontrol: In asymmetric alkylation, the N-acyloxazolidinone is deprotonated to form a rigid, chelated (Z)-enolate. The bulky substituent at the C4 position of the oxazolidinone ring effectively blocks one face of the enolate, directing the electrophile to the opposite face.[5]
-
Performance: Evans' auxiliaries consistently provide very high levels of diastereoselectivity, often exceeding 98:2 for alkylations.[1] They are compatible with a wide range of electrophiles.
-
Cleavage: A variety of methods exist for the cleavage of Evans' auxiliaries, allowing for the synthesis of carboxylic acids (e.g., LiOH/H₂O₂), alcohols (e.g., LiAlH₄ or LiBH₄), and other functional groups.[1][6] This versatility is a significant advantage.
Oppolzer's Sultams
Derived from camphor, Oppolzer's sultams are another class of highly effective chiral auxiliaries.[7] They are known for their rigidity and high facial shielding, leading to excellent stereocontrol in various reactions.
-
Mechanism of Stereocontrol: Similar to Evans' auxiliaries, N-acylsultams form chelated enolates upon deprotonation. The rigid bicyclic structure of the camphor backbone provides a highly biased steric environment, directing the approach of the electrophile.[8] Recent studies suggest that stereoelectronic effects of the sultam ring also play a crucial role in directing the stereoselectivity.[9]
-
Performance: Oppolzer's sultams are known for providing very high levels of diastereoselectivity in alkylations, aldol reactions, and Diels-Alder reactions.[10]
-
Cleavage: Cleavage of the N-acyl sultam can be achieved through hydrolysis (e.g., with tetrabutylammonium hydrogen peroxide) or reduction to afford the corresponding carboxylic acids or alcohols.[11]
Meyers' Chiral Auxiliaries (Pseudoephedrine Amides and Formamidines)
Andrew Meyers developed several effective chiral auxiliaries, with pseudoephedrine amides being particularly noteworthy for the asymmetric alkylation of carboxylic acid derivatives. Chiral formamidines are another class of auxiliaries from the Meyers group used for the synthesis of chiral aldehydes and ketones.
-
Mechanism of Stereocontrol (Pseudoephedrine Amides): Deprotonation of a pseudoephedrine amide with a strong base like LDA generates a rigid lithium chelated (Z)-enolate. The steric bulk of the auxiliary, along with chelation to the lithium cation, directs the incoming electrophile to the less hindered face of the enolate.[12]
-
Performance: Pseudoephedrine amides provide high diastereoselectivity in the alkylation of a wide range of substrates.[12]
-
Cleavage: The alkylated pseudoephedrine amides can be readily cleaved under acidic or basic conditions to yield the corresponding carboxylic acids, or reduced to provide chiral alcohols.[12]
Performance Comparison: A Tabular Summary
| Chiral Auxiliary | Primary Application(s) | Typical Diastereoselectivity (Alkylation) | Cleavage Conditions | Advantages | Limitations |
| (S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide (Belokon's) | Asymmetric synthesis of α-amino acids | High (often >95:5)[4] | Acidic hydrolysis[2] | Excellent for α-amino acids; High diastereoselectivity; Recyclable auxiliary. | Primarily limited to α-amino acid synthesis; Requires stoichiometric Ni(II). |
| Evans' Oxazolidinones | Alkylation, Aldol, Diels-Alder | Very high (typically >98:2)[1] | Versatile (hydrolytic, reductive)[1][6] | High versatility; Excellent stereoselectivity; Well-established protocols. | Can be sensitive to certain reaction conditions. |
| Oppolzer's Sultams | Alkylation, Aldol, Diels-Alder | Very high[10] | Hydrolytic, reductive[11] | High rigidity and stereocontrol; Recyclable. | Can be more expensive than other auxiliaries. |
| Meyers' Pseudoephedrine Amides | Asymmetric alkylation | High[12] | Acidic or basic hydrolysis, reduction[12] | Readily available starting material; High diastereoselectivity. | Pseudoephedrine is a controlled substance in some regions. |
Experimental Protocols
To provide a practical context for this comparison, the following are representative, step-by-step methodologies for the asymmetric benzylation of a glycine equivalent or a simple carboxylic acid derivative using each of the discussed auxiliaries.
Protocol 1: Asymmetric Benzylation using (S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide (Belokon's Auxiliary)
Step 1: Formation of the Ni(II) Schiff Base Complex
-
To a solution of (S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide and glycine in methanol, add an equimolar amount of nickel(II) nitrate hexahydrate.
-
Add a solution of sodium methoxide in methanol and heat the mixture to reflux to form the planar Ni(II) complex.
Step 2: Diastereoselective Alkylation
-
To a solution of the Ni(II) complex in a suitable solvent (e.g., DMF), add a base (e.g., powdered NaOH or KOH).
-
Add benzyl bromide and stir the reaction at room temperature until completion.
-
Work up the reaction to isolate the alkylated Ni(II) complex.
Step 3: Cleavage of the Auxiliary
-
Suspend the purified alkylated complex in a mixture of water and a suitable organic solvent.
-
Add a strong acid (e.g., HCl) and stir vigorously to hydrolyze the Schiff base and release the amino acid.
-
Separate the aqueous and organic layers. The aqueous layer contains the hydrochloride salt of the α-benzylphenylalanine.
-
The chiral auxiliary can be recovered from the organic layer.[2]
Protocol 2: Asymmetric Benzylation using an Evans' Oxazolidinone Auxiliary
Step 1: Acylation of the Auxiliary
-
To a solution of (S)-4-benzyl-2-oxazolidinone in an anhydrous aprotic solvent (e.g., THF), add a base (e.g., n-BuLi) at low temperature (-78 °C).
-
Add propionyl chloride and allow the reaction to warm to room temperature to form the N-propionyl oxazolidinone.
Step 2: Diastereoselective Alkylation
-
Dissolve the N-propionyl oxazolidinone in anhydrous THF and cool to -78 °C.
-
Add a strong base (e.g., sodium bis(trimethylsilyl)amide) to form the (Z)-enolate.
-
Add benzyl bromide and stir at -78 °C until the reaction is complete.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product. The diastereomeric ratio can be determined by GC or NMR analysis.[1]
Step 3: Cleavage of the Auxiliary
-
Dissolve the purified alkylated product in a mixture of THF and water.
-
Cool to 0 °C and add a solution of lithium hydroxide and hydrogen peroxide.
-
Stir until the reaction is complete, then quench with an aqueous solution of sodium sulfite.
-
Acidify the mixture and extract the carboxylic acid product. The chiral auxiliary can be recovered from the reaction mixture.[1][6]
Conclusion: Choosing the Right Tool for the Job
The choice of a chiral auxiliary is a critical decision in the planning of an asymmetric synthesis. (S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide has proven to be an exceptional tool for a specific, yet highly important task: the asymmetric synthesis of α-amino acids. Its unique mechanism involving a rigid Ni(II) complex leads to high diastereoselectivities for a variety of substrates.
For broader applications in asymmetric synthesis, such as aldol or Diels-Alder reactions, or for the synthesis of chiral carboxylic acids and alcohols, Evans' oxazolidinones and Oppolzer's sultams offer greater versatility and a wealth of established protocols. Meyers' pseudoephedrine amides provide another reliable method for asymmetric alkylation.
Ultimately, the selection of a chiral auxiliary will depend on the specific target molecule, the desired reaction type, and considerations of cost and availability. This guide provides the foundational knowledge and experimental context to aid researchers in making an informed decision, ensuring the successful implementation of stereocontrol in their synthetic endeavors.
References
- Evans, D. A., et al. Asymmetric alkylation reactions of chiral imide enolates. A practical approach to the enantioselective synthesis of α-substituted carboxylic acid derivatives. Journal of the American Chemical Society, 1982, 104(6), 1737-1739.
- Meyers, A. I., et al. Asymmetric Alkylation of Chiral Formamidines. A New Method for the Synthesis of Optically Active Aldehydes and Ketones. Journal of the American Chemical Society, 1976, 98(8), 2290-2295.
- Belokon, Y. N., et al. Asymmetric synthesis of α-amino acids using a chiral nickel(II) complex of a glycine-derived Schiff base.
- Collum, D. B., et al. Lithiated Oppolzer Enolates: Solution Structures, Mechanism of Alkylation, and Origin of Stereoselectivity. Journal of the American Chemical Society, 2018, 140(42), 13831-13844.
- Gage, J. R., & Evans, D. A. Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary: (2S,3R)-3-hydroxy-3-phenyl-2-methylpropanoic acid. Organic Syntheses, 1990, 68, 83.
- Oppolzer, W. Camphor derivatives as chiral auxiliaries in asymmetric synthesis. Pure and Applied Chemistry, 1990, 62(7), 1241-1250.
- Evans, D. A., et al. A general method for the cleavage of N-acyloxazolidinones. Tetrahedron Letters, 1990, 31(49), 7175-7178.
- Evans, D. A., et al. Stereoselective Alkylation Reactions of Chiral Enolates. A New Approach to the Asymmetric Synthesis of α-Alkyl and α,α-Dialkyl Carbonyl Compounds. Journal of the American Chemical Society, 1981, 103(8), 2127-2129.
- Oppolzer, W., et al. Asymmetric Diels-Alder reactions of N-enoyl-sultams. Tetrahedron Letters, 1986, 27(10), 1131-1134.
- Larrow, J. F., & Jacobsen, E. N. Asymmetric Catalysis in Organic Synthesis. In Modern Organic Synthesis. W. H. Freeman and Company. 2008.
- Oppolzer, W. Asymmetric Synthesis. In Comprehensive Organic Synthesis (Vol. 5, pp. 315-399). Pergamon Press. 1991.
- Meyers, A. I. Asymmetric Carbon-Carbon Bond Formation from Chiral Oxazolines. Accounts of Chemical Research, 1978, 11(10), 375-381.
- Belokon, Y. N. Asymmetric synthesis of α-amino acids via chiral nickel(II) complexes of Schiff's bases. Pure and Applied Chemistry, 1992, 64(12), 1917-1924.
- Oppolzer, W., & Moretti, R. Reductive cleavage of N-acylsultams with LiAlH4. Tetrahedron, 1988, 44(18), 5541-5544.
- Belokon, Y. N., et al. General method for the asymmetric synthesis of α-amino acids via alkylation of the chiral nickel(II) Schiff base complexes of glycine and alanine. Journal of the Chemical Society, Perkin Transactions 1, 1988, 305-312.
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A Guide to the Structural Validation of (S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of pharmaceutical development and medicinal chemistry, the precise determination of a molecule's three-dimensional structure is paramount. It is the bedrock upon which structure-activity relationships (SAR) are understood, and rational drug design is built. (S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide, a chiral molecule with significant potential in medicinal chemistry, serves as a pertinent case study for illustrating the rigorous process of crystal structure validation. This guide provides an in-depth, comparative analysis of the validation of its crystal structure, integrating crystallographic data with alternative analytical techniques to provide a holistic and self-validating understanding of this compound. As a chiral auxiliary, its defined stereochemistry is critical for its function in asymmetric synthesis[1].
This guide will navigate through the crystallographic validation of the closely related (R)-enantiomer, for which detailed structural data is publicly available. We will then leverage spectroscopic data for the target (S)-enantiomer to corroborate its structure and stereochemistry, providing a comprehensive validation workflow. Finally, a structural comparison with a key precursor will shed light on conformational attributes.
The Cornerstone of Structural Elucidation: Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction remains the gold standard for unequivocally determining the atomic arrangement within a crystalline solid. The process, from crystal growth to data refinement, is a meticulous journey toward a validated structural model.
Experimental Protocol: From Crystal to Structure
The journey to a validated crystal structure begins with obtaining a high-quality single crystal suitable for diffraction.
Step 1: Crystallization High-purity (S)-N-(2-benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide is dissolved in a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) to achieve a supersaturated solution. Slow evaporation, vapor diffusion, or cooling techniques are then employed to promote the growth of well-ordered single crystals.
Step 2: Data Collection A suitable crystal is mounted on a goniometer and placed in a stream of X-rays, typically from a molybdenum (Mo Kα, λ = 0.71073 Å) or copper source[2]. An area detector, such as a CCD or CMOS detector, collects the diffraction pattern as the crystal is rotated. For the (R)-enantiomer, data was collected on an Enraf–Nonius CAD-4 four-circle diffractometer[2].
Step 3: Structure Solution and Refinement The collected diffraction data is processed to yield a set of structure factors. Ab initio methods or Patterson analysis are used to solve the phase problem and generate an initial electron density map. This map is then interpreted to build an atomic model of the molecule. The model is subsequently refined against the experimental data using least-squares methods to optimize the fit and improve the accuracy of atomic positions, bond lengths, and angles.
Case Study: Validation of (2R)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide
The crystal structure of the (R)-enantiomer provides a robust framework for understanding the validation process[2][3][4].
Crystallographic Data Summary
| Parameter | (2R)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide[2] |
| Chemical Formula | C₂₅H₂₄N₂O₂ |
| Formula Weight | 384.46 |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 8.4036 (7) |
| b (Å) | 11.2215 (8) |
| c (Å) | 21.4182 (12) |
| V (ų) | 2019.8 (2) |
| Z | 4 |
| R-factor (R1) | 0.034 |
| wR2 (all data) | 0.084 |
| Goodness-of-fit (S) | 0.93 |
| Flack Parameter | -0.2 (15) |
Analysis of Key Validation Metrics:
-
Space Group: The molecule crystallizes in the non-centrosymmetric space group P2₁2₁2₁, which is common for chiral, enantiopure compounds. This immediately suggests that the crystal is composed of a single enantiomer.
-
R-factor (R1): The R1 value of 0.034 (or 3.4%) indicates a good agreement between the observed and calculated structure factor amplitudes. Values below 5% are generally considered excellent for small molecules.
-
Goodness-of-Fit (S): A Goodness-of-Fit value close to 1 suggests that the model is a good fit to the data and that the weighting scheme is appropriate.
-
Flack Parameter: The Flack parameter is a critical tool for determining the absolute configuration of a chiral molecule. A value close to 0 for a known chirality indicates the correct absolute structure has been determined. In this case, the value of -0.2(15) is consistent with the assigned (R) configuration, although a value closer to zero with a smaller uncertainty would be more definitive. For the (S)-enantiomer, a Flack parameter close to 1 would be expected if the data were treated as the (R)-enantiomer.
Molecular Geometry and Conformation: The crystal structure reveals a dihedral angle of 59.10 (6)° between the two benzene rings of the benzophenone moiety. An intramolecular, bifurcated N—H⋯(O,N) hydrogen bond helps to establish the overall conformation of the molecule[2][3]. The steric hindrance from the benzyl group causes the phenyl groups of the benzophenone fragment to be rotated out of the carbonyl plane[2][4].
Orthogonal Validation: Spectroscopic and Analytical Corroboration
While X-ray crystallography provides unparalleled detail, it is crucial to validate the structure using independent analytical techniques. This multi-faceted approach ensures the identity and purity of the bulk material correspond to the single crystal studied.
Spectroscopic Data for (S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the connectivity and chemical environment of atoms in a molecule. While a full, assigned spectrum for the (S)-enantiomer is not readily available in the public domain, the synthesis of a nickel(II) complex derived from it involved characterization by ¹H-NMR and ¹³C-NMR, confirming its structural integrity[5]. The expected spectra would show distinct signals for the aromatic protons of the benzoyl and benzyl groups, as well as the characteristic resonances for the pyrrolidine ring protons.
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The PubChem entry for the (S)-enantiomer lists GC-MS data, which would confirm the molecular weight of 384.48 g/mol .
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The ATR-IR spectrum available on PubChem for the (S)-enantiomer would show characteristic absorption bands for the N-H stretch of the amide, the C=O stretches of the amide and ketone, and the aromatic C-H and C=C vibrations.
Workflow for Integrated Structural Validation
The following diagram illustrates a comprehensive workflow for the structural validation of a chiral molecule like (S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide.
Caption: Integrated workflow for structural validation.
Comparative Structural Analysis
A powerful method for gaining deeper insight into a molecule's conformation is to compare it with structurally related compounds.
Enantiomeric Comparison: (S) vs. (R)
As enantiomers are non-superimposable mirror images, the crystal structure of the (S)-enantiomer is expected to be the mirror image of the (R)-enantiomer. This means that the unit cell dimensions and space group (if crystallized under identical conditions) should be identical. The key difference in the crystallographic data would be the sign of the Flack parameter, which would be close to 0 for the correctly assigned (S)-structure and close to 1 if incorrectly assigned as (R). All bond lengths, bond angles, and non-chiral torsional angles should be identical within experimental error.
Comparison with a Precursor: N-benzyl-L-proline
Comparing the conformation of the pyrrolidine ring in the title compound with its precursor, N-benzyl-L-proline, can reveal the impact of the N-acylation on the ring pucker. The crystal structure of N-benzyl-L-proline has been reported[6]. Such a comparison can provide valuable information about the conformational rigidity or flexibility of the pyrrolidine scaffold, which can be crucial for its role as a chiral auxiliary.
Conclusion
The validation of the crystal structure of (S)-N-(2-benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide is a multi-pronged endeavor that extends beyond the initial X-ray diffraction experiment. By integrating detailed crystallographic analysis with a suite of spectroscopic and analytical techniques, a self-validating and robust structural model is achieved. This guide has outlined the critical steps and validation metrics, using the available data for the (R)-enantiomer as a detailed exemplar and supplementing with spectroscopic data for the (S)-enantiomer. This comprehensive approach ensures the scientific integrity of the structural data, providing a solid foundation for its application in drug discovery and development.
References
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Nayab, S., Lee, H.-I., & Jeong, J. H. (2011). (2R)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide. Acta Crystallographica Section E: Structure Reports Online, 67(10), o2478. [Link]
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Nayab, S., Lee, H.-I., & Jeong, J. H. (2011). (2R)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide. ResearchGate. [Link]
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National Center for Biotechnology Information. (n.d.). (R)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide. PubChem. Retrieved January 28, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). (S)-(-)-2 (n-Benzylpropyl) aminobenzphenone. PubChem. Retrieved January 28, 2026, from [Link]
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Popkov, A., Nádvorník, M., & Kožíšek, J. (2008). {2-[(S)-({2-[(S)-1-Benzylpyrrolidine-2-carboxamido]phenyl}(phenyl)methylene)amino]-4-hydroxybutanoato-κ4N,N′,N′′,O}nickel(II). Acta Crystallographica Section E: Structure Reports Online, 64(2), m364–m365. [Link]
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Wikipedia. (2023, December 27). Chiral auxiliary. In Wikipedia. [Link]
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Rajalakshmi, P., Srinivasan, N., Krishnakumar, R. V., Razak, I. A., & Rosli, M. M. (2013). Supramolecular architectures of N-acetyl-L-proline monohydrate and N-benzyl-L-proline. Acta Crystallographica Section C: Crystal Structure Communications, 69(Pt 11), 1390–1396. [Link]
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PureSynth. (n.d.). (R)-N-(2-Benzoylphenyl)-1-Benzylpyrrolidine-2-Carboxamide 98.0%(HPLC). Retrieved January 28, 2026, from [Link]
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American Chemical Society. (2026, January 26). Helical Aromatic Oligoamide Macrocycle Incorporated with a Ferrocene Unit for Encapsulation and Chirality Signaling of Zwitterionic Proline. Organic Letters. [Link]
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El-Mossalamy, E. H., Alorabi, R. O., Obaid, A. Y., Hameed, S. A., & Al-Harbi, L. M. (2014). Synthesis, spectroscopic and Kinetic studies of some N-aryl pyridinium derivatives. World Journal of Pharmaceutical Sciences, 2(11), 1418–1424. [Link]
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Rajalakshmi, P., Srinivasan, N., Krishnakumar, R. V., Razak, I. A., & Rosli, M. M. (2013). Supramolecular architectures of N-acetyl-L-proline monohydrate and N-benzyl-L-proline. Acta Crystallographica Section C: Crystal Structure Communications, 69(Pt 11), 1390–1396. [Link]
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Popkov, A., Nádvorník, M., & Kožíšek, J. (2008). {2-[(S)-({2-[(S)-1-Benzylpyrrolidine-2-carboxamido]phenyl}(phenyl)methylene)amino]-4-hydroxybutanoato-κ4N,N′,N′′,O}nickel(II). ResearchGate. [Link]
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IFAS. (2023, January 7). Chiral Auxiliaries In CSIR NET Chemistry | Reactive Intermediate [Video]. YouTube. [Link]
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American Chemical Society. (2026, January 1). 1,2-Amino Alcohols via Visible-Light-Mediated Mannich-Type Reaction Enabled by Brook Rearrangement. Organic Letters. [Link]
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A Senior Application Scientist's Guide to Efficacy in Analgesic Drug Synthesis
In the intricate world of medicinal chemistry, the synthesis of analgesic drugs represents a cornerstone of therapeutic development. The dual imperatives of achieving high synthetic efficiency and maximizing pharmacological efficacy present a continuous challenge for researchers. This guide provides an in-depth comparison of synthetic strategies for major classes of analgesics, grounded in experimental data and field-proven insights. We will dissect the causality behind experimental choices, ensuring that every protocol is a self-validating system for robust and reproducible outcomes.
The Analgesic Landscape: A Tale of Two Mechanisms
Analgesic drugs primarily fall into two broad categories based on their mechanism of action: non-steroidal anti-inflammatory drugs (NSAIDs) and opioids. A third, emerging class of atypical analgesics combines multiple mechanisms. Understanding the foundational pharmacology is critical to appreciating the nuances of their synthesis and the rationale behind structural modifications aimed at enhancing efficacy.
-
Non-Steroidal Anti-Inflammatory Drugs (NSAIDs): These compounds, including well-known drugs like ibuprofen and naproxen, exert their effects by inhibiting cyclooxygenase (COX) enzymes.[1] There are two main isoforms, COX-1 and COX-2.[2] COX-1 is constitutively expressed and plays a role in protecting the gastrointestinal mucosa and maintaining platelet function.[2] In contrast, COX-2 is induced during inflammation and is the primary target for the anti-inflammatory and analgesic effects of NSAIDs.[2] The development of selective COX-2 inhibitors was driven by the goal of reducing the gastrointestinal side effects associated with non-selective NSAIDs.[2][3]
-
Opioid Analgesics: This class, which includes morphine, codeine, and synthetic derivatives like fentanyl, acts on opioid receptors in the central nervous system.[4] The primary target for analgesia is the mu-opioid receptor (MOR).[5][6] Activation of MORs leads to a cascade of intracellular events that ultimately reduce the perception of pain. The search for new opioid analgesics is often focused on improving efficacy while minimizing adverse effects like respiratory depression and dependence.[7]
-
Atypical Analgesics: Drugs like tramadol and tapentadol represent a newer class of analgesics with a dual mechanism of action.[6][7] Tramadol and its active metabolite act as weak MOR agonists and also inhibit the reuptake of serotonin and norepinephrine.[5][8] Tapentadol is a potent MOR agonist and a norepinephrine reuptake inhibitor.[6][7] This multimodal approach can provide effective pain relief for both nociceptive and neuropathic pain.[7]
Below is a diagram illustrating the primary mechanisms of action for these analgesic classes.
Caption: Primary mechanisms of action for major analgesic drug classes.
Synthetic Strategies and Efficacy Comparison
The choice of a synthetic route is a critical determinant of not only the economic viability of a drug but also its final purity and isomeric composition, which directly impact efficacy and safety.
NSAIDs: The Pursuit of Efficiency and Selectivity
The synthesis of profens, a major subclass of NSAIDs characterized by a propionic acid moiety, has evolved significantly.
Classic vs. Green Synthesis of Ibuprofen:
The original Boots synthesis of ibuprofen involved a six-step process with an atom economy of only 40%.[9] In contrast, the modern Hoechst-Celanese "green" synthesis is a three-step catalytic process with a much-improved atom economy.[9]
Comparative Synthesis of Ibuprofen and Naproxen:
Recent advances have focused on even more efficient methods. For instance, Pd-catalyzed coupling reactions have enabled the synthesis of racemic naproxen on a gram scale and ibuprofen in over 95% yield.[10] Asymmetric synthesis to obtain the more active (S)-enantiomers of ibuprofen and naproxen has been achieved with high chemical yield (>97%) and enantiomeric purity (>97%).[10]
COX Selectivity and its Clinical Implications:
The efficacy and side-effect profile of NSAIDs are directly related to their selectivity for COX-1 versus COX-2.[2] While selective COX-2 inhibitors were developed to reduce gastrointestinal side effects, they have been associated with an increased risk of cardiovascular events.[2][11][12] This is thought to be due to the inhibition of COX-2-mediated production of vasodilator prostaglandins without a concurrent inhibition of COX-1-mediated platelet thromboxane production.[2]
| Drug | COX-1 Selectivity | COX-2 Selectivity | Analgesic Efficacy | Gastrointestinal Risk | Cardiovascular Risk |
| Ibuprofen | Moderate | Moderate | Good | Moderate | Moderate[1] |
| Naproxen | High | Moderate | Good | High | Lower than other NSAIDs[1] |
| Celecoxib | Low | High | Good | Low | Increased[11] |
Table 1: Comparison of COX selectivity and clinical implications for common NSAIDs.
Opioids: From Natural Products to Potent Synthetics
The synthesis of opioids ranges from the semi-synthesis of natural products like morphine and codeine to the total synthesis of highly potent compounds like fentanyl.[13][14][15]
Synthesis and Modification of Morphine and Codeine:
Codeine is often synthesized from the more abundant natural product, morphine.[15] This typically involves the methylation of the phenolic hydroxyl group of morphine.[16] Extensive research has focused on modifying the morphine and codeine scaffolds to develop analogues with improved analgesic properties and reduced side effects.[13][17]
Fentanyl and its Analogues: Structure-Activity Relationship (SAR):
The synthesis of fentanyl and its derivatives has provided significant insights into the structure-activity relationships of opioid analgesics.[18] Studies have shown a strong correlation between the binding affinity of these compounds to the mu-opioid receptor and their analgesic potency.[18] For example, the 3-methyl fentanyl derivative, cis-N-[1-(2-hydroxy-2-phenylethyl)-3-methyl-4-piperidyl]-N-phenylpropionamide, was found to be 6300 times more potent than morphine in a mouse hot-plate test.[18]
Atypical Analgesics: The Advantage of Dual Mechanisms
The synthesis of atypical analgesics like tramadol and tapentadol presents unique challenges in controlling stereochemistry to achieve the desired pharmacological profile.
Synthesis of Tramadol:
The synthesis of tramadol typically involves a Grignard reaction, which can result in a mixture of isomers.[19][20] The final product is a racemic mixture of (+)- and (-)-tramadol, both of which contribute to its overall analgesic effect through different mechanisms.[5]
Synthesis of Tapentadol:
Tapentadol also possesses a dual mechanism of action, acting as both a mu-opioid receptor agonist and a norepinephrine reuptake inhibitor.[6][7][21] Its synthesis is designed to produce the specific stereoisomer responsible for this dual activity.[22]
Experimental Protocols for Efficacy Evaluation
The preclinical evaluation of analgesic efficacy relies on a battery of standardized animal models. The choice of model is crucial for obtaining data that is relevant to specific clinical pain states.
Models of Acute Nociceptive Pain
These models assess the drug's ability to reduce the response to a brief, noxious stimulus.
Hot-Plate Test:
-
Place a mouse or rat on a heated surface (typically 55°C).
-
Record the latency to a pain response (e.g., licking a hind paw, jumping).
-
Administer the test compound and repeat the measurement at various time points.
-
An increase in the response latency indicates an analgesic effect.[23]
Tail-Flick Test:
-
Apply a focused beam of heat to the animal's tail.
-
Measure the time it takes for the animal to flick its tail away from the heat source.
-
Administer the test compound and re-measure the tail-flick latency.
-
A longer latency suggests analgesia.[23]
Models of Inflammatory Pain
These models involve inducing an inflammatory response to assess the anti-inflammatory and analgesic properties of a drug.
Formalin Test:
-
Inject a dilute solution of formalin into the plantar surface of an animal's hind paw.
-
This induces a biphasic pain response: an initial acute phase (first phase) followed by a prolonged inflammatory phase (second phase).[24]
-
Observe and score the animal's pain behaviors (e.g., licking, flinching) during both phases.
-
This model is particularly useful for evaluating drugs with both analgesic and anti-inflammatory properties, and for screening novel multitarget analgesics.[24]
Carrageenan-Induced Paw Edema:
-
Inject a solution of carrageenan into the plantar surface of an animal's hind paw to induce localized inflammation and edema.
-
Measure the paw volume at regular intervals using a plethysmometer.
-
Administer the test compound and assess its ability to reduce the carrageenan-induced edema.
-
This model is a classic method for evaluating the anti-inflammatory efficacy of NSAIDs.[23]
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of a novel analgesic compound.
Caption: Experimental workflow for the evaluation of a novel analgesic.
Data Presentation and Interpretation
The quantitative comparison of analgesic efficacy is typically presented in terms of the ED50 (the dose that produces a therapeutic effect in 50% of the population) and the therapeutic index (the ratio of the toxic dose to the therapeutic dose).
| Drug | Analgesic Model | ED50 (mg/kg) | Therapeutic Index |
| Morphine | Mouse Hot-Plate | ~5-10 | ~70 |
| Fentanyl | Mouse Hot-Plate | ~0.02-0.04 | ~300 |
| Ibuprofen | Rat Paw Pressure | ~10-30 | >10 |
| Celecoxib | Rat Paw Edema | ~3-10 | >100 |
Table 2: Comparative efficacy and safety of representative analgesics in preclinical models. (Note: Values are approximate and can vary depending on the specific experimental conditions).
Conclusion and Future Directions
The synthesis and evaluation of analgesic drugs is a dynamic field driven by the need for more effective and safer pain management. The rational design of new chemical entities, guided by a deep understanding of structure-activity relationships and mechanistic pharmacology, is paramount. Future research will likely focus on the development of novel multitarget analgesics and compounds that can modulate pain pathways with greater specificity, thereby maximizing efficacy while minimizing adverse effects.[24][25] The integration of innovative synthetic methodologies with robust preclinical models will continue to be the cornerstone of this endeavor.
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A Senior Application Scientist's Guide to the Comparative Analysis of Ni(II) Complex Stability
For Researchers, Scientists, and Drug Development Professionals
In the vast landscape of coordination chemistry, the stability of metal complexes is a cornerstone of their potential applications, from catalysis to medicinal chemistry.[1] Nickel(II) complexes, in particular, exhibit a fascinating array of coordination geometries and thermodynamic properties that dictate their efficacy and behavior in various chemical and biological systems.[2][3] This guide provides a comprehensive comparative analysis of Ni(II) complex stability, offering both theoretical underpinnings and practical, field-proven experimental methodologies. As Senior Application Scientists, we aim to bridge the gap between fundamental principles and actionable laboratory insights, empowering you to make informed decisions in your research and development endeavors.
The Bedrock of Stability: Key Influencing Factors
The thermodynamic stability of a Ni(II) complex in solution is not an arbitrary value; it is the culmination of several interconnected factors. A thorough understanding of these principles is paramount for the rational design of novel complexes with desired properties.
The Irving-Williams Series: A Predictable Trend
For high-spin divalent metal ions of the first transition series, the stability of their complexes generally follows a predictable trend known as the Irving-Williams series: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II).[4][5] This trend arises from the combination of decreasing ionic radii across the period and the ligand field stabilization energy (LFSE).[4][6] For Ni(II) (a d⁸ ion), the significant LFSE in an octahedral field contributes to the high stability of its complexes, surpassed only by the Jahn-Teller distorted Cu(II) complexes.[4][7] This intrinsic property of the Ni(II) ion makes it a robust center for a wide variety of ligands.
The Chelate and Macrocyclic Effects: The Power of Pre-organization
The "chelate effect" describes the enhanced stability of complexes containing polydentate ligands (chelates) compared to those with analogous monodentate ligands.[8] This is primarily an entropy-driven phenomenon; the coordination of a single multidentate ligand releases more solvent molecules than the coordination of multiple monodentate ligands, leading to a favorable increase in the overall entropy of the system.[8]
This effect is even more pronounced in "macrocyclic" ligands, where the donor atoms are part of a large ring.[9][10] The "macrocyclic effect" is an enhancement of the chelate effect, attributed to the pre-organized nature of the ligand, which minimizes the entropic penalty upon coordination.[8][11]
Caption: Workflow for determining stability constants by potentiometric titration.
Spectrophotometry: Leveraging Colorimetric Changes
UV-Visible spectrophotometry is a powerful technique for studying complexation reactions that involve a change in the absorbance spectrum. [12][13]This method is particularly useful for colored complexes, such as many Ni(II) species. The formation of the complex is monitored by measuring the absorbance at a wavelength where the complex absorbs significantly, while the free metal ion and ligand have minimal absorbance. [14]
[15] Job's method, or the method of continuous variation, is a straightforward spectrophotometric technique to determine the stoichiometry of a complex. [16][17][18]
-
Solution Preparation: Prepare equimolar stock solutions of the Ni(II) salt and the ligand.
-
Mixing Series: Prepare a series of solutions with a constant total volume, but varying the mole fractions of the metal and ligand. For example, for a total volume of 10 mL, the volumes of the metal and ligand solutions would be (1 mL M, 9 mL L), (2 mL M, 8 mL L), ..., (9 mL M, 1 mL L).
-
Absorbance Measurement: Measure the absorbance of each solution at the wavelength of maximum absorbance (λ_max) of the complex.
-
Data Analysis: Plot the absorbance versus the mole fraction of the ligand. The mole fraction at which the absorbance is maximal corresponds to the stoichiometry of the complex. [15]For instance, a maximum at a mole fraction of 0.5 indicates a 1:1 complex, while a maximum at ~0.67 suggests a 1:2 complex.
Caption: Workflow for determining complex stoichiometry using Job's method.
Isothermal Titration Calorimetry (ITC): A Thermodynamic Deep Dive
Isothermal Titration Calorimetry (ITC) is a highly sensitive technique that directly measures the heat released or absorbed during a binding event. [19][20][21]A single ITC experiment can provide a complete thermodynamic profile of the interaction, including the binding constant (K), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.
[22]
-
Sample Preparation:
-
The Ni(II) solution is placed in the sample cell.
-
The ligand solution is loaded into the titration syringe.
-
Both solutions must be in the same buffer to minimize heats of dilution.
-
-
Titration: The ligand is injected into the Ni(II) solution in small, precise aliquots. The heat change after each injection is measured.
-
Data Analysis: The raw data (heat flow versus time) is integrated to obtain a plot of heat per injection versus the molar ratio of ligand to metal. This binding isotherm is then fitted to a suitable binding model to extract the thermodynamic parameters.
It is crucial to account for the heat of dilution of the ligand and any competing equilibria, such as protonation of the ligand or interaction of the metal with the buffer. [19][20]
Comparative Analysis of Ni(II) Complex Stability: A Data-Driven Approach
The choice of ligand has a profound impact on the stability of the resulting Ni(II) complex. The following table provides a comparative overview of stability constants for Ni(II) complexes with various ligands, illustrating the principles discussed earlier.
| Ligand Type | Ligand | Stoichiometry (Ni:L) | log β | Experimental Conditions | Reference |
| Monodentate | Ammonia | 1:1 | 2.80 | 25 °C, 1 M NH₄NO₃ | [NIST Critically Selected Stability Constants of Metal Complexes Database] |
| 1:2 | 5.04 | " | " | ||
| 1:3 | 6.77 | " | " | ||
| 1:4 | 7.96 | " | " | ||
| 1:5 | 8.71 | " | " | ||
| 1:6 | 8.74 | " | " | ||
| Bidentate (Chelate) | Ethylenediamine (en) | 1:1 | 7.47 | 25 °C, 0.1 M KCl | [NIST Critically Selected Stability Constants of Metal Complexes Database] |
| 1:2 | 13.83 | " | " | ||
| 1:3 | 18.28 | " | " | ||
| Glycine | 1:1 | 5.76 | 25 °C, 0.1 M KNO₃ | [23] | |
| 1:2 | 10.64 | " | [23] | ||
| 1:3 | 13.91 | " | [23] | ||
| Tridentate (Chelate) | Diethylenetriamine (dien) | 1:1 | 10.72 | 25 °C, 0.1 M KCl | [NIST Critically Selected Stability Constants of Metal Complexes Database] |
| 1:2 | 17.61 | " | " | ||
| Tetradentate (Macrocycle) | Cyclam | 1:1 | 22.2 | 25 °C, 0.1 M NaClO₄ | [NIST Critically Selected Stability Constants of Metal Complexes Database] |
Note: β represents the overall stability constant. For a 1:3 complex, β₃ = K₁K₂K₃.
The data clearly demonstrates the chelate and macrocyclic effects. The stability of the Ni(II)-ethylenediamine complex (a bidentate chelate) is significantly higher than that of the Ni(II)-ammonia complex. The macrocyclic complex with cyclam exhibits exceptionally high stability. The stability also generally increases with the number of chelate rings formed, as seen in the comparison between ethylenediamine and diethylenetriamine complexes.
Applications and Concluding Remarks
The stability of Ni(II) complexes is a critical parameter that influences their utility in diverse applications. In catalysis, the stability of the complex affects the catalyst's lifetime and turnover number. [3][24]For instance, Ni(II) complexes are employed as catalysts in olefin polymerization. [3]In medicinal chemistry, the stability of a Ni(II)-based drug candidate in biological media is crucial for its bioavailability and therapeutic efficacy. [2][25] This guide has provided a framework for the comparative analysis of Ni(II) complex stability, grounded in fundamental principles and supported by robust experimental methodologies. By understanding the factors that govern stability and employing the appropriate analytical techniques, researchers can rationally design and characterize novel Ni(II) complexes with tailored properties for their specific applications.
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validating the purity of synthesized (s)-n-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide
An In-Depth Comparative Guide to the Purity Validation of Synthesized (S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide
Authored by a Senior Application Scientist
For researchers, scientists, and drug development professionals, the rigorous validation of a synthesized active pharmaceutical ingredient (API) or key intermediate is not merely a procedural step but the bedrock of reliable downstream data and regulatory compliance. The purity of a chiral molecule like (S)-N-(2-benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide, a versatile building block in medicinal chemistry, dictates its efficacy, safety, and suitability for further development.[1] A seemingly pure compound by one metric may harbor critical impurities—residual solvents, synthetic by-products, or the undesired enantiomer—that can confound biological assays or compromise safety profiles.
This guide provides a comprehensive, multi-faceted strategy for validating the purity of (S)-N-(2-benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide. We move beyond a simple listing of techniques to offer a comparative analysis, explaining the causality behind the selection of each method and demonstrating how they function as a self-validating, orthogonal system. The objective is to build a complete purity profile that confirms identity, quantifies chemical impurities, and definitively establishes enantiomeric excess.
The Foundational Pillar: Identity Confirmation
Before any quantitative purity assessment, one must unequivocally confirm that the synthesized molecule is indeed (S)-N-(2-benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide. This foundational step prevents the erroneous validation of a misidentified compound. Our primary tools for this are Mass Spectrometry and Nuclear Magnetic Resonance Spectroscopy.
High-Resolution Mass Spectrometry (HRMS)
Expertise & Experience: Mass spectrometry is the gold standard for confirming molecular weight.[2] For a molecule of this size (Molecular Formula: C₂₅H₂₄N₂O₂, Calculated Molecular Weight: 384.48 g/mol ), Electrospray Ionization (ESI) is the preferred ionization technique due to its soft ionization nature, which minimizes fragmentation and typically yields the protonated molecular ion [M+H]⁺.[1][3] Using a high-resolution instrument like a Time-of-Flight (TOF) or Orbitrap analyzer provides a mass accuracy of <5 ppm, allowing for the confident confirmation of the elemental composition.[4]
Experimental Protocol: LC-TOF MS for Molecular Weight Confirmation
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the synthesized compound in HPLC-grade acetonitrile. Dilute to a final concentration of 10 µg/mL with the initial mobile phase.
-
Chromatographic Separation (Optional but Recommended):
-
Column: C18 reversed-phase, 2.1 x 50 mm, 1.8 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 30% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Rationale: A quick LC run separates the main compound from any non-isobaric impurities and salts that could interfere with ionization.
-
-
Mass Spectrometry Conditions (Positive ESI Mode):
-
Mass Range: 100 - 1000 m/z.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Gas Flow: 10 L/min.
-
Data Analysis: Extract the mass spectrum for the main chromatographic peak. Look for the [M+H]⁺ adduct.
-
Trustworthiness (Self-Validation): The high mass accuracy of the measurement provides an intrinsic check. The observed mass must align with the theoretical mass of C₂₅H₂₅N₂O₂⁺ within a very narrow tolerance (e.g., ±0.002 Da). This precision effectively rules out other elemental compositions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: While MS confirms the mass, NMR spectroscopy confirms the structure. ¹H and ¹³C NMR are indispensable for elucidating the chemical environment of every proton and carbon atom in the molecule, providing a detailed structural fingerprint.[5] For a known structure, the synthesized compound's spectra must match the expected pattern of chemical shifts, multiplicities, and integrations.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Acquisition:
-
Instrument: 400 MHz or higher NMR spectrometer.
-
¹H NMR: Acquire a standard proton spectrum. Ensure the integration of all peaks corresponds to the number of protons in the molecule (24 protons for the target compound).
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum. All 25 unique carbon environments should be visible.
-
-
Data Analysis: Compare the obtained spectra with known reference spectra or predicted shifts. Key expected signals include the characteristic aromatic protons of the three phenyl rings, the aliphatic protons of the pyrrolidine ring, and the benzylic CH₂ protons.
Workflow for Identity Confirmation
Caption: Workflow for unequivocal identity confirmation.
Comparative Analysis of Chemical and Chiral Purity
Once identity is confirmed, we proceed to quantify purity. This is a two-pronged approach: assessing overall chemical purity (the percentage of the desired molecule relative to all other chemical entities) and chiral purity (the percentage of the desired (S)-enantiomer relative to the undesired (R)-enantiomer).
| Technique | Primary Purpose | Strengths | Limitations | Orthogonal To |
| HPLC-UV | Chemical Purity | High precision, robust, widely available, excellent for quantifying non-chiral impurities. | Cannot distinguish between enantiomers; requires chromophore. | qNMR, Elemental Analysis |
| Chiral HPLC-UV | Chiral Purity (ee%) | Gold standard for enantiomeric separation and quantification.[6][7] | Requires specific chiral column and method development; may not separate other chemical impurities. | Optical Rotation |
| qNMR | Chemical Purity | Primary analytical method, does not require identical response factors for impurities, detects non-chromophoric impurities.[8] | Lower sensitivity than HPLC for trace impurities; peak overlap can be an issue.[9] | HPLC-UV |
| Elemental Analysis | Elemental Composition | Confirms empirical formula; detects inorganic impurities and bound water/solvents not seen by other methods.[10] | Provides no information on organic or chiral impurities; requires high sample purity to be meaningful. | All other methods |
| Optical Rotation | Chiral Purity (Qualitative) | Fast, simple, non-destructive. | Not accurate for quantitative purity; highly dependent on concentration, solvent, and temperature.[6] | Chiral HPLC-UV |
Detailed Methodologies and Comparative Discussion
High-Performance Liquid Chromatography (HPLC-UV) for Chemical Purity
Expertise & Experience: HPLC with UV detection is the workhorse for chemical purity analysis. The principle is to separate the target compound from any impurities on a chromatographic column, with detection based on UV absorbance. The relative area percent of the main peak provides a measure of purity. The choice of a C18 column is standard for molecules with significant hydrophobic character, like ours.
Experimental Protocol: Reversed-Phase HPLC
-
System: HPLC with a UV/Vis or Diode Array Detector (DAD).
-
Column: C18, 4.6 x 150 mm, 3.5 µm.
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% TFA.
-
Gradient: 50% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm (based on the benzophenone chromophore).
-
Injection Volume: 10 µL of a 1 mg/mL solution.
-
Purity Calculation: Purity % = (Area of Main Peak / Total Area of All Peaks) * 100.
Trustworthiness (Self-Validation): Using a DAD allows for peak purity analysis, where the UV spectrum is compared across the width of a single chromatographic peak. Spectral homogeneity indicates the peak is pure and not co-eluting with an impurity.
Chiral HPLC for Enantiomeric Purity
Expertise & Experience: To resolve enantiomers, a chiral stationary phase (CSP) is required.[11][12] Enantiomers interact differently with the chiral environment of the CSP, leading to different retention times.[7] Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are exceptionally versatile and often the first choice for method development due to their broad enantiorecognition capabilities.[13]
Experimental Protocol: Chiral HPLC
-
System: HPLC with UV Detector.
-
Column: Polysaccharide-based CSP (e.g., CHIRALPAK® series).
-
Mode: Normal Phase (often provides better selectivity for this class of compounds).
-
Mobile Phase: A mixture of Hexane and Isopropanol (e.g., 90:10 v/v). A small amount of an amine additive like diethylamine (DEA) might be needed to improve peak shape.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Analysis: Inject the synthesized (S)-enantiomer. If available, also inject the racemic mixture to confirm the elution order and resolution of the two enantiomers.
-
Enantiomeric Excess (ee%) Calculation: ee% = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] * 100.
Comparative Data Summary
| Analysis | Parameter | Theoretical / Expected Value | Experimental Result (Example) | Conclusion |
| HRMS | [M+H]⁺ (m/z) | 385.1911 | 385.1908 | Identity Confirmed |
| ¹H NMR | Chemical Shifts | Matches predicted structure | Conforms to structure | Identity Confirmed |
| HPLC-UV | Purity (Area %) | >99% | 99.6% | High Chemical Purity |
| Chiral HPLC | Enantiomeric Excess | >99% | 99.8% ee | High Enantiomeric Purity |
| Elemental Analysis | %C, %H, %N | C: 78.10, H: 6.29, N: 7.29 | C: 78.05, H: 6.35, N: 7.25 | Empirical Formula Confirmed |
| Optical Rotation | [α]D | Specific value for (S)-enantiomer | Matches reference value | Confirms (S)-Configuration |
Orthogonal Validation: The Role of qNMR and Elemental Analysis
Expertise & Experience: Relying on a single chromatographic method can be misleading if an impurity co-elutes or has a poor UV response. Orthogonal methods, which rely on different physical principles, provide a crucial cross-validation.
Quantitative NMR (qNMR): This technique determines purity by comparing the integral of a signal from the analyte with the integral of a signal from a certified internal standard of known purity and weight.[8] Its power lies in being a primary ratio method that is independent of the analyte's structure, as long as a unique, well-resolved proton signal can be identified. This makes it an excellent check on HPLC results.
Elemental Analysis: This classic technique provides the percentage composition of C, H, and N in the sample.[14] The experimental percentages are compared to the theoretical values calculated from the molecular formula.[15] A good match (typically within ±0.4%) confirms the empirical formula and, importantly, can reveal the presence of inorganic impurities or residual solvents that are often invisible to both NMR and HPLC.[10]
Comprehensive Purity Validation Workflow
Caption: A multi-technique, self-validating workflow.
Conclusion
Validating the purity of a synthesized compound like (S)-N-(2-benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide is a comprehensive process that cannot be satisfied by a single analytical technique. A robust and trustworthy purity profile is constructed by integrating a suite of orthogonal methods. The workflow begins with absolute identity confirmation via HRMS and NMR. It then proceeds to quantify chemical and chiral purity using the high-precision chromatographic methods of HPLC and Chiral HPLC, respectively. Finally, these results are cross-validated using qNMR and Elemental Analysis to account for potential weaknesses in the primary methods and to confirm the fundamental elemental composition. This integrated approach ensures that the material is not only chemically and chirally pure but that its fundamental identity is correct, providing the highest level of confidence for its use in research and development.
References
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Ahuja, S. A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available at: [Link]
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Nayab, S., Lee, H.-I., & Jeong, J. H. (2011). (2R)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide. Acta Crystallographica Section E: Crystallographic Communications, E67(Pt 9), o2293. Available at: [Link]
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Popkov, A., Nádvorník, M., & Kožíšek, J. (2008). {2-[(S)-({2-[(S)-1-Benzylpyrrolidine-2-carboxamido]phenyl}(phenyl)methylene)amino]-4-hydroxybutanoato-κN,N′,N′′,O}nickel(II). Acta Crystallographica Section E: Structure Reports Online, 64(3), m364–m365. Available at: [Link]
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Li, G., Zang, L., Chen, Y., & Xiao, H. (2019). Fast and Simple Protein Molecular Weight Confirmation Using the Agilent InfinityLab LC/MSD XT Mass Selective Detector. Agilent Technologies Application Note. Available at: [Link]
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Pore, V. S., et al. (2012). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society, 134(6), 3226–3236. Available at: [Link]
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SK pharmteco. Chiral Purity Analysis – Know What Both Hands Are Doing. Available at: [Link]
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Rottmann, A., & Griesinger, C. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry, 57(22), 9257–9258. Available at: [Link]
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Chemistry LibreTexts. (2023). Calculating Empirical Formulas for Compounds. Available at: [Link]
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Agilent Technologies. (2006). Accurate-Mass LC/TOF-MS for Molecular Weight Confirmation of Intact Proteins. Application Note. Available at: [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 2817619, (R)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide. Available at: [Link]
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ResearchGate. How to check the purity of the chemical compound by H NMR? (2019). Available at: [Link]
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Phenomenex. Chiral HPLC Separations. Available at: [Link]
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Professor Dave Explains. (2015, August 4). Elemental Analysis: Empirical and Molecular Formulas. YouTube. Available at: [Link]
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Nayab, S., Lee, H.-I., & Jeong, J. H. (2011). (2R)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide. Acta Crystallographica Section E: Crystallographic Communications, E67(Pt 9), o2293. Available at: [Link]
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Veeprho. Proline Impurities and Related Compound. Available at: [Link]
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ResearchGate. Chiral Separations by High‐Performance Liquid Chromatography. (2018). Available at: [Link]
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Kihlberg, J., & Uhríková, D. (2019). NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. Future Medicinal Chemistry, 11(23), 3057–3073. Available at: [Link]
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ChemCollective. Determining the Empirical Formula from an Elemental Analysis. Available at: [Link]
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Dong, M. W. (2003). System Suitability And Validation For Chiral Purity Assays Of Drug Substances. Pharmaceutical Technology. Available at: [Link]
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Bezoušková, P., et al. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Monatshefte für Chemie - Chemical Monthly, 152(6), 705–722. Available at: [Link]
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MtoZ Biolabs. Common molecular weight detection methods used in the biopharmaceutical field. Available at: [Link]
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Garg, G., & Singh, S. (2011). Spectroscopic methods for determining enantiomeric purity and absolute configuration in chiral pharmaceutical molecules. TrAC Trends in Analytical Chemistry, 30(8), 1325-1341. Available at: [Link]
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Englert, U. (2022). Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers, 9, 335-337. Available at: [Link]
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Wiley Online Library. Synthesis of Peptides Containing Proline Analogues. (2003). Available at: [Link]
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A Comparative Guide to Small-Molecule Inhibitors of 15-PGDH for Therapeutic Tissue Regeneration
Executive Summary
The targeted inhibition of 15-hydroxyprostaglandin dehydrogenase (15-PGDH), the primary enzyme responsible for the degradation of Prostaglandin E2 (PGE2), has emerged as a promising therapeutic strategy to amplify the body's natural tissue repair mechanisms. PGE2 is a critical signaling lipid that promotes the expansion and function of tissue stem cells. By blocking its degradation, small-molecule inhibitors can effectively elevate local PGE2 levels, thereby potentiating regeneration across a diverse range of tissues. This guide provides a comprehensive review of this therapeutic approach, with a particular focus on the well-characterized inhibitor SW033291 and its analogues. We will compare the performance of leading 15-PGDH inhibitors, present supporting experimental data from key preclinical models, and provide detailed protocols for their evaluation.
A note on the initial topic, (S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide: extensive literature review did not identify this specific enantiomer as a prominent 15-PGDH inhibitor. However, its diastereomer, the (R)-enantiomer, is noted as a versatile chiral building block in medicinal chemistry for creating complex molecular structures[1][2]. This guide will therefore focus on compounds robustly validated in the literature for potent 15-PGDH inhibition and pro-regenerative activity.
The Scientific Rationale: Targeting the PGE2 Axis for Tissue Repair
Prostaglandin E2 (PGE2) is a lipid mediator with a pivotal role in physiology, contributing to inflammation, immune response, and, critically, tissue homeostasis and repair[3][4]. Its pro-regenerative effects are mediated through the stimulation of tissue-resident stem and progenitor cells in organs such as the bone marrow, colon, liver, and muscle[5][6].
The biological activity of PGE2 is tightly controlled by a balance between its synthesis, orchestrated by cyclooxygenase (COX) enzymes, and its rapid degradation. The rate-limiting step in this degradation is catalyzed by 15-hydroxyprostaglandin dehydrogenase (15-PGDH), which oxidizes the 15-hydroxyl group of PGE2, rendering it inactive[7]. In contexts of injury or aging, the expression and activity of 15-PGDH can increase, leading to suppressed PGE2 levels and impaired tissue repair[6][8].
This understanding establishes a clear therapeutic hypothesis: inhibiting 15-PGDH should increase the local concentration and residence time of endogenous PGE2, thereby amplifying its pro-regenerative signals without the need for exogenous PGE2 administration, which can have systemic side effects.
Mechanism of Action: 15-PGDH Inhibition
The therapeutic strategy is centered on blocking the active site of the 15-PGDH enzyme. This prevents the conversion of active PGE2 to its inactive 15-keto-PGE2 metabolite. The sustained levels of PGE2 allow for enhanced signaling through its G-protein-coupled receptors (EP1-4), which triggers downstream pathways like the cAMP/PKA/CREB pathway, ultimately modulating gene expression to promote cell survival, proliferation, and differentiation[9].
Comparative Analysis of Lead 15-PGDH Inhibitors
Several small molecules have been developed to inhibit 15-PGDH. The pioneering compound SW033291 serves as a benchmark due to its high potency and extensive validation in preclinical models. Subsequent research has focused on improving its pharmaceutical properties, such as solubility.
| Compound | Ki / IC50 | Key Characteristics & Advantages | Key Disadvantages |
| SW033291 | Ki = 0.1 nM[10] | High potency and affinity; extensive in vivo validation across multiple tissue regeneration models (bone marrow, colon, liver, muscle)[5][11]. | Poor aqueous solubility, limiting formulation options. |
| (+)-SW209415 | Potency maintained vs. SW033291[12] | Second-generation analogue with 10,000-fold greater aqueous solubility , enabling potential IV formulations. Shows synergy with G-CSF[12]. | Less extensive public data compared to the parent compound. |
| ML148 | IC50 = 56 nM[10] | Potent and selective inhibitor. | Lower potency compared to SW033291. |
| MF-DH-300 | IC50 = 1.6 nM[10] | Potent inhibitor; shown to improve mitochondrial function and increase SMN protein expression in models of muscle disorders[10]. | Primarily investigated in the context of muscle atrophy. |
| 15-PGDH-IN-1 | IC50 = 3 nM[10] | Potent and orally active, demonstrating efficacy in animal models of tissue injury[10]. | Newer compound with emerging data. |
Expert Insight: The development from SW033291 to (+)-SW209415 exemplifies a classic medicinal chemistry challenge: optimizing for both potency and "drug-like" properties. While SW033291 provided crucial proof-of-concept, the vastly improved solubility of (+)-SW209415 makes it a more viable clinical candidate by allowing for more flexible and reliable dosing strategies, such as intravenous administration in acute care settings like bone marrow transplantation[12].
Therapeutic Applications & Supporting Experimental Data
The inhibition of 15-PGDH has demonstrated remarkable efficacy in accelerating tissue repair in a variety of preclinical injury and disease models.
Application 1: Hematopoietic Recovery Post-Bone Marrow Transplant
Following myeloablative chemotherapy, patients are highly vulnerable to infection due to slow hematopoietic recovery. 15-PGDH inhibition has been shown to significantly accelerate this process.
Supporting Data: In a murine bone marrow transplant model, mice treated with SW033291 showed accelerated recovery of neutrophils and platelets. This is a critical clinical endpoint, as it directly relates to a reduced window of infection risk. Treatment with a 15-PGDH inhibitor doubled the levels of PGE2 in the bone marrow and enhanced the homing of hematopoietic stem cells (HSCs) to their niche[5][12].
| Treatment Group | Metric | Result | Source |
| Vehicle Control | Neutrophil Recovery | Baseline | [5][12] |
| SW033291 | Neutrophil Recovery | ~6-day acceleration vs. control | [12] |
| Vehicle Control | Bone Marrow PGE2 | ~2 ng/mg protein | [5] |
| SW033291 | Bone Marrow PGE2 | ~4 ng/mg protein (2-fold increase) | [5] |
Application 2: Regeneration of Damaged Intestinal Epithelium
In inflammatory bowel diseases like ulcerative colitis, the intestinal lining is damaged. Promoting epithelial repair is a key therapeutic goal.
Supporting Data: In a dextran sodium sulfate (DSS)-induced colitis mouse model, both genetic knockout of 15-PGDH and pharmacological inhibition with SW033291 led to marked resistance to injury. This demonstrates that the effect is specifically on-target.
| Treatment/Genotype | Metric | Result vs. WT Control | Source |
| SW033291 Treatment | Colon Ulcers | ~70% reduction in ulcer count | [5] |
| 15-PGDH Knockout | Colon Ulcers | ~70% reduction in ulcer count | [5] |
| SW033291 Treatment | Ulcerated Area | ~87% reduction in total ulcerated area | [5] |
Application 3: Rejuvenation of Aged and Injured Tissues
Levels of 15-PGDH are known to increase with age, contributing to a decline in the regenerative capacity of tissues like muscle and cartilage[6][8].
Supporting Data:
-
Sarcopenia (Age-related Muscle Loss): Treatment of aged mice with a 15-PGDH inhibitor increased muscle mass and significantly improved muscle force[6].
-
Osteoarthritis: In mouse models of osteoarthritis, inhibiting 15-PGDH led to the thickening and regeneration of articular cartilage, a tissue with very limited natural repair capacity[8]. This effect was achieved by shifting chondrocytes to a more youthful, pro-regenerative state[8].
Key Experimental Protocols
Reproducible and well-controlled experiments are the bedrock of scientific discovery. Below are standardized protocols for evaluating 15-PGDH inhibitors.
Protocol 1: In Vitro 15-PGDH Enzyme Inhibition Assay
This assay quantifies the ability of a compound to directly inhibit 15-PGDH enzyme activity by monitoring the conversion of the cofactor NAD+ to NADH, which is fluorescent.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare assay buffer (e.g., 50 mM Tris-HCl, pH 7.5). Prepare serial dilutions of the test compound (e.g., SW033291) in DMSO, then dilute further in assay buffer. Prepare working solutions of recombinant human 15-PGDH enzyme, NAD+, and the substrate PGE2.
-
Assay Plate Setup: In a microplate, add reagents in the following order:
-
100% Activity Control: 5 µL Assay Buffer, 5 µL vehicle (e.g., DMSO), 5 µL 15-PGDH enzyme.
-
Inhibitor Wells: 5 µL Assay Buffer, 5 µL of test compound dilution, 5 µL 15-PGDH enzyme.
-
No Enzyme Control: 10 µL Assay Buffer, 5 µL vehicle.
-
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes.
-
Causality Explanation: This step is crucial to allow the inhibitor to reach binding equilibrium with the enzyme before the reaction is initiated, ensuring an accurate measurement of its inhibitory potential.
-
-
Reaction Initiation: Add 5 µL of a solution containing both PGE2 and NAD+ to all wells to start the reaction.
-
Kinetic Measurement: Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence (Excitation: 340 nm, Emission: 445 nm) every minute for 30 minutes[13].
-
Data Analysis: Calculate the initial reaction velocity (Vmax) for each well from the linear portion of the kinetic curve. Normalize the data to the 100% activity control and plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data with a non-linear regression curve to determine the IC50 value.
Protocol 2: Murine Bone Marrow Transplant Model for Hematopoietic Recovery
This in vivo model is the gold standard for assessing agents that promote hematopoietic regeneration.
Step-by-Step Methodology:
-
Recipient Preparation: Use a standard mouse strain (e.g., C57BL/6). Administer a lethal dose of total body irradiation (split dose, e.g., 2 x 550 cGy) to ablate the host's hematopoietic system.
-
Self-Validating System: A control group of irradiated mice that do not receive a transplant must be included to confirm the lethality of the conditioning regimen.
-
-
Bone Marrow Transplant: Within 24 hours of irradiation, inject donor bone marrow cells (e.g., 5 x 10^6 whole bone marrow cells) via the tail vein.
-
Inhibitor Administration: Divide the transplanted mice into two cohorts:
-
Vehicle Control Group: Administer the vehicle (e.g., PBS, or a solution of PEG/Tween for insoluble compounds) via intraperitoneal (IP) injection or oral gavage, typically twice daily.
-
Inhibitor Group: Administer the 15-PGDH inhibitor (e.g., SW033291 at 5-10 mg/kg) using the same route and schedule[14]. Treatment usually begins the day after transplant and continues for 14-21 days.
-
-
Monitoring and Endpoint Analysis:
-
Peripheral Blood Counts: Starting around day 7 post-transplant, collect small blood samples from the tail vein or saphenous vein every 2-3 days. Analyze the samples using a hematology analyzer to determine absolute neutrophil, platelet, and lymphocyte counts.
-
Survival: Monitor mice daily for signs of distress and record survival.
-
Bone Marrow Analysis (Optional): At the end of the study, mice can be euthanized to harvest bone marrow and spleen to quantify hematopoietic stem and progenitor cell (HSPC) populations using flow cytometry[15].
-
-
Data Analysis: Plot the mean peripheral blood counts over time for both groups. Use statistical tests (e.g., two-way ANOVA) to determine if the inhibitor significantly accelerates the recovery of each cell lineage. Compare survival curves using a log-rank test.
Conclusion & Future Outlook
The inhibition of 15-PGDH represents a powerful and versatile therapeutic strategy for enhancing tissue regeneration. By amplifying the body's endogenous repair signals, small-molecule inhibitors like SW033291 have demonstrated robust efficacy in a wide array of preclinical models, from accelerating hematopoietic recovery to reversing age-related tissue decline[5][6][16][17]. The development of second-generation compounds such as (+)-SW209415, with superior pharmaceutical properties, marks a critical step towards clinical translation[12].
Future research will focus on expanding the therapeutic applications of this class of drugs, potentially into areas like cardiac repair and neuroprotection[14]. Further, as these compounds advance to clinical trials, it will be essential to carefully evaluate their long-term safety and efficacy in human patients[8]. The ability to pharmacologically boost the innate regenerative capacity of our own tissues holds the key to treating a host of debilitating conditions and age-related diseases.
References
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Zhang, Y., Desai, A., Yang, S. Y., et al. (2015). Inhibition of the Prostaglandin Degrading Enzyme 15-PGDH Potentiates Tissue Regeneration. Science. [Link]
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Singla, M., Wang, Y. X., Monti, E., et al. (2025). Inhibition of 15-hydroxy prostaglandin dehydrogenase promotes cartilage regeneration. Science. [Link]
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BioWorld. (2023-2025). 15-PGDH inhibitors. BioWorld. [Link]
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Smith, J. N., Dawson, D. M., Christo, K. F., et al. (2021). 15-PGDH inhibition activates the splenic niche to promote hematopoietic regeneration. JCI Insight. [Link]
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Palla, A. R., et al. (2021). Inhibition of 15-PDGH: a strategy to rejuvenate aged muscles? Signal Transduction and Targeted Therapy. [Link]
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cross-validation of experimental results using (s)-n-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide
A Note on the Subject Compound
Initial inquiries into the experimental applications of (S)-N-(2-benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide reveal its primary role as a chiral intermediate in synthetic chemistry. Its utility is noted in the construction of molecules with potential analgesic, anti-inflammatory, and anticonvulsant properties. However, there is a notable absence of published data detailing its direct use as an experimental agent to probe biological systems.
To provide a valuable and scientifically rigorous comparison guide, this document will focus on a well-characterized application of the broader pyrrolidine-2-carboxamide chemical class: the inhibition of the enoyl-acyl carrier protein reductase (InhA) from Mycobacterium tuberculosis. This enzyme is a critical and clinically validated target for antitubercular drugs. We will use a representative pyrrolidine-2-carboxamide compound from the literature as our primary subject for comparison and cross-validation against other established InhA inhibitors. This approach allows us to explore the principles of experimental validation within a robust and relevant therapeutic context.
Introduction: The Critical Role of InhA in Mycobacterium tuberculosis
Tuberculosis (TB), caused by the bacterium Mycobacterium tuberculosis, remains a leading cause of death from a single infectious agent worldwide. A key to the bacterium's survival and pathogenicity is its unique, lipid-rich cell wall, which is impermeable to many antibiotics and protects the bacterium from the host's immune system. The synthesis of mycolic acids, the major component of this cell wall, is therefore an attractive target for antitubercular drug development.
The enzyme enoyl-acyl carrier protein reductase, known as InhA, is a crucial component of the fatty acid synthase-II (FAS-II) system, which is responsible for the elongation of fatty acids that are precursors to mycolic acids.[1][2] Inhibition of InhA disrupts mycolic acid synthesis, leading to a loss of cell wall integrity and ultimately, bacterial cell death.[1] The clinical relevance of InhA is underscored by the fact that it is the primary target of the first-line anti-TB drug, isoniazid.[3]
The Exemplar Compound: A Pyrrolidine-2-Carboxamide InhA Inhibitor
For the purpose of this guide, we will focus on a potent, direct inhibitor of InhA from the pyrrolidine-2-carboxamide class, structurally similar to those identified in high-throughput screening campaigns.[4] These compounds are of significant interest because they bind directly to InhA, bypassing the need for activation by the mycobacterial catalase-peroxidase enzyme, KatG.[5][6] This is a crucial advantage, as mutations in the katG gene are a primary mechanism of resistance to isoniazid.[2][7]
The core mechanism of action for this class of inhibitors involves binding to the active site of InhA, specifically interacting with the NADH cofactor and key amino acid residues, such as Tyr158. This binding event physically blocks the substrate-binding pocket, preventing the reduction of long-chain trans-2-enoyl-ACP and halting the mycolic acid synthesis pathway.[4]
Comparative Compounds
To effectively evaluate the performance of our exemplar pyrrolidine-2-carboxamide, we will compare it against two well-established InhA inhibitors with distinct mechanisms of action:
-
Isoniazid (INH): A prodrug that, once activated by the mycobacterial enzyme KatG, forms an adduct with NAD+. This INH-NAD adduct is a potent inhibitor of InhA.[2][3][8] Its reliance on KatG activation is its primary vulnerability to resistance.[7][8]
-
Triclosan: A broad-spectrum antimicrobial agent that directly inhibits InhA.[7][9] While effective, its development as a systemic anti-TB drug has been hampered by factors such as high lipophilicity.[7] However, it serves as an excellent benchmark for direct InhA inhibition, and its derivatives have shown improved potency.[9][10]
Experimental Protocols for Cross-Validation
The following protocols are essential for a robust comparison of InhA inhibitors.
InhA Enzymatic Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified InhA.
Objective: To determine the half-maximal inhibitory concentration (IC50) of each compound against recombinant InhA.
Methodology:
-
Expression and Purification of InhA:
-
The inhA gene (Rv1484) from M. tuberculosis H37Rv is cloned into an expression vector (e.g., pET15b) and transformed into E. coli BL21(DE3) cells.[11]
-
Protein expression is induced with IPTG, and the His-tagged InhA protein is purified using nickel-affinity chromatography followed by gel filtration.[11]
-
-
Enzymatic Reaction:
-
The assay is performed in a 96-well plate format.
-
Each well contains a reaction buffer (e.g., 30 mM PIPES, 150 mM NaCl, pH 6.8), a fixed concentration of purified InhA (e.g., 35 nM), and a fixed concentration of the NADH cofactor (e.g., 600 µM).[12]
-
Serial dilutions of the test compounds (our exemplar pyrrolidine-2-carboxamide, triclosan, and the activated INH-NAD adduct) are added to the wells.
-
The reaction is initiated by the addition of the substrate, trans-2-dodecenoyl-CoA (DD-CoA).[12]
-
-
Data Acquisition and Analysis:
-
The rate of NADH oxidation is monitored by measuring the decrease in absorbance at 340 nm over time using a plate reader.
-
The initial reaction velocities are plotted against the inhibitor concentrations.
-
The IC50 value is calculated by fitting the data to a dose-response curve.
-
Workflow for InhA Enzymatic Inhibition Assay
Caption: Workflow for the InhA enzymatic inhibition assay.
Whole-Cell Antimycobacterial Activity Assay
This assay determines the efficacy of the compounds against live M. tuberculosis.
Objective: To determine the Minimum Inhibitory Concentration (MIC) of each compound required to inhibit the growth of M. tuberculosis.
Methodology:
-
Bacterial Culture and Inoculum Preparation:
-
M. tuberculosis (e.g., H37Rv strain) is cultured in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase).
-
The bacterial culture is grown to mid-log phase and then diluted to a standardized inoculum density.
-
-
Broth Microdilution:
-
The assay is performed in a 96-well microtiter plate.[13]
-
Serial dilutions of the test compounds (pyrrolidine-2-carboxamide, isoniazid, and triclosan) are prepared in 7H9 broth in the wells.
-
The standardized bacterial inoculum is added to each well.
-
Control wells (no drug) are included to ensure bacterial viability.
-
-
Incubation and Reading:
-
The plates are sealed and incubated at 37°C for a period of 7 to 21 days.[14][15]
-
Bacterial growth can be assessed visually or by using a colorimetric indicator such as resazurin, which changes color in the presence of metabolically active cells.
-
The MIC is defined as the lowest concentration of the compound that prevents visible growth or the color change of the indicator.[14]
-
Workflow for Whole-Cell MIC Assay
Caption: Workflow for the whole-cell Minimum Inhibitory Concentration (MIC) assay.
Comparative Performance Data
The following table summarizes representative experimental data for the different classes of InhA inhibitors. Values are compiled from various literature sources and are intended for comparative purposes.
| Compound Class | Target Mechanism | Representative IC50 vs. InhA | Representative MIC vs. M. tuberculosis | Key Advantages | Key Disadvantages |
| Pyrrolidine-2-Carboxamide | Direct InhA Inhibition | ~90 nM[5] | ~1-5 µM | Active against INH-resistant strains; potential for high potency. | Requires further optimization for pharmacokinetic properties. |
| Isoniazid (INH) | Indirect InhA Inhibition (Prodrug) | Sub-nanomolar (for INH-NAD adduct) | ~0.2-1.0 µM | Well-established clinical efficacy and safety profile. | Ineffective against strains with katG mutations; requires metabolic activation.[8] |
| Triclosan Derivatives | Direct InhA Inhibition | ~20-100 nM[9][10] | ~1-15 µM[9][10] | Bypasses KatG-mediated resistance; broad-spectrum activity. | Potential for off-target effects and unfavorable pharmacokinetics.[7] |
Analysis of Signaling Pathways and Experimental Logic
The inhibition of InhA is a critical intervention point in the mycolic acid biosynthesis pathway. The diagram below illustrates this pathway and the points of inhibition for the compared compounds.
Mycolic Acid Biosynthesis and Inhibition
Caption: Inhibition points in the mycolic acid biosynthesis pathway.
The logic behind comparing a direct inhibitor like our exemplar pyrrolidine-2-carboxamide to a prodrug like isoniazid is to cross-validate the importance of the InhA target. If a compound shows potent inhibition in the enzymatic assay but poor whole-cell activity, it may indicate issues with cell permeability or efflux. Conversely, a compound with moderate enzymatic activity but good whole-cell efficacy may have additional mechanisms of action or accumulate within the bacterium.
Comparing two direct inhibitors, such as the pyrrolidine-2-carboxamide and a triclosan derivative, allows for an assessment of different chemical scaffolds on target engagement, potency, and potential off-target effects.
Conclusion and Future Directions
This comparative guide illustrates a framework for the cross-validation of experimental results for a class of potential antitubercular agents, using pyrrolidine-2-carboxamides as a representative example.
-
Pyrrolidine-2-carboxamides demonstrate significant promise as direct InhA inhibitors, offering a crucial advantage over isoniazid by circumventing the most common mechanism of clinical resistance.[5][6]
-
Isoniazid remains a vital clinical tool, but its utility is threatened by resistance, reinforcing the need for direct inhibitors.[16]
-
Triclosan and its derivatives serve as valuable chemical probes for studying direct InhA inhibition and provide a structural basis for the design of new, more potent inhibitors.[7][9]
Future research should focus on optimizing the pharmacokinetic and safety profiles of potent direct InhA inhibitors like the pyrrolidine-2-carboxamides to advance them as next-generation therapies for tuberculosis, including multi-drug resistant strains.
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Mishra, A., et al. (2015). Direct inhibitors of InhA active against Mycobacterium tuberculosis. PLoS ONE, 10(11), e0142463. [Link]
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Stec, J., et al. (2014). Biological evaluation of potent triclosan-derived inhibitors of the enoyl-acyl carrier protein reductase InhA in drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis. ChemMedChem, 9(10), 2219-2224. [Link]
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Johnsson, K., et al. (2000). Action mechanism of antitubercular isoniazid. Activation by Mycobacterium tuberculosis KatG, isolation, and characterization of inha inhibitor. The Journal of Biological Chemistry, 275(4), 2841-2850. [Link]
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He, X., et al. (2006). Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis. Journal of Medicinal Chemistry, 49(21), 6308-6323. [Link]
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Freundlich, J. S., et al. (2005). Active sites of the M. tuberculosis and enoyl ACP reductases bound to inhibitors. [Figure]. ResearchGate. [Link]
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A Comparative Guide to Chiral Synthons in Asymmetric Synthesis: Benchmarking (S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric synthesis, the choice of a chiral directing group is paramount to achieving desired stereochemical outcomes. This guide provides an in-depth comparison of the performance of (S)-N-(2-benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide, a proline-derived chiral synthon, against other widely used alternatives in the asymmetric synthesis of α-amino acids and related chiral building blocks. We will delve into the mechanistic underpinnings, present comparative experimental data, and provide detailed protocols to offer a comprehensive resource for selecting the optimal synthon for your synthetic challenges.
Introduction to (S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide: A Proline-Based Chiral Auxiliary
(S)-N-(2-benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide, often associated with the work of Belokon, is a powerful chiral auxiliary for the asymmetric synthesis of α-amino acids. Its rigid, C2-symmetric pyrrolidine backbone, derived from the natural amino acid L-proline, provides a well-defined chiral environment that effectively directs the stereoselective formation of new stereocenters.
This auxiliary is most notably employed in the preparation of non-proteinogenic α-amino acids through the diastereoselective alkylation of a nickel(II) complex of its Schiff base with glycine or alanine. The complex creates a planar and rigid structure that exposes one face of the enolized amino acid to electrophilic attack, leading to high levels of stereocontrol.
The Competitive Landscape: Established Alternatives
To objectively evaluate the performance of (S)-N-(2-benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide, we will compare it against two other stalwart classes of chiral synthons:
-
Evans' Oxazolidinone Auxiliaries: These auxiliaries, developed by David A. Evans, are among the most reliable and widely used for asymmetric alkylations, aldol reactions, and other transformations. Their predictable stereochemical outcomes are attributed to the formation of a chelated Z-enolate, where one face is effectively shielded by a substituent on the oxazolidinone ring.
-
SAMP/RAMP Hydrazone Auxiliaries: Developed by Dieter Enders, (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) and its (R)-enantiomer (RAMP) are versatile chiral auxiliaries used to form chiral hydrazones with aldehydes and ketones. Deprotonation of the hydrazone creates a chiral aza-enolate that undergoes highly diastereoselective alkylation.
Performance Benchmark: Asymmetric Alkylation for α-Amino Acid Synthesis
The asymmetric synthesis of α-amino acids via enolate alkylation is a fundamental transformation where these chiral synthons find extensive application. Below, we compare their typical performance in this key reaction.
Mechanism of Stereocontrol
The stereochemical outcome in these systems is dictated by the specific conformation of the chiral enolate intermediate, which directs the approach of the electrophile.
Caption: Figure 1. Simplified Mechanism of Stereocontrol in Asymmetric Alkylation.
Comparative Performance Data
The following table summarizes typical yields and diastereoselectivities (d.e.) or enantioselectivities (e.e.) for the asymmetric alkylation using the three classes of synthons. It is important to note that direct comparisons are challenging due to variations in substrates, reaction conditions, and electrophiles used in different studies. However, this data provides a general benchmark of their capabilities.
| Chiral Synthon/Auxiliary | Substrate Type | Electrophile (R-X) | Typical Yield (%) | Typical d.e./e.e. (%) | Reference |
| (S)-N-(2-benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide | Ni(II)-Glycine Complex | Benzyl bromide | 70-90 | 70-92 (d.e.) | [1] |
| Ni(II)-Glycine Complex | Allyl bromide | 70-90 | 70-92 (d.e.) | [1] | |
| Ni(II)-Glycine Complex | Ethyl iodide | 70-90 | 70-92 (d.e.) | [1] | |
| Evans' Oxazolidinone | N-Propionyloxazolidinone | Benzyl bromide | >90 | >98 (d.e.) | [2] |
| N-Propionyloxazolidinone | Methyl iodide | >90 | >98 (d.e.) | [2] | |
| SAMP/RAMP Hydrazone | Acetone Hydrazone | Methyl iodide | ~85 | >95 (e.e.) | [3] |
| Propanal Hydrazone | Ethyl iodide | ~80 | >96 (e.e.) | [4] |
Key Observations:
-
(S)-N-(2-benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide consistently provides good to excellent yields and high diastereoselectivity in the synthesis of a variety of α-amino acids. The thermodynamically controlled nature of the alkylation contributes to the high selectivity.[5]
-
Evans' oxazolidinone auxiliaries are renowned for their exceptionally high diastereoselectivities, often exceeding 98% d.e. They are a reliable choice for achieving near-perfect stereocontrol in asymmetric alkylations.
-
SAMP/RAMP hydrazone auxiliaries also deliver excellent enantioselectivities, making them a powerful tool for the asymmetric α-alkylation of aldehydes and ketones.[4]
Experimental Protocols
To provide a practical context, detailed experimental protocols for a representative asymmetric alkylation using each synthon are outlined below.
Protocol 1: Asymmetric Synthesis of (S)-Phenylalanine using Belokon's Auxiliary
This protocol is adapted from the work of Belokon et al.[1]
Caption: Figure 2. Workflow for Asymmetric Phenylalanine Synthesis using Belokon's Auxiliary.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve the Ni(II) complex of the Schiff base derived from (S)-N-(2-benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide and glycine (1 equivalent) in anhydrous N,N-dimethylformamide (DMF).
-
Base Addition: Add powdered sodium hydroxide (2 equivalents) to the solution.
-
Electrophile Addition: Add benzyl bromide (1.2 equivalents) to the reaction mixture.
-
Reaction: Stir the mixture vigorously at 25°C until the reaction is complete (monitored by TLC).
-
Work-up: Quench the reaction with water and extract the product with dichloromethane. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the resulting diastereomeric mixture of the alkylated complex by column chromatography on silica gel.
-
Hydrolysis and Auxiliary Recovery: Hydrolyze the purified major diastereomer with aqueous hydrochloric acid to afford (S)-phenylalanine and recover the chiral auxiliary.[1]
Protocol 2: Asymmetric Alkylation using an Evans' Oxazolidinone Auxiliary
This protocol is a general procedure based on established methods.
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve the N-acyloxazolidinone (1 equivalent) in anhydrous tetrahydrofuran (THF).
-
Enolate Formation: Cool the solution to -78°C and add lithium diisopropylamide (LDA) (1.1 equivalents) dropwise. Stir the mixture at -78°C for 30 minutes to ensure complete enolate formation.
-
Electrophile Addition: Add the alkyl halide (1.2 equivalents) to the enolate solution at -78°C.
-
Reaction: Stir the reaction mixture at -78°C for a specified time (typically 1-4 hours), then allow it to warm to room temperature.
-
Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purification and Auxiliary Cleavage: Purify the crude product by flash column chromatography. The chiral auxiliary can then be cleaved under various conditions (e.g., hydrolysis with LiOH/H₂O₂ or reduction with LiBH₄) to yield the desired chiral carboxylic acid, alcohol, or aldehyde.
Protocol 3: Asymmetric α-Alkylation of a Ketone via a SAMP-Hydrazone
This protocol is based on the methodology developed by Enders et al.
Step-by-Step Methodology:
-
Hydrazone Formation: In a round-bottom flask, reflux a solution of the ketone (1 equivalent) and SAMP (1.1 equivalents) in an appropriate solvent (e.g., benzene or toluene) with a Dean-Stark trap to remove water.
-
Aza-enolate Formation: Under an inert atmosphere, dissolve the purified SAMP-hydrazone in anhydrous THF and cool to -78°C. Add LDA (1.2 equivalents) dropwise and stir for 2-4 hours at -78°C.
-
Alkylation: Add the alkyl halide (1.3 equivalents) to the aza-enolate solution at -100°C and stir for several hours.
-
Work-up: Allow the reaction to warm to room temperature and quench with water. Extract the product with ether, wash the organic layer, dry, and concentrate.
-
Cleavage of the Auxiliary: Cleave the resulting alkylated hydrazone by ozonolysis or treatment with an acid to yield the α-alkylated ketone with high enantiomeric excess. The SAMP auxiliary can be recovered.[4]
Conclusion and Future Outlook
(S)-N-(2-benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide stands as a highly effective chiral synthon for the asymmetric synthesis of α-amino acids, offering a robust and reliable methodology with good to excellent stereocontrol. Its performance is comparable to other leading chiral auxiliaries such as Evans' oxazolidinones and SAMP/RAMP hydrazones, each presenting its own set of advantages and specific applications.
-
Belokon's Auxiliary is particularly well-suited for the synthesis of a diverse range of α-amino acids via alkylation of its Ni(II)-glycine complex. The ability to recover the auxiliary adds to its practical appeal.
-
Evans' Auxiliaries remain the gold standard for achieving exceptionally high levels of diastereoselectivity in a variety of asymmetric transformations beyond just alkylations.
-
SAMP/RAMP Auxiliaries offer a powerful method for the asymmetric α-alkylation of both aldehydes and ketones, which are not directly accessible with the other two methods.
The choice of synthon will ultimately depend on the specific synthetic target, the desired level of stereocontrol, and the reaction conditions to be employed. The continuous development of new chiral auxiliaries and organocatalysts derived from readily available chiral pool materials like proline will undoubtedly expand the toolkit of the synthetic chemist, enabling the efficient and elegant construction of complex chiral molecules.
References
-
Belokon, Y. N., et al. (1988). General method for the asymmetric synthesis of α-amino acids via alkylation of the chiral nickel(II) Schiff base complexes of glycine and alanine. Journal of the Chemical Society, Perkin Transactions 1, 305-312. [Link]
-
Evans, D. A., et al. (1982). Asymmetric alkylation reactions of chiral imide enolates. A practical approach to the enantioselective synthesis of .alpha.-substituted carboxylic acids. Journal of the American Chemical Society, 104(6), 1737-1739. [Link]
-
Enders, D., et al. (1996). Asymmetric Synthesis of α-Alkylated Aldehydes and Ketones via SAMP/RAMP Hydrazones. In Stereoselective Synthesis. [Link]
-
Tararov, V. I., et al. (1997). Asymmetric Synthesis of α-Amino Acids via Homologation of Ni(II) Complexes of Glycine Schiff Bases. Part 1. Alkyl Halide Alkylations. Tetrahedron: Asymmetry, 8(1), 1-10. [Link]
-
Ager, D. J., et al. (2001). 1-Amino-2-(methoxymethyl)pyrrolidine (SAMP) and 1-Amino-2-(methoxymethyl)pyrrolidine (RAMP) as Versatile Chiral Auxiliaries. Chemical Reviews, 101(11), 3197-3222. [Link]
Sources
- 1. General method for the asymmetric synthesis of α-amino acids via alkylation of the chiral nickel(II) Schiff base complexes of glycine and alanine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. new.societechimiquedefrance.fr [new.societechimiquedefrance.fr]
- 3. web.mit.edu [web.mit.edu]
- 4. Asymmetric total synthesis of (-)-callystatin A employing the SAMP/RAMP hydrazone alkylation methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Asymmetric synthesis of α-amino acids via homologation of Ni(II) complexes of glycine Schiff bases; Part 1: alkyl halide alkylations - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of (s)-n-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide
For researchers and scientists in the fast-paced world of drug development, the lifecycle of a chemical intermediate like (s)-n-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide doesn't end when the experiment is complete. Responsible disposal is a critical, often overlooked, aspect of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of this compound, grounding each recommendation in established safety principles and regulatory awareness. While this specific compound is not currently classified as hazardous under the Globally Harmonized System (GHS), a cautious and systematic approach to its disposal is paramount.
The Foundation of Responsible Disposal: Understanding the Compound
(s)-n-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide is a chiral organic molecule often utilized as a building block in the synthesis of more complex pharmaceutical agents. A thorough risk assessment is the starting point for any laboratory procedure, including disposal.
A review of available Safety Data Sheets (SDS) for the enantiomer, (R)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide, reveals no specific hazard pictograms or precautionary statements.[1][2] This lack of immediate hazard classification, however, does not equate to a license for indiscriminate disposal. The overarching principle in laboratory waste management is to prevent the release of synthetic chemicals into the environment.
Core Disposal Protocol: A Step-by-Step Guide
The following protocol is designed to ensure the safe and compliant disposal of (s)-n-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide and associated waste.
Step 1: Waste Characterization and Segregation
The first crucial step is to correctly identify and segregate the waste. All materials that have come into contact with (s)-n-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide should be considered chemical waste.
-
Solid Waste: This includes any unreacted compound, contaminated personal protective equipment (PPE) such as gloves and disposable lab coats, weighing papers, and contaminated chromatography media.
-
Liquid Waste: This category encompasses solutions containing the compound, as well as solvents used for rinsing contaminated glassware.
Causality: Proper segregation is critical to prevent unintended chemical reactions within a waste container and to ensure that the waste is directed to the appropriate disposal stream.[3] Mixing non-hazardous waste with hazardous waste can lead to the entire container being classified as hazardous, significantly increasing disposal costs and regulatory burden.[4]
Step 2: Containerization
Select a waste container that is compatible with the chemical nature of the waste.
-
For Solids: Use a clearly labeled, sealable, and sturdy plastic bag or a wide-mouthed plastic container.
-
For Liquids: Employ a sealable, chemical-resistant bottle, typically high-density polyethylene (HDPE). Ensure the container has a secure screw-top cap to prevent leaks and evaporation.
Causality: The use of appropriate containers prevents spills and exposure to laboratory personnel. Incompatible containers can degrade, leading to leaks and the potential for chemical reactions.
Step 3: Labeling
Accurate and detailed labeling of waste containers is a cornerstone of safe laboratory practice.
All waste containers for (s)-n-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide must be labeled with the following information:
-
The words "Chemical Waste"
-
The full chemical name: "(s)-n-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide"
-
An approximate concentration and quantity of the waste
-
The date of accumulation
-
The name of the principal investigator or laboratory contact
Causality: Clear labeling informs waste handlers of the container's contents, ensuring it is managed safely and appropriately. It is also a fundamental requirement for compliance with institutional and regulatory standards.
Step 4: Storage
Store the labeled waste containers in a designated, secondary containment area within the laboratory. This area should be away from general laboratory traffic and drains.
Causality: Secondary containment provides a barrier in the event of a primary container failure, preventing the spread of chemical waste.
Step 5: Disposal
The most reliable and environmentally sound method for the disposal of (s)-n-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide is through a licensed chemical waste disposal company. Your institution's Environmental Health and Safety (EHS) office will have established procedures for the collection and disposal of chemical waste.
It is imperative to consult and adhere to your local, state, and national regulations regarding chemical waste disposal. [5][6] While this compound is not classified as hazardous, direct disposal down the drain or in regular trash is strongly discouraged as a matter of best practice to prevent the accumulation of synthetic compounds in waterways and landfills.
Decontamination Procedures
Thorough decontamination of laboratory equipment and surfaces is essential to prevent cross-contamination and ensure a safe working environment.
Decontamination of Glassware and Equipment
-
Initial Rinse: Rinse all contaminated glassware and equipment with a suitable organic solvent, such as acetone or ethanol. Collect this solvent rinse as liquid chemical waste.
-
Wash: Wash the rinsed glassware and equipment with a laboratory detergent and water.
-
Final Rinse: Rinse with deionized water.
Decontamination of Personal Protective Equipment (PPE)
Disposable PPE, such as gloves, that is contaminated with (s)-n-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide should be disposed of as solid chemical waste. Non-disposable PPE should be decontaminated following the equipment decontamination procedure.
Summary of Key Information
| Parameter | Guideline | Rationale |
| Hazard Classification | Not classified as hazardous under GHS[1][2] | Informs the disposal pathway, but does not permit indiscriminate disposal. |
| Primary Disposal Route | Licensed Chemical Waste Disposal Company | Ensures environmentally responsible and compliant disposal. |
| Waste Segregation | Separate solid and liquid waste. Do not mix with other chemical waste streams. | Prevents unintended reactions and incorrect waste classification.[3][4] |
| Containerization | Use compatible, sealed, and labeled containers. | Prevents leaks, spills, and exposure. |
| Decontamination Solvent | Acetone or Ethanol | Effectively dissolves the compound for removal from surfaces. |
Disposal Workflow
Sources
- 1. vumc.org [vumc.org]
- 2. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 3. vumc.org [vumc.org]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 6. Article - Laboratory Safety Manual - ... [policies.unc.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
